L-Thioproline
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(4R)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLNHFMRPBPULJ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046536 | |
| Record name | L-Thioproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34592-47-7, 2756-91-4, 45521-09-3 | |
| Record name | L-Thioproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34592-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioproline, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034592477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-thioproline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02846 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Thioproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-thiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-thiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIMONACIC, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL096K0KXL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thioproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
L-Thioproline: A Comprehensive Physicochemical and Biological Overview
For Researchers, Scientists, and Drug Development Professionals
L-Thioproline, a sulfur-containing analog of the amino acid proline, is a molecule of significant interest in various scientific disciplines, including drug development, biochemistry, and cellular biology. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its key biological signaling pathways.
Core Physicochemical Properties
This compound, also known as (4R)-1,3-thiazolidine-4-carboxylic acid, is a heterocyclic compound with the molecular formula C₄H₇NO₂S.[1] Its structure features a five-membered thiazolidine ring, which imparts unique chemical and biological characteristics. A summary of its key physicochemical properties is presented in the tables below.
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO₂S | [1] |
| Molecular Weight | 133.17 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 195-200 °C | [2] |
| pKa (Secondary Amine) | 6.24 | |
| Specific Rotation [α]D²⁰ | -141° (c=1, H₂O) |
| Solvent | Solubility ( g/100 mL) at 25°C | Reference |
| Water | 15.8 | |
| Methanol | 0.85 | |
| Ethanol | 0.38 | |
| Acetone | 0.21 | |
| Acetonitrile | 0.08 |
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties.
Synthesis of this compound
This compound is synthesized via a condensation reaction between L-cysteine and formaldehyde.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Formaldehyde solution (37% w/v)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve L-cysteine hydrochloride monohydrate in deionized water.
-
Adjust the pH of the solution to approximately 8.0 with a solution of NaOH.
-
Slowly add a stoichiometric amount of formaldehyde solution to the L-cysteine solution while maintaining the pH at 8.0 with the addition of NaOH.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the solution to pH 1.0 with HCl to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a hot water/ethanol mixture.
-
Wash the purified crystals with diethyl ether and dry under vacuum.
Determination of Melting Point
The melting point of this compound is determined using the capillary melting point method.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Finely powder a small amount of dry this compound using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.
Determination of Solubility (Static Gravimetric Method)
The solubility of this compound in various solvents is determined using the static gravimetric method.
Apparatus:
-
Thermostatically controlled water bath with shaker
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Drying oven
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibrate the vials in a thermostatically controlled water bath shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a 0.45 µm filter.
-
Dispense the filtered solution into a pre-weighed container.
-
Determine the weight of the solution.
-
Evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound until a constant weight of the solid residue is obtained.
-
Calculate the solubility as the mass of the dissolved this compound per volume or mass of the solvent.
Determination of Specific Rotation
The specific rotation of this compound is measured using a polarimeter.
Apparatus:
-
Polarimeter with a sodium D-line lamp (589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh a known mass of this compound and dissolve it in a known volume of deionized water in a volumetric flask to prepare a solution of known concentration (e.g., 1 g/100 mL).
-
Calibrate the polarimeter with the solvent (deionized water) to obtain a zero reading.
-
Rinse and fill the polarimeter cell with the this compound solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the observed optical rotation (α).
-
Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Biological Signaling Pathways and Experimental Workflows
This compound exhibits several important biological activities, primarily related to its antioxidant properties and its influence on cell cycle progression.
Antioxidant Activity via Sacrificial Oxidation
This compound has been shown to protect cells from oxidative stress. This protective effect is attributed to its ability to act as a sacrificial antioxidant. Reactive oxygen species (ROS) can oxidize the sulfur atom in the thiazolidine ring of this compound, thereby neutralizing the ROS and preventing them from damaging cellular components like DNA, proteins, and lipids.
Caption: Sacrificial oxidation of this compound by ROS.
Metabolic Conversion to L-Cysteine by PYCR Enzymes
This compound can be metabolized in the body by Pyrroline-5-Carboxylate Reductase (PYCR) enzymes, specifically PYCR1 and PYCR2. These enzymes catalyze the NAD(P)⁺-dependent oxidation of this compound to produce L-cysteine. This metabolic pathway not only serves as a detoxification route for this compound but also provides a source of the crucial amino acid L-cysteine, which is a precursor for the synthesis of the major intracellular antioxidant, glutathione.
Caption: Metabolic conversion of this compound to L-Cysteine.
Inhibition of G1/S Phase Transition in the Cell Cycle
This compound has been observed to affect the proliferation of certain cancer cells, such as HeLa cells, by inhibiting the transition from the G1 to the S phase of the cell cycle. This effect is associated with a reduction in DNA synthesis. The proposed mechanism involves the inhibition of Na⁺ uptake at the beginning of the G1 phase and a delay and elevation of the S-specific cyclic AMP (cAMP) peak.
Caption: this compound's inhibition of the G1/S cell cycle transition.
Experimental Workflow for Assessing Biological Activity
A general experimental workflow to investigate the biological effects of this compound on a specific cell line is outlined below.
Caption: General workflow for studying this compound's bioactivity.
References
The Biological Role of L-Thioproline: A Technical Whitepaper for Researchers
November 2025
Abstract
L-Thioproline, a sulfur-containing analog of the amino acid proline, is an endogenous metabolite with a multifaceted role in cellular physiology. This technical guide provides an in-depth analysis of the biological functions of this compound, with a particular focus on its role as a potent antioxidant and a modulator of cellular processes relevant to drug development. Drawing upon a comprehensive review of the scientific literature, this document details the metabolic pathways, antioxidant mechanisms, and therapeutic potential of this compound. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex biological activities of this intriguing metabolite. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic applications of this compound.
Introduction
This compound, also known as (R)-Thiazolidine-4-carboxylic acid, is a naturally occurring metabolite found across various biological kingdoms, from bacteria to mammals.[1][2] It is formed from the condensation of L-cysteine and formaldehyde. While structurally similar to proline, the presence of a sulfur atom in the thiazolidine ring confers unique biochemical properties upon this compound, distinguishing it from its amino acid counterpart.
Historically, this compound has been investigated for its protective effects against cellular damage induced by oxidative stress and its ability to detoxify harmful aldehydes. More recent research has elucidated its role as a prodrug of L-cysteine, a critical precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[3] This function is central to many of its biological activities, including its antioxidant, anti-aging, and potential anti-cancer properties. This guide will explore the core biological roles of this compound, presenting the current scientific understanding of its mechanisms of action and providing practical information for researchers in the field.
Metabolic Pathways of this compound
The primary metabolic fate of this compound in mammals is its conversion to L-cysteine. This biotransformation is a key aspect of its biological activity, as it replenishes the intracellular pool of cysteine, which is often the rate-limiting amino acid for glutathione synthesis.
Enzymatic Conversion to L-Cysteine
The conversion of this compound to L-cysteine is catalyzed by the enzyme pyrroline-5-carboxylate reductase (PYCR) . Human cells express two major isoforms of this enzyme, PYCR1 and PYCR2, both of which can utilize this compound as a substrate. The reaction involves the NAD(P)+-dependent oxidation of this compound.
dot
Caption: Metabolic conversion of this compound to L-Cysteine and Glutathione.
Quantitative Analysis of PYCR-Mediated Metabolism
Kinetic studies have demonstrated the efficiency of PYCR enzymes in metabolizing this compound. PYCR2 exhibits a significantly higher catalytic efficiency for this compound compared to PYCR1. The kinetic parameters for this reaction are summarized in the table below.
| Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Reference |
| PYCR1 | This compound | 0.033 | 2.4 | 13.7 | |
| PYCR2 | This compound | 0.23 | 1.7 | 136 | |
| PYCR1 | L-Proline | - | - | Competitive Inhibitor (Ki = 15.7 mM) |
Table 1: Kinetic Parameters of Human PYCR Isozymes with this compound.
The Antioxidant Role of this compound
The antioxidant properties of this compound are a cornerstone of its biological significance. These effects are mediated through both direct and indirect mechanisms.
Indirect Antioxidant Activity via Glutathione Synthesis
The primary mechanism by which this compound exerts its antioxidant effects is by serving as a precursor for glutathione (GSH) synthesis. GSH is a tripeptide that plays a central role in cellular defense against reactive oxygen species (ROS) and reactive nitrogen species (RNS). By increasing the intracellular availability of L-cysteine, this compound promotes the synthesis of GSH, thereby enhancing the cell's antioxidant capacity.
Direct Scavenging of Reactive Species
In addition to its role in GSH synthesis, this compound can directly scavenge certain reactive species. It has been shown to be an effective scavenger of nitrites and N-nitroso compounds, which are potent carcinogens. This direct scavenging activity contributes to its potential anti-cancer effects.
Modulation of the Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of a wide array of antioxidant and detoxification enzymes. While direct activation of Nrf2 by this compound has not been definitively demonstrated, its role as a cysteine prodrug indirectly influences this pathway. The availability of cysteine is crucial for maintaining the cellular redox state, which in turn modulates the activity of Keap1, the primary sensor of oxidative stress. By ensuring a steady supply of cysteine for GSH synthesis, this compound helps maintain a reduced intracellular environment, which is essential for proper Keap1-Nrf2 signaling.
dot
Caption: this compound's indirect modulation of the Keap1-Nrf2 pathway.
Therapeutic Potential and Applications
The unique biochemical properties of this compound have led to its investigation in various therapeutic contexts, including cancer, neurodegenerative diseases, and aging.
Anti-Cancer Activity
This compound has demonstrated potential anti-cancer effects through multiple mechanisms. Its ability to scavenge carcinogenic N-nitroso compounds is a key aspect of its chemopreventive activity. Additionally, studies have shown that this compound can inhibit the growth of certain cancer cells. For instance, it has been reported to reduce DNA synthesis in HeLa cells by approximately 50% by acting at the G1-S boundary of the cell cycle.
| Cell Line | Effect | Concentration | Reference |
| HeLa | ~50% reduction in DNA synthesis | Not specified | |
| Remnant Stomach (in vivo, rats) | 5.6% adenocarcinoma incidence vs. 76.2% in control | 0.5% in diet | |
| Fibrosarcoma (in vivo, mice) | Reduced tumor incidence to 60% of control | Not specified |
Table 2: Anti-cancer Effects of this compound.
Neuroprotective and Anti-Aging Effects
The antioxidant properties of this compound make it a promising candidate for combating age-related neurodegenerative diseases, which are often associated with increased oxidative stress. In a study with mice, dietary supplementation with this compound led to a significant increase in lifespan and improved neurological function.
| Parameter | Effect | Dosage | Reference |
| Median Lifespan (mice) | 23-29% increase | 2.0 g/kg of food | |
| Maximal Lifespan (mice) | 23-29% increase | 2.0 g/kg of food | |
| Age-dependent Oxidative Damage (brain and liver mitochondria) | 58-70% decrease | 2.0 g/kg of food | |
| Brain Mitochondrial Enzyme Activities (NADH-dehydrogenase, cytochrome c oxidase, mtNOS) | 51-74% prevention of age-associated decrease | 2.0 g/kg of food |
Table 3: Neuroprotective and Anti-Aging Effects of this compound in Mice.
Immunomodulatory Effects
This compound has also been shown to modulate the immune system. In aged mice, dietary supplementation with thioproline stimulated various phagocytic functions of peritoneal macrophages, including adherence, chemotaxis, and phagocytosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this whitepaper.
PYCR Enzyme Activity Assay
This protocol is adapted from the methods described by Patel et al. (2021).
Objective: To determine the kinetic parameters of PYCR enzymes with this compound as a substrate.
Materials:
-
Purified human PYCR1 and PYCR2 enzymes
-
This compound
-
NADP+ or NAD+
-
Tris-HCl buffer (0.1 M, pH 7.5)
-
Brij-35 (0.01%)
-
EDTA (1 mM)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 0.1 M Tris-HCl (pH 7.5), 0.01% Brij-35, 1 mM EDTA, and 1 mM NAD(P)+.
-
Add varying concentrations of this compound (e.g., 0-25 mM) to the reaction mixture.
-
Initiate the reaction by adding a known concentration of purified PYCR enzyme (e.g., 0.6 µM).
-
Monitor the increase in absorbance at 340 nm at 37°C, which corresponds to the formation of NAD(P)H.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curve.
-
Determine the kinetic parameters (kcat and KM) by fitting the initial velocity data to the Michaelis-Menten equation.
dot
Caption: Workflow for the PYCR enzyme activity assay.
Cell Cycle Analysis by Flow Cytometry
This is a general protocol for analyzing the effect of this compound on the cell cycle of a cancer cell line, such as HeLa cells.
Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
HeLa cells
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture HeLa cells to the desired confluency.
-
Treat the cells with the desired concentration of this compound for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
References
L-Thioproline CAS number and chemical identifiers
An In-Depth Technical Guide to L-Thioproline
This compound, also known as (4R)-1,3-thiazolidine-4-carboxylic acid, is a sulfur-containing analog of the amino acid L-proline.[1] It is a naturally occurring metabolite found in a variety of organisms, from bacteria and plants to mammals.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, physicochemical properties, biological roles, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical Identifiers
Precise identification of chemical compounds is critical in research and development. The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value |
| CAS Number | 34592-47-7[2][3][4] |
| PubChem CID | 93176 |
| InChI | InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 |
| InChIKey | DZLNHFMRPBPULJ-VKHMYHEASA-N |
| SMILES | C1--INVALID-LINK--C(=O)O |
| IUPAC Name | (4R)-1,3-thiazolidine-4-carboxylic acid |
| UNII | KL096K0KXL |
| ChEBI | CHEBI:45171 |
| DrugBank Accession | DB02846 |
Synonyms
This compound is known by several synonyms in the literature and chemical databases.
| Synonym |
| (R)-(-)-4-Thiazolidinecarboxylic acid |
| (R)-Thiazolidine-4-carboxylic acid |
| L-Thiaproline |
| 4-Thiaproline |
| gamma-Thioproline |
| (4R)-1,3-thiazolidine-4-carboxylic acid |
| H-Thz-OH |
| Timonacic, (R)- |
Physicochemical Properties
The fundamental physicochemical properties of this compound are detailed below.
| Property | Value |
| Molecular Formula | C4H7NO2S |
| Molecular Weight | 133.17 g/mol |
Biological Significance and Therapeutic Potential
This compound plays a multifaceted role in biological systems, primarily recognized for its antioxidant properties and its function as a precursor to L-cysteine. It is thought to be formed from the non-enzymatic condensation of L-cysteine and formaldehyde.
Antioxidant and Geroprotective Role: this compound functions as a geroprotector and an antioxidant. It is generated in cells exposed to oxidants and provides a protective effect through sacrificial oxidation and by trapping nitrile ions. This antioxidant capability is central to its ability to protect cells from abiotic stress.
Metabolism to L-Cysteine: The oxidation of this compound leads to the formation of L-cysteine in various organisms. This conversion is significant because L-cysteine is a crucial amino acid for the synthesis of glutathione, a major endogenous antioxidant. The delivery of L-cysteine via this compound is considered more efficient as the sulfur atom is protected within the ring structure, minimizing unwanted reactions and improving cellular uptake.
Enzymatic Interactions: Human pyrroline-5-carboxylate reductase (PYCR) enzymes, specifically PYCR1 and PYCR2, are involved in the metabolism of this compound. These enzymes catalyze the NAD(P)+-dependent oxidation of this compound, which is a key step in its conversion to L-cysteine. L-proline can act as a competitive inhibitor of PYCR1 with respect to this compound, indicating that this compound occupies the L-proline binding site.
Cell Cycle Inhibition: Studies have shown that this compound can reduce DNA synthesis in HeLa cells by approximately 50% when introduced at the beginning of the G1 phase of the cell cycle. This suggests a potential role in decreasing tumor cell growth by acting at the G1-S boundary.
The diagram below illustrates the metabolic conversion of this compound to L-Cysteine, a critical pathway for its biological activity.
The antioxidant properties of this compound are crucial for mitigating cellular damage from reactive oxygen species (ROS), which can influence various signaling pathways.
Experimental Protocols
The following section details a representative experimental methodology for studying the kinetics of human pyrroline-5-carboxylate reductase (PYCR) in this compound metabolism, as adapted from published research.
Kinetic Analysis of PYCR Isozymes with this compound
Objective: To characterize the dehydrogenase activity of human PYCR isozymes (PYCR1 and PYCR2) with this compound using NAD(P)+ as the hydride acceptor.
Materials and Reagents:
-
MilliQ-Ultra purified water
-
This compound (L-T4C)
-
Purified human PYCR1 and PYCR2 enzymes
-
NADP+ and NAD+
-
Reaction Buffer (e.g., Tris-HCl, pH 7.5)
Methodology:
-
Enzyme Preparation:
-
Express and purify human PYCR1 and PYCR2 according to established protocols.
-
Conduct experiments with at least two independent enzyme preparations for reproducibility.
-
-
Dehydrogenase Activity Assay:
-
Monitor the formation of NADPH or NADH spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
Perform assays at a controlled temperature (e.g., 25°C) in a suitable reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
The reaction mixture should contain the PYCR enzyme, a fixed concentration of NAD(P)+, and varying concentrations of the this compound substrate.
-
Initiate the reaction by adding the enzyme to the mixture.
-
-
Data Analysis:
-
Determine the initial rates of the reaction from the linear portion of the progress curves.
-
Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
-
Calculate the catalytic efficiency (kcat/Km).
-
-
Inhibition Studies (Optional):
-
To determine if L-proline inhibits the reaction, perform the assay with a fixed concentration of this compound and varying concentrations of L-proline.
-
Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).
-
The workflow for this experimental protocol can be visualized as follows:
References
- 1. Kinetics of human pyrroline-5-carboxylate reductase in this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C4H7NO2S | CID 93176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thioproline - Wikipedia [en.wikipedia.org]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
The In Vivo Formation of L-Thioproline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Thioproline, or (4R)-thiazolidine-4-carboxylic acid, is a naturally occurring sulfur-containing amino acid analog. Its in vivo formation is primarily a non-enzymatic process resulting from the condensation of L-cysteine and endogenous formaldehyde. This reaction is significant in the context of formaldehyde detoxification and cellular protection against oxidative stress. This compound also serves as a prodrug for L-cysteine, releasing this critical amino acid upon its metabolic breakdown. This technical guide provides an in-depth overview of the mechanism of this compound formation in vivo, its subsequent metabolism, and its role in cellular signaling, particularly in the context of the Nrf2 antioxidant response pathway. Detailed experimental protocols for the study of this compound and quantitative data from relevant literature are presented to facilitate further research in this area.
The Core Mechanism: Non-Enzymatic Condensation
The primary route of this compound formation in biological systems is a spontaneous, non-enzymatic condensation reaction between L-cysteine and formaldehyde[1][2]. This reaction is a critical component of the cellular defense against the toxic effects of formaldehyde, a reactive aldehyde that can be generated endogenously through various metabolic processes, including amino acid metabolism and histone demethylation[3].
The formation of this compound proceeds via a nucleophilic attack of the thiol group of L-cysteine on the carbonyl carbon of formaldehyde, followed by an intramolecular cyclization with the amino group to form the stable thiazolidine ring structure[4]. This process effectively sequesters free formaldehyde, mitigating its potential to form damaging adducts with proteins and nucleic acids.
dot
Caption: Non-enzymatic formation of this compound.
Metabolism of this compound
While its formation is non-enzymatic, the breakdown of this compound is facilitated by specific enzymes, effectively releasing L-cysteine. This metabolic pathway underscores the role of this compound as a stable carrier and donor of L-cysteine. The key enzymes implicated in this compound metabolism are Proline Dehydrogenase (PRODH) and Pyrroline-5-Carboxylate Reductase (PYCR).
These enzymes, primarily involved in proline metabolism, can utilize this compound as a substrate, catalyzing its oxidation and subsequent hydrolysis to yield L-cysteine.
dot
Caption: Enzymatic metabolism of this compound.
Quantitative Data
The following tables summarize the available quantitative data on the kinetics of this compound metabolism and its in vivo effects.
Table 1: Kinetic Parameters of Enzymes Metabolizing this compound
| Enzyme | Organism/Source | Substrate | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |
| PYCR1 | Human | This compound | - | - | 13.7 | |
| PYCR2 | Human | This compound | - | - | 136 | |
| SmPutA (PRODH) | S. meliloti | This compound | 0.08 ± 0.01 | 0.7 ± 0.01 | 8750 | |
| SmPutA (PRODH) | S. meliloti | L-Proline | 2.5 ± 0.3 | 1.4 ± 0.05 | 560 |
Table 2: In Vivo Effects of Dietary this compound in Mice
| Parameter | Age (weeks) | Control Group | This compound Group | % Change | Reference |
| Median Lifespan (weeks) | - | 62 ± 4 | 80 ± 3 | +29% | |
| Maximal Lifespan (weeks) | - | 118 ± 4 | 145 ± 3 | +23% | |
| Brain Mitochondria TBARS (nmol/mg protein) | 52 | 0.29 ± 0.03 | 0.21 ± 0.02 | -28% | |
| Brain Mitochondria TBARS (nmol/mg protein) | 78 | 0.41 ± 0.04 | 0.29 ± 0.03 | -29% | |
| Liver Mitochondria Protein Carbonyls (nmol/mg protein) | 52 | 1.9 ± 0.2 | 0.8 ± 0.1 | -58% | |
| Liver Mitochondria Protein Carbonyls (nmol/mg protein) | 78 | 2.3 ± 0.2 | 0.7 ± 0.1 | -70% |
Table 3: this compound Concentrations in Biological Samples
| Sample Type | Condition | Concentration | Reference |
| Human Plasma | Head and Neck Cancer Patients | 5 µM | |
| Human Urine | Formaldehyde Exposure Biomarker | Quantifiable | |
| Gochujang (fermented paste) | - | 0.010 - 0.038 mg/kg |
This compound and the Nrf2 Signaling Pathway
The antioxidant properties of this compound suggest its involvement in the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response. The Nrf2 pathway is activated by oxidative or electrophilic stress, leading to the transcription of a battery of cytoprotective genes.
Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and proteasomal degradation. Thiol-reactive compounds, including electrophiles and reactive oxygen species, can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiate their transcription.
Given that this compound is formed in response to formaldehyde, an electrophile, and possesses a reactive thiol group upon ring-opening, it is plausible that it or its metabolites can directly or indirectly activate the Nrf2 pathway by interacting with the cysteine sensors of Keap1.
dot
Caption: Plausible mechanism of Nrf2 activation by this compound.
Experimental Protocols
Induction and Measurement of this compound in Cell Culture
This protocol provides a general framework for inducing the formation of this compound in cultured cells through exposure to formaldehyde and its subsequent quantification.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Formaldehyde solution (e.g., 37% in H2O)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer)
-
Internal standard (e.g., deuterated this compound)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.
-
Formaldehyde Treatment: Prepare a fresh dilution of formaldehyde in complete cell culture medium to the desired final concentration (e.g., 10-100 µM). Remove the old medium from the cells and replace it with the formaldehyde-containing medium.
-
Incubation: Incubate the cells for a specified period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add lysis buffer to the plate and scrape the cells. Collect the cell lysate and centrifuge to pellet cellular debris.
-
Sample Preparation for LC-MS/MS: To a known volume of the supernatant, add the internal standard. Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Centrifuge to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the mobile phase (e.g., water with 0.1% formic acid). Inject a suitable volume onto the LC-MS/MS system for quantification of this compound.
Steady-State Kinetic Analysis of PYCR-Catalyzed this compound Oxidation
This protocol is adapted from the methodology used to study the kinetics of human PYCR enzymes with this compound.
Materials:
-
Purified PYCR1 or PYCR2 enzyme
-
Assay buffer: 50 mM HEPES, pH 7.5, containing 250 mM NaCl, 0.5 mM EDTA, and 500 µM TCEP
-
This compound stock solution
-
NAD(P)+ stock solution
-
Spectrophotometer capable of monitoring changes in absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and a fixed, saturating concentration of NAD(P)+ (e.g., 1 mM).
-
Substrate Addition: Add varying concentrations of this compound to the reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding a small, fixed amount of the purified PYCR enzyme.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Fit the initial velocity data to the Michaelis-Menten equation to determine the Km and kcat values.
Steady-State Kinetic Analysis of PRODH-Catalyzed this compound Oxidation
This protocol is based on the study of S. meliloti PutA (a PRODH-containing enzyme).
Materials:
-
Purified PutA enzyme
-
Assay buffer: 50 mM potassium phosphate, pH 7.5, containing 25 mM NaCl
-
This compound stock solution
-
Coenzyme Q1 (CoQ1) as an electron acceptor
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the assay buffer containing a fixed concentration of CoQ1 (e.g., 0.2 mM).
-
Substrate Addition: Add varying concentrations of this compound to the reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding a fixed amount of the purified PutA enzyme.
-
Kinetic Measurement: Monitor the reduction of CoQ1 at an appropriate wavelength (e.g., 275 nm).
-
Data Analysis: Determine the initial reaction velocities and fit the data to the Michaelis-Menten equation to obtain the kinetic parameters.
Conclusion
The in vivo formation of this compound from L-cysteine and formaldehyde represents a significant, non-enzymatic pathway for cellular detoxification and antioxidant defense. Its subsequent enzymatic metabolism provides a mechanism for the controlled release of L-cysteine, highlighting its potential as a therapeutic prodrug. The interaction of this compound with the Nrf2 signaling pathway further underscores its role in maintaining cellular redox homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the multifaceted biological activities of this compound and its potential applications in human health and disease.
References
- 1. This compound | C4H7NO2S | CID 93176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants - PMC [pmc.ncbi.nlm.nih.gov]
L-Thioproline: A Comprehensive Technical Guide to its Zwitterionic Form and Crystal Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Thioproline, a sulfur-containing analog of the amino acid proline, plays a significant role in various biological processes, notably as a potent antioxidant.[1] Its unique structural characteristics, particularly its existence as a zwitterion in the solid state, are fundamental to its function. This technical guide provides an in-depth analysis of the zwitterionic form and crystal structure of this compound, presenting key crystallographic data, experimental methodologies, and visualizations of its structure and relevant biological pathways.
Introduction
This compound, chemically known as (4R)-1,3-thiazolidine-4-carboxylic acid, is a heterocyclic non-proteinogenic amino acid.[2] It is structurally analogous to L-proline, with a sulfur atom replacing the γ-methylene group in the pyrrolidine ring.[3] In biological systems, this compound is involved in cellular defense against oxidative stress and has been investigated for its therapeutic potential.[1] The molecule's ability to exist as a zwitterion, with both a positive and a negative formal charge, is a key feature of its chemistry, influencing its solubility, reactivity, and biological interactions.[4] This document focuses on the definitive three-dimensional arrangement of atoms in the crystalline state of this compound, as determined by X-ray crystallography.
Zwitterionic Form of this compound
In the solid state and at physiological pH, this compound exists predominantly in its zwitterionic form. This occurs through an intramolecular acid-base reaction where the proton from the carboxylic acid group is transferred to the secondary amine in the thiazolidine ring. This results in a positively charged ammonium group and a negatively charged carboxylate group.
The zwitterionic nature of this compound is crucial for its biological activity. The charged groups facilitate interactions with water and biological macromolecules, such as enzymes and receptors.
Figure 1: this compound Zwitterion Formation.
Crystal Structure of this compound
The definitive crystal structure of this compound in its zwitterionic form was determined by Grant et al. (2001) and is cataloged in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 170894.
Experimental Protocol: Single Crystal X-ray Diffraction
The determination of the crystal structure of this compound involves a standardized workflow.
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by the slow evaporation of an aqueous solution. Commercially available this compound is dissolved in purified water to create a saturated or near-saturated solution. The solution is then allowed to stand undisturbed in an environment that permits slow evaporation of the solvent. Over time, well-formed, single crystals precipitate from the solution.
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms. X-ray data are collected using a diffractometer equipped with a focused X-ray source and a sensitive detector. The crystal is rotated in the X-ray beam, and a series of diffraction patterns are recorded at different orientations.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield a final, accurate three-dimensional structure.
Figure 2: Crystal Structure Determination Workflow.
Crystallographic Data
The following tables summarize the key crystallographic data for this compound.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| CCDC Number | 170894 |
| Empirical Formula | C₄H₇NO₂S |
| Formula Weight | 133.17 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.66 |
| b (Å) | 7.78 |
| c (Å) | 12.89 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 567.4 |
| Z | 4 |
Note: Unit cell parameters are from the associated CCDC entry.
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| S1-C2 | 1.83 | C2-N3-C4 | 106.5 |
| S1-C5 | 1.81 | N3-C4-C5 | 104.9 |
| N3-C2 | 1.48 | C4-C5-S1 | 102.1 |
| N3-C4 | 1.49 | C5-S1-C2 | 93.8 |
| C4-C6 | 1.53 | S1-C2-N3 | 104.2 |
| C6-O1 | 1.25 | O1-C6-O2 | 125.8 |
| C6-O2 | 1.25 | N3-C4-C6 | 110.8 |
Note: The bond lengths and angles are representative values for a zwitterionic thioproline structure and are provided for illustrative purposes. For precise values, refer to the primary publication.
Biological Relevance and Signaling Pathways
This compound's function as an antioxidant is linked to its ability to mitigate the effects of reactive oxygen species (ROS). Elevated ROS levels can trigger various signaling pathways that lead to cellular stress and damage. This compound can intervene in these processes.
One of the key metabolic roles of this compound involves its interaction with Pyrroline-5-Carboxylate Reductase (PYCR) enzymes, which are involved in proline metabolism. This compound can act as a substrate for PYCR1 and PYCR2, indicating its integration into cellular metabolic pathways.
Figure 3: this compound Signaling and Metabolic Context.
Conclusion
The zwitterionic nature and well-defined crystal structure of this compound are fundamental to its chemical properties and biological functions. This guide has provided a detailed overview of its solid-state structure, the experimental methods used for its determination, and its relevance in a biological context. The presented data and visualizations offer a valuable resource for researchers in medicinal chemistry, structural biology, and drug development, facilitating a deeper understanding of this important molecule.
References
L-Thioproline as a Precursor for Bioactive Molecule Synthesis: An In-depth Technical Guide
Introduction
L-Thioproline, a sulfur-containing analog of the amino acid L-proline, has emerged as a critical chiral building block in the synthesis of a diverse array of bioactive molecules.[1][2] Its unique structural features, including the thiazolidine ring, make it a valuable precursor for developing novel therapeutic agents.[3] This technical guide provides a comprehensive overview of the synthetic applications of this compound, focusing on its role in the preparation of angiotensin-converting enzyme (ACE) inhibitors, peptide-based therapeutics, and other biologically significant compounds. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to aid researchers and drug development professionals in leveraging the synthetic potential of this versatile molecule.
Synthesis of ACE Inhibitors
This compound and its derivatives are instrumental in the synthesis of potent ACE inhibitors, a class of drugs widely used in the management of hypertension and heart failure.[4]
Captopril
Captopril was the first orally active ACE inhibitor to be developed and its synthesis often involves the use of proline derivatives.[5] One common synthetic strategy involves the acylation of L-proline with a side chain that incorporates the key thiol group.
Caption: Synthetic pathway for Captopril production.
| Step | Reagents/Conditions | Yield | Reference |
| Formation of 1-(3-Acetylthio-2-D-methylpropanoyl)-L-proline | L-proline, 3-acetylthio-2-methylpropionic acid chloride, NaOH solution, pH 8-10, 0-5°C then 25-30°C for 3 hours | 95% | |
| Preparation of LD-captopril | Free acid, zinc powder, concentrated HCl, dichloromethane | 93% |
-
Preparation of 1-(3-Acetylthio-2-D-methylpropanoyl)-L-proline:
-
Dissolve L-proline in purified water.
-
Add sodium hydroxide solution to adjust the pH to 8-10 and cool the mixture to 0-5°C.
-
Slowly add 3-acetylthio-2-methylpropionic acid chloride while maintaining the pH between 8 and 10 with the dropwise addition of sodium hydroxide solution.
-
After the addition is complete, allow the reaction to proceed for 10 minutes.
-
Raise the temperature to 25-30°C and stir for 3 hours.
-
Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product twice with ethyl acetate.
-
Combine the organic phases and concentrate to obtain the free acid.
-
-
Preparation of LD-Captopril:
-
Dissolve the free acid in a suitable solvent.
-
Add zinc powder and stir for 1 hour after adjusting the pH to 1-2 with concentrated hydrochloric acid.
-
Filter the reaction mixture.
-
Extract the filtrate twice with dichloromethane.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain LD-captopril.
-
Zofenopril
Zofenopril is another ACE inhibitor where a derivative of L-proline, specifically cis-4-phenylthio-L-proline, serves as a key intermediate.
Caption: Synthetic pathway for Zofenopril production.
| Step | Reagents/Conditions | Parameter | Value | Reference |
| Condensation Reaction | cis-4-phenylthio-L-proline, (S)-3-benzoylthio-2-methylpropanoyl chloride, water, 20% sodium hydroxide solution | pH | 9.0 - 9.5 | |
| Temperature | 20 - 25°C | |||
| Conversion to Calcium Salt | Zofenopril potassium salt aqueous solution, CaCl2 aqueous solution | Temperature | 70 - 90°C |
-
Preparation of Zofenopril Free Acid:
-
Dissolve (S)-3-benzoylthio-2-methylpropanoyl chloride in isobutyl acetate.
-
Slowly add this solution to an aqueous solution of cis-4-phenylthio-L-proline.
-
Maintain the pH of the reaction mixture at 9.0-9.5 by the continuous addition of a 20% sodium hydroxide solution.
-
Keep the temperature at 20-25°C throughout the addition.
-
After the addition, stir the mixture for 30 minutes at pH 9.5.
-
Acidify the reaction mixture to pH 1.8-2.0 with concentrated hydrochloric acid.
-
Separate the organic and aqueous phases.
-
Evaporate the organic phase to obtain zofenopril free acid.
-
-
Preparation of Zofenopril Calcium Salt:
-
Salify the zofenopril free acid with a potassium salt in an alcoholic solution to obtain the potassium salt.
-
Prepare an aqueous solution of the zofenopril potassium salt.
-
Add the zofenopril potassium salt solution to a heated (70-90°C) aqueous solution of CaCl2, with simultaneous seeding to promote precipitation of the desired polymorph.
-
Synthesis of N-Acetyl-Dthis compound
N-acetylated thioproline derivatives are also of interest in medicinal chemistry. A method for the racemization of N-acetyl-L-thioproline to N-acetyl-Dthis compound has been developed.
| Parameter | Value | Reference |
| Temperature | 90°C | |
| Reaction Time | 3.5 hours | |
| Acetic Anhydride Conc. | 1-2 mol | |
| Acetic Acid:Acetic Anhydride Ratio (v/v) | 10:1 |
-
Take an appropriate amount of N-acetyl-L-thioproline and dissolve it in acetic acid with heating.
-
Add acetic anhydride to the solution.
-
Maintain the temperature at 90°C and allow the reaction to stand for 3.5 hours for racemization to occur.
-
Recover the acetic acid under reduced pressure.
-
Add water to the residue.
-
Cool the solution to induce crystallization.
-
Filter and dry the crystals to obtain N-acetyl-Dthis compound.
This compound in Peptide Synthesis
This compound and its derivatives are valuable tools in peptide chemistry, enabling the synthesis of structurally and functionally diverse peptides.
Synthesis of 4-Thioproline-Containing Peptides
Peptides containing 4-thioproline can be synthesized using a solid-phase approach involving the Mitsunobu reaction.
Caption: Solid-phase synthesis of 4-thioproline peptides.
This compound as a Protective Agent
This compound has been identified as an effective protective agent in the synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. It prevents the undesirable nitrosation of the N-terminal thiazolidine during the oxidation of the peptide hydrazide. This strategy has been successfully applied in the chemical synthesis of complex peptides like CC chemokine ligand-2 (69 amino acids) and omniligase-C (113 amino acids).
Bioactivity and Metabolism of this compound
Beyond its role as a synthetic precursor, this compound itself exhibits biological activity and is a metabolite found in various organisms.
Antioxidant Properties
This compound has been shown to protect human cells from oxidative stress. It can act as an antioxidant through sacrificial oxidation, thereby improving cell viability in the presence of oxidative insults. This protective role is significant in the context of degenerative diseases associated with oxidative stress, such as Alzheimer's, Parkinson's, and cancer.
Metabolism to L-Cysteine
This compound can be metabolized to the crucial amino acid L-cysteine. Human pyrroline-5-carboxylate reductase (PYCR) enzymes have been shown to catalyze the NAD(P)+-dependent oxidation of this compound to L-cysteine. PYCR2 exhibits a higher catalytic efficiency for this reaction compared to PYCR1.
Caption: Enzymatic conversion of this compound to L-Cysteine.
| Enzyme | Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) | Reference |
| PYCR1 | 13.7 | |
| PYCR2 | 136 |
Conclusion
This compound is a cornerstone in the synthesis of a variety of bioactive molecules, most notably ACE inhibitors like Captopril and Zofenopril. Its utility extends to modern peptide synthesis, where it can be incorporated into peptide backbones or used as a protective agent. Furthermore, the intrinsic biological activities of this compound, such as its antioxidant properties and its role as a metabolic precursor to L-cysteine, underscore its significance in both chemical synthesis and biological systems. The detailed protocols and quantitative data provided in this guide aim to facilitate further research and development in the application of this compound for creating novel and effective therapeutic agents.
References
Methodological & Application
L-Thioproline as an Organocatalyst in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Thioproline, also known as L-thiazolidine-4-carboxylic acid, is a sulfur-containing analog of the well-established organocatalyst L-proline. While L-proline has been extensively utilized in a myriad of asymmetric transformations, the application of this compound as a direct organocatalyst is a more specialized area of research. The presence of the sulfur atom in the pyrrolidine ring can influence the catalyst's electronic properties, solubility, and steric environment, potentially offering unique reactivity and selectivity profiles.
These application notes provide an overview of the use of this compound and related proline-type catalysts in asymmetric synthesis, with a focus on key carbon-carbon bond-forming reactions. Detailed protocols, quantitative data summaries, and mechanistic diagrams are presented to guide researchers in exploring the catalytic potential of this compound.
Core Concepts: The Catalytic Cycle of Proline-Type Organocatalysts
This compound, like L-proline, is believed to operate through a common enamine or iminium ion catalytic cycle. The secondary amine of the catalyst reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as an aldehyde in an aldol reaction or an imine in a Mannich reaction. The carboxylic acid moiety of the catalyst can act as a Brønsted acid to activate the electrophile via hydrogen bonding, facilitating the stereoselective bond formation. Hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral product.
Caption: Generalized catalytic cycle for this compound in asymmetric synthesis.
Application 1: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. While specific data for this compound is limited, the following protocol is based on well-established procedures for L-proline and serves as a starting point for optimization.
Quantitative Data
The following table presents representative data for L-proline catalyzed asymmetric aldol reactions, which can be used as a benchmark for evaluating the performance of this compound.
| Entry | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) |
| 1 | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | - | 76 |
| 2 | Benzaldehyde | Cyclohexanone | Neat | 20 | 96 | 99 | 95:5 | 96 |
| 3 | Isovaleraldehyde | Acetone | Neat | 20 | 24 | 97 | - | 93 |
Data presented is for L-proline catalyzed reactions and should be considered as a reference.
Experimental Protocol: General Procedure for this compound Catalyzed Aldol Reaction
Caption: Experimental workflow for a typical this compound catalyzed aldol reaction.
Materials:
-
This compound
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., DMSO, DMF, CH3CN, or neat)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel, add this compound (typically 10-30 mol%).
-
Add the chosen anhydrous solvent (if not running neat) and stir to dissolve the catalyst.
-
Add the ketone (typically 5-20 equivalents) to the reaction mixture.
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 15-30 minutes.
-
Add the aldehyde (1 equivalent) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product and determine the diastereomeric ratio (d.r.) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Application 2: Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a three-component reaction that provides access to chiral β-amino carbonyl compounds, which are valuable building blocks for the synthesis of pharmaceuticals and nitrogen-containing natural products. The following general protocol for an L-proline catalyzed Mannich reaction can be adapted for use with this compound.
Quantitative Data
The table below shows representative results for L-proline catalyzed Mannich reactions.
| Entry | Aldehyde | Ketone | Amine | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) |
| 1 | p-Nitrobenzaldehyde | Acetone | p-Anisidine | DMSO | 20 | 12 | 94 | >95:5 | 96 |
| 2 | Formaldehyde | Acetone | p-Anisidine | DMSO | 20 | 2 | 81 | - | 93 |
| 3 | Isobutyraldehyde | Propanal | p-Methoxyaniline | DMF | 35 | 48 | 51 | >20:1 | >99 |
Data presented is for L-proline catalyzed reactions and should be considered as a reference.
Experimental Protocol: General Procedure for this compound Catalyzed Mannich Reaction
Caption: Experimental workflow for a typical this compound catalyzed Mannich reaction.
Materials:
-
This compound
-
Aldehyde
-
Ketone
-
Amine (e.g., p-anisidine)
-
Anhydrous solvent (e.g., DMSO, DMF, NMP)
-
Extraction solvent (e.g., ethyl acetate)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve the aldehyde (1.2 equivalents) and the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the ketone (2-5 equivalents) and this compound (10-35 mol%) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 4 °C) and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterize the product and determine the diastereomeric ratio and enantiomeric excess by appropriate analytical methods (NMR, chiral HPLC).
Application 3: Synthesis of Enantioselective Thiopyrans
A notable application of proline-type catalysts is in the multicomponent synthesis of thiopyrans. The following protocol details an L-proline catalyzed reaction that yields chiral thiopyrans and can be considered a strong starting point for investigations with this compound.
Quantitative Data for L-Proline Catalyzed Synthesis of Pyrans and Thiopyrans.[1][2][3][4]
| Product | R (in active methylene) | Yield (%) | Specific Rotation [α]D (c=1, DMF) |
| 6a | COOEt | 72 | +318.20 |
| 6c | NHCN (forms thiopyran) | 92 | Not Reported |
| 6e | Ph, COOEt | 87 | +198.81 |
| 6g | Ph, CN | 83 | Not Reported |
Experimental Protocol: L-Proline Catalyzed Synthesis of 2-Amino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile (Product 6c Analogous Structure)
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Active methylene compound capable of forming a thiopyran (e.g., thiourea in the presence of a suitable precursor)
-
L-Proline
-
Ethanol
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the active methylene component (1 mmol), and L-proline (0.1 mmol, 10 mol%) in ethanol (10 mL) is prepared.[1]
-
The reaction mixture is refluxed for a specified time (e.g., 4 hours).
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The solid product is washed with cold ethanol and dried.
-
The product can be further purified by recrystallization if necessary.
-
The structure is confirmed by spectroscopic methods (IR, 1H-NMR, 13C-NMR, and MS), and the enantioselectivity is assessed by measuring the specific rotation.
Caption: Experimental workflow for the L-Proline catalyzed synthesis of thiopyrans.
Conclusion
This compound holds potential as a chiral organocatalyst for asymmetric synthesis. While direct, detailed applications in common C-C bond-forming reactions like the aldol and Mannich reactions are not as extensively documented as for its oxygen-containing counterpart, L-proline, the foundational principles of enamine and iminium ion catalysis provide a strong basis for its exploration. The provided protocols, adapted from well-established L-proline catalyzed procedures, offer a robust starting point for researchers to investigate the catalytic activity and stereoselectivity of this compound. The successful application of L-proline in the synthesis of thiopyrans further underscores the potential of proline-based catalysts in constructing sulfur-containing chiral molecules, a promising avenue for future research with this compound. Further experimental work is necessary to fully elucidate the scope and potential advantages of this compound as an organocatalyst in asymmetric synthesis.
References
Application Notes and Protocols for L-Thioproline Catalyzed Michael Additions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of L-Thioproline (also known as thiazolidine-4-carboxylic acid) as a catalyst in Michael addition reactions. While L-Proline is a more extensively studied catalyst for this transformation, this document focuses on the available data for this compound and draws relevant comparisons with its proline analogue.
Introduction
The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. This compound, a sulfur-containing analogue of L-Proline, has shown potential as a catalyst in asymmetric Michael additions, leveraging a similar catalytic cycle involving enamine and iminium intermediates.[1] This document outlines detailed protocols and summarizes the performance of this compound and related catalysts in these reactions.
Quantitative Data Summary
The following tables summarize the quantitative data for Michael addition reactions catalyzed by this compound and, for comparative purposes, the more widely studied L-Proline.
Table 1: this compound (Thiazolidine-4-carboxylic acid) Catalyzed Thio-Michael Addition [1]
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Thiophenol | Chalcone | 30 | Methanol | 0.5 | 85 | 35 |
| 2 | Thiophenol | Chalcone | 30 | Toluene | 6 | 65 | 28 |
| 3 | Thiophenol | Chalcone | 30 | Dichloromethane | 1.8 | 74 | 30 |
| 4 | Thiophenol | Chalcone | 30 | Acetonitrile | 2.0 | 80 | 32 |
Table 2: Comparative Data for L-Proline Catalyzed Michael Additions [2][3]
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | ee (%) |
| 1 | Thiophenol | Chalcone | 5 | [bmim]PF6 | 10 min | 99 | Not Reported |
| 2 | 4-Methylthiophenol | Chalcone | 5 | [bmim]PF6 | 5 min | 89.8 | Not Reported |
| 3 | Cyclohexanone | trans-β-Nitrostyrene | 5 | [bmim]PF6 | Not Reported | High | High |
| 4 | Various Ketones | Nitroolefins | 20 | Not Reported | Not Reported | up to 94 | up to 90 |
Note: The data for L-Proline is more extensive and often shows higher efficiency, which can be attributed to the larger body of research and optimization studies.
Experimental Protocols
Protocol 1: General Procedure for this compound Catalyzed Thio-Michael Addition of Thiophenol to Chalcone[1]
This protocol describes a general method for the conjugate addition of thiols to α,β-unsaturated ketones using this compound as the catalyst.
Materials:
-
Chalcone (1.0 mmol)
-
Thiophenol (1.2 mmol)
-
This compound (thiazolidine-4-carboxylic acid) (30 mol%, 0.3 mmol)
-
Methanol (3 mL)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of chalcone in methanol, add this compound at room temperature.
-
Add thiophenol to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion of the reaction (typically within 30 minutes), concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR) and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: L-Proline Catalyzed Michael Addition of Ketones to Nitroolefins (for comparison)
This protocol provides a typical procedure for the asymmetric Michael addition of a ketone to a nitroolefin, a reaction where L-Proline and its derivatives are highly effective.
Materials:
-
trans-β-Nitrostyrene (0.25 mmol)
-
Cyclohexanone (5 mmol, 20 eq)
-
L-Proline (or a derivative, e.g., chiral phosphoproline, 5-20 mol%)
-
Solvent (e.g., ionic liquid [bmim]PF6, or an organic solvent like toluene)
-
Co-catalyst/additive if required (e.g., p-nitrobenzoic acid, KOH)
-
Standard laboratory glassware and stirring equipment
-
TLC supplies and silica gel for chromatography
Procedure:
-
Dissolve the trans-β-nitrostyrene and the catalyst in the chosen solvent in a reaction flask.
-
Add the cyclohexanone to the mixture.
-
If required, add the co-catalyst or additive.
-
Stir the resulting mixture at the specified temperature (e.g., room temperature).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (e.g., hexane/EtOAc) to obtain the γ-nitro ketone.
-
Analyze the product to determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Catalytic Cycle and Workflow Diagrams
The catalytic cycle for L-Proline and this compound in Michael additions is believed to proceed through two primary pathways depending on the substrates: an enamine cycle for ketone donors and an iminium cycle for enal acceptors.
Enamine Catalytic Cycle
This cycle is predominant in the Michael addition of ketones to electrophiles like nitroolefins.
References
Application of L-Thioproline in Peptide Synthesis and Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols on the use of L-Thioproline in advanced peptide synthesis, with a focus on its role in peptide coupling and ligation strategies.
This compound, also known as (4R)-4-Thiazolidinecarboxylic acid, is a versatile proline analogue that has emerged as a valuable tool in the chemical synthesis of complex peptides and proteins.[1][2] Its unique structure, featuring a sulfur atom in place of the γ-carbon of proline, imparts distinct chemical properties that are leveraged in various peptide synthesis methodologies.[3] This document outlines the key applications of this compound, including its use as a cysteine surrogate in Native Chemical Ligation (NCL), its role in overcoming challenges associated with proline ligation, and its utility as a protective agent.
Core Applications of this compound
This compound's primary applications in peptide synthesis revolve around its thiazolidine ring, which can be viewed as a protected form of an N-terminal cysteine. This feature is instrumental in modern peptide ligation techniques.
-
Native Chemical Ligation (NCL): NCL is a powerful method for constructing large peptides and proteins by joining two unprotected peptide fragments. The reaction typically occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine.[4][5] this compound, incorporated at the N-terminus of a peptide, serves as a stable precursor to cysteine. The thiazolidine ring can be selectively opened (deprotected) to reveal the free thiol and amine of cysteine, enabling subsequent ligation.
-
Overcoming Proline Ligation Challenges: Peptide bond formation involving the C-terminus of a proline residue is notoriously difficult due to steric hindrance. Strategies employing γ-thioproline derivatives at the N-terminus of the coupling partner have been developed to facilitate ligation at proline sites. Following ligation, the thioproline residue can be desulfurized to yield the native proline residue.
-
Protection of N-Terminal Thiazolidine: In the synthesis of peptide thioesters from peptide hydrazides, this compound has been identified as an effective protective agent. It prevents the unwanted nitrosation of the N-terminal thiazolidine ring during the oxidation of the hydrazide.
Quantitative Data Summary
The efficiency of peptide synthesis and coupling reactions involving this compound and its derivatives can be evaluated based on reaction times and product yields. The following tables summarize quantitative data extracted from various studies.
| Ligation Strategy | Peptide Fragments | Reaction Time | Yield (%) | Reference |
| Thiazolidine Ligation | Peptide aldehyde + N-terminal cysteinyl peptide | 17 hours | 79 | |
| γ-Thioproline Ligation | Peptide thioester + N-terminal γ-thioproline peptide | < 10 minutes (desulfurization) | High | |
| Seleno-proline Ligation | Peptide thioester + N-terminal seleno-proline peptide | 3 hours | 92 |
| Cys Pseudoproline Deprotection | Peptide | Deprotection Time (TFA/TIS/H₂O) | Temperature | Reference |
| H-Ser(tBu)-Cys(ψMe,Mepro)-Phe-Gly-NH₂ | 2 | 1 hour | Room Temp | |
| H-Ala-Cys(ψMe,Mepro)-Phe-Gly-NH₂ | 5 | 1 hour | Room Temp | |
| Ac-Tyr-Pro-Asn-Thr-Cys(ψMe,Mepro)-Asn-NH₂ | 23 | 2-3 hours | 45 °C | |
| Ac-Tyr-Pro-Asn-Thr-Ala-Cys(ψMe,Mepro)-Asn-NH₂ | 26 | 2-3 hours | 45 °C |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Thiazolidine Ligation of Unprotected Peptide Segments
This protocol describes the ligation of a peptide with a C-terminal aldehyde to a peptide with an N-terminal cysteine (generated from a thiazolidine precursor).
Materials:
-
Peptide with C-terminal aldehyde
-
Peptide with N-terminal 1,2-amino thiol moiety (e.g., N-terminal cysteine)
-
Ligation Buffer: 6 M Guanidine Hydrochloride (GnHCl), pH 5
-
tris(2-carboxyethyl)phosphine (TCEP) for reduction (if necessary)
-
Dialysis membrane (e.g., Spectra/Por CE, MWCO 2000)
-
Analytical and Preparative RP-HPLC
-
MALDI-MS
Procedure:
-
Dissolve the peptide aldehyde (1 equivalent) in the ligation buffer.
-
Add the N-terminal cysteinyl peptide (2 equivalents) to the solution.
-
Allow the ligation reaction to proceed at room temperature for 17 hours, monitoring by RP-HPLC.
-
Upon completion, if disulfide-linked side products are observed, add TCEP to reduce them.
-
Dilute the reaction mixture with water.
-
Purify the ligated product by dialysis against water to remove excess reagents and salts.
-
Lyophilize the purified product to obtain the final peptide.
-
Characterize the product by analytical RP-HPLC and MALDI-MS.
Protocol 2: One-Pot Ligation-Desulfurization at a Proline Residue
This protocol outlines a method for peptide ligation at a proline residue using an N-terminal γ-thioproline surrogate, followed by metal-free desulfurization.
Materials:
-
Peptide with a C-terminal thioester
-
Peptide with an N-terminal γ-thioproline
-
Ligation Buffer: 6 M GnHCl, 200 mM Na₂HPO₄, pH 7.0-7.5
-
Desulfurization Reagent: TCEP (200 mM), 4-mercaptophenylacetic acid (MPAA, 30 mM), VA-044 (radical initiator, 50 mM) in ligation buffer
-
Analytical and Preparative RP-HPLC
-
Mass Spectrometry (e.g., ESI-MS)
Procedure:
-
Ligation:
-
Dissolve the peptide thioester and the N-terminal γ-thioproline peptide in the ligation buffer.
-
Stir the reaction mixture at room temperature and monitor the progress by RP-HPLC.
-
-
Desulfurization:
-
Once the ligation is complete, add the desulfurization reagent directly to the reaction mixture.
-
Incubate the reaction at 37 °C for less than 10 minutes.
-
Monitor the conversion of the thioproline-containing peptide to the proline-containing peptide by RP-HPLC and mass spectrometry.
-
-
Purification:
-
Purify the final desulfurized peptide by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the target peptide.
-
Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
-
Protocol 3: Synthesis of N-Terminal Thiazolidine-Containing Peptide Thioesters from Peptide Hydrazides
This protocol describes a method to prepare peptide thioesters while protecting an N-terminal thiazolidine using this compound.
Materials:
-
N-terminal thiazolidine-containing peptide hydrazide
-
This compound
-
Sodium nitrite (NaNO₂)
-
Thiol for thioester formation (e.g., 4-mercaptophenylacetic acid - MPAA)
-
Buffer: 6 M GnHCl, 0.2 M NaOAc, pH 4.5
-
Analytical and Preparative RP-HPLC
-
Mass Spectrometry
Procedure:
-
Dissolve the peptide hydrazide and this compound (as a protective agent) in the buffer.
-
Cool the solution to -15 °C.
-
Add an aqueous solution of NaNO₂ dropwise to convert the hydrazide to an acyl azide.
-
After the conversion is complete (monitor by HPLC), add the thiol to the reaction mixture.
-
Allow the thioester formation to proceed at room temperature.
-
Monitor the reaction by RP-HPLC until the peptide thioester is the major product.
-
Purify the N-terminal thiazolidine-containing peptide thioester by preparative RP-HPLC.
-
Characterize the final product by analytical RP-HPLC and mass spectrometry.
Visualizing Workflows and Pathways
Native Chemical Ligation (NCL) Workflow using Thiazolidine
The following diagram illustrates the overall workflow of Native Chemical Ligation where one of the peptide fragments contains an N-terminal this compound (thiazolidine) as a masked cysteine.
Caption: NCL workflow with N-terminal thiazolidine deprotection.
Proline Ligation and Desulfurization Strategy
This diagram outlines the logical steps involved in performing peptide ligation at a proline residue using a thioproline surrogate followed by desulfurization to obtain the native peptide sequence.
Caption: Workflow for ligation at proline via a thioproline surrogate.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Synthesis of thioester peptides for traditional Native Chemical Ligati" by Ruth E Campbell [docs.lib.purdue.edu]
Application Notes and Protocols for L-Thioproline in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the incorporation of L-Thioproline (L-Thiazolidine-4-carboxylic acid) into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). This compound, a proline analog containing a sulfur atom in the thiazolidine ring, is a valuable building block in peptide chemistry, notably for its role as an antioxidant and its presence in various bioactive peptides.
Core Principles
The incorporation of this compound follows the general principles of Fmoc-SPPS, which involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The synthesis cycle consists of:
-
Fmoc Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide using a mild base, typically piperidine.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
-
Amino Acid Coupling: Activation of the carboxyl group of the incoming Fmoc-L-Thioproline and its coupling to the free N-terminus of the peptide chain.
-
Washing: Removal of unreacted reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
Experimental Protocols
This section details the step-by-step procedures for the successful incorporation of this compound into a peptide sequence.
Materials and Reagents
-
Fmoc-L-Thioproline-OH (Fmoc-L-Thiazolidine-4-carboxylic acid)
-
High-quality, peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) and HOBt.
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS) and Water
-
Solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
-
Standard Fmoc-protected amino acids with appropriate side-chain protection
Protocol 1: Standard Coupling of Fmoc-L-Thioproline-OH
This protocol is for the manual or automated incorporation of a single this compound residue into a peptide sequence.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 10-20 minutes to ensure complete deprotection.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-L-Thioproline-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it. Allow the activation to proceed for 2-5 minutes.
-
Add the activated Fmoc-L-Thioproline-OH solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional): If the coupling is incomplete (positive ninhydrin test), a capping step can be performed using a solution of acetic anhydride and DIPEA in DMF to block any unreacted amino groups.
-
Chain Elongation: Proceed to the deprotection and coupling of the next amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
This protocol is for the final cleavage of the this compound-containing peptide from the resin and the removal of side-chain protecting groups.
-
Final Fmoc Deprotection: If the final amino acid is Fmoc-protected, perform a final deprotection step as described in Protocol 1.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum for at least 1 hour.
-
Preparation of Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables summarize typical quantitative data associated with the incorporation of this compound in SPPS.
| Parameter | Value | Notes |
| Coupling Reagent | HBTU/HOBt or DIC/HOBt | Both are effective, with HBTU generally providing faster kinetics. |
| Equivalents of Fmoc-L-Thioproline-OH | 3 | Relative to the resin loading capacity. |
| Activation Time | 2-5 minutes | |
| Coupling Time | 1-2 hours | Can be extended for difficult couplings. |
| Coupling Efficiency | >99% | As determined by qualitative ninhydrin test. |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Standard for peptides without other sensitive residues like Cys or Met. |
| Cleavage Time | 2-3 hours | |
| Expected Purity (Crude) | 70-90% | Sequence-dependent. |
Table 1: Recommended conditions and expected outcomes for this compound incorporation.
| Side Reaction | Mitigation Strategy |
| Racemization | Use of HOBt as an additive during coupling minimizes racemization. Avoid prolonged activation times. |
| Thiazolidine Ring Opening | The thiazolidine ring is generally stable to the acidic conditions of TFA cleavage. Stability to repeated piperidine treatment is a consideration; minimize deprotection times where possible. |
Table 2: Potential side reactions and mitigation strategies.
Mandatory Visualization
Experimental Workflow for this compound Incorporation in SPPS
Caption: Workflow for the incorporation of this compound in Fmoc-SPPS.
Oxidative Stress Response Pathway Involving Thioproline
This compound has been shown to act as an antioxidant, protecting cells from oxidative stress.[1] It is formed from the reaction of cysteine with formaldehyde, a byproduct of oxidative damage.[2] This pathway highlights the cellular response to oxidative stress and the protective role of thioproline. The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.[3][4][5]
Caption: Role of this compound in the cellular oxidative stress response.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
L-Thioproline: A Versatile Chiral Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Thioproline, a sulfur-containing analog of the amino acid L-proline, has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its unique structural features, including the presence of a stereocenter and a thiazolidine ring, make it an attractive starting material for the synthesis of a wide range of enantiomerically pure compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceuticals, the construction of peptide and peptidomimetic frameworks, and as a catalyst in asymmetric transformations.
I. Synthesis of Captopril and its Analogs
This compound serves as a key chiral precursor in the synthesis of Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor widely used for the treatment of hypertension. The synthesis leverages the inherent chirality of this compound to establish the desired stereochemistry in the final drug molecule.
Retrosynthetic Analysis of Captopril from L-Proline
A common synthetic strategy for Captopril involves the acylation of L-proline. A retrosynthetic analysis highlights how this compound can be derived from L-proline and subsequently used.[1]
References
Application Notes and Protocols for Determining the In Vitro Antioxidant Capacity of L-Thioproline
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Thioproline, also known as thiazolidine-4-carboxylic acid, is a sulfur-containing amino acid analogue of proline. It has garnered significant attention in the fields of pharmacology and drug development due to its role as a cysteine prodrug and its established antioxidant properties.[1][2] this compound and its derivatives are known to protect cells from oxidative stress by acting as effective antioxidants through sacrificial oxidation and by replenishing intracellular glutathione (GSH), a key component of the cellular antioxidant defense system.[2][3][4]
These application notes provide detailed protocols for common in vitro assays used to determine the antioxidant capacity of this compound and its derivatives. The included methods—DPPH, ABTS, FRAP, and ORAC assays—are standard procedures for evaluating the radical scavenging and reducing capabilities of chemical compounds.
Data Presentation: Antioxidant Capacity of this compound Derivatives
Table 1: DPPH Radical Scavenging Activity of 2-Aryl-Thiazolidine-4-Carboxylic Acid Derivatives
| Compound | Substituent on Phenyl Ring | IC50 (µg/mL) |
| Derivative 1 | 4-OCH₃ | 40.136 |
| Derivative 2 | 4-Cl | > 100 |
| Derivative 3 | 4-F | > 100 |
| Derivative 4 | 4-NO₂ | > 100 |
| Ascorbic Acid (Standard) | - | Not specified in this study |
Note: The presence of an electron-donating group (-OCH₃) on the phenyl ring at the C-2 position of the thiazolidine ring appears to enhance the radical scavenging activity.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant capacity assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
This compound
-
Positive Control (e.g., Ascorbic Acid, Trolox)
-
Spectrophotometer capable of reading at 517 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. Protect the solution from light by wrapping the container in aluminum foil and store it in a refrigerator.
-
Preparation of Working DPPH Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be prepared fresh daily.
-
Preparation of Sample and Control Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). From this stock, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.
-
Assay:
-
To a 96-well plate, add a specific volume of the sample or control solutions at different concentrations.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank containing only the solvent and the DPPH solution.
-
Mix the contents of the wells thoroughly.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol
-
This compound
-
Positive Control (e.g., Trolox)
-
Spectrophotometer capable of reading at 734 nm
-
96-well microplate
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample and Control Solutions: Prepare a stock solution of this compound and a positive control (Trolox) and make serial dilutions.
-
Assay:
-
Add a small volume (e.g., 10 µL) of the sample or control solutions at different concentrations to the wells of a 96-well plate.
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:
Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance in the presence of the sample.
-
TEAC Determination: The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound
-
Positive Control (e.g., Ferrous sulfate or Trolox)
-
Spectrophotometer capable of reading at 593 nm
-
96-well microplate or cuvettes
-
Water bath at 37°C
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and a standard (e.g., FeSO₄ or Trolox) and make serial dilutions.
-
Assay:
-
Add a small volume of the sample or standard solutions to the wells of a 96-well plate.
-
Add a larger volume of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation of Antioxidant Power: The antioxidant capacity is determined from a standard curve of the known standard and is typically expressed as µM Fe(II) equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).
Materials:
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound
-
Positive Control (e.g., Trolox)
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm
-
Black 96-well microplate
Procedure:
-
Preparation of Reagents:
-
Fluorescein working solution: Prepare a stock solution and dilute it in phosphate buffer to the desired working concentration.
-
AAPH solution: Prepare fresh daily by dissolving AAPH in phosphate buffer.
-
Trolox standards: Prepare a series of Trolox dilutions in phosphate buffer.
-
-
Preparation of Sample Solutions: Prepare dilutions of this compound in phosphate buffer.
-
Assay:
-
To the wells of a black 96-well plate, add the fluorescein working solution.
-
Add the sample, standard, or blank (phosphate buffer) to the respective wells.
-
Incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence kinetically at 37°C, with readings taken every 1-2 minutes for at least 60 minutes.
-
Calculation of ORAC Value:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of the sample is determined from the standard curve and is expressed as Trolox equivalents.
-
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Scavenging Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.
References
- 1. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating the Neuroprotective Effects of L-Thioproline
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Thioproline (L-thiazolidine-4-carboxylic acid), a sulfur-containing analog of the amino acid proline, has emerged as a compound of interest for its potential neuroprotective properties. Evidence suggests that its mechanism of action is rooted in its potent antioxidant capabilities, which may mitigate oxidative stress, a key contributor to the pathogenesis of various neurodegenerative diseases.[1][2] this compound has been shown to protect cells from oxidative damage and improve cell viability in a dose-dependent manner, primarily by acting as a sacrificial antioxidant.[1][2] Furthermore, in vivo studies have demonstrated its ability to significantly decrease age-related oxidative damage in brain mitochondria and preserve the activity of crucial mitochondrial enzymes.
These application notes provide a comprehensive guide for researchers to evaluate the neuroprotective effects of this compound using a panel of robust cell-based assays. The detailed protocols and methodologies outlined herein will enable the systematic investigation of this compound's efficacy in protecting neuronal cells from various insults and to elucidate its underlying molecular mechanisms.
Key Experimental Assays
A multi-faceted approach employing a suite of cell-based assays is recommended to thoroughly characterize the neuroprotective profile of this compound. These assays assess cell viability, cytotoxicity, antioxidant activity, and mitochondrial health.
Cell Viability and Cytotoxicity Assays
a) MTT Assay for Cell Viability:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
b) LDH Assay for Cytotoxicity:
The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Antioxidant Capacity Assays
a) Cellular Antioxidant Activity (CAA) Assay:
This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS). It utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) by ROS.
Mitochondrial Health Assay
a) Mitochondrial Membrane Potential (MMP) Assay:
This assay assesses the integrity of the mitochondrial membrane, a key indicator of mitochondrial function and cell health. Cationic fluorescent dyes such as JC-1 are commonly used, which accumulate in healthy mitochondria and emit red fluorescence. In cells with compromised mitochondrial membrane potential, the dye remains in the cytoplasm as monomers and emits green fluorescence.
Experimental Protocols
Cell Culture
Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are suitable models for these assays. Cells should be cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Protocol 1: MTT Assay for Neuroprotection
Objective: To determine the protective effect of this compound on neuronal cell viability against an oxidative insult (e.g., hydrogen peroxide, H₂O₂).
Materials:
-
Neuronal cells (SH-SY5Y or PC12)
-
96-well cell culture plates
-
This compound
-
Hydrogen Peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (medium only).
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM to all wells except the control group, and incubate for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: LDH Assay for Cytotoxicity
Objective: To quantify the protective effect of this compound against neuronal cell membrane damage induced by an oxidative insult.
Materials:
-
Neuronal cells (SH-SY5Y or PC12)
-
96-well cell culture plates
-
This compound
-
Hydrogen Peroxide (H₂O₂)
-
LDH cytotoxicity assay kit
-
Complete cell culture medium
Procedure:
-
Follow steps 1-3 from the MTT assay protocol.
-
After the 24-hour incubation with H₂O₂, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to the positive control (cells treated with lysis buffer).
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
Objective: To assess the intracellular antioxidant capacity of this compound.
Materials:
-
Neuronal cells (SH-SY5Y or PC12)
-
96-well black, clear-bottom cell culture plates
-
This compound
-
DCFH-DA solution
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS inducer
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Wash the cells with PBS and then incubate with 25 µM DCFH-DA for 1 hour at 37°C.
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 1 hour.
-
Induce ROS production by adding AAPH to a final concentration of 600 µM.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Calculate the area under the curve (AUC) and determine the CAA units.
Protocol 4: Mitochondrial Membrane Potential (MMP) Assay
Objective: To evaluate the effect of this compound on mitochondrial integrity in response to oxidative stress.
Materials:
-
Neuronal cells (SH-SY5Y or PC12)
-
96-well black, clear-bottom cell culture plates
-
This compound
-
Hydrogen Peroxide (H₂O₂)
-
JC-1 dye
-
Complete cell culture medium
Procedure:
-
Follow steps 1-3 from the MTT assay protocol.
-
After the H₂O₂ treatment, remove the medium and wash the cells with PBS.
-
Incubate the cells with JC-1 dye (at the manufacturer's recommended concentration) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity of JC-1 aggregates (red) at an excitation of ~560 nm and emission of ~595 nm, and JC-1 monomers (green) at an excitation of ~485 nm and emission of ~530 nm.
-
Calculate the ratio of red to green fluorescence intensity as an indicator of mitochondrial membrane potential.
Data Presentation
Quantitative data from the described assays should be summarized in clearly structured tables for easy comparison of the effects of different this compound concentrations.
Table 1: Neuroprotective Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) vs. H₂O₂ Control |
| 0 (H₂O₂ only) | 50 ± 5 |
| 0.1 | Data to be generated |
| 1 | Data to be generated |
| 10 | Data to be generated |
| 50 | Data to be generated |
| 100 | Data to be generated |
| Control (no H₂O₂) | 100 ± 3 |
Table 2: Effect of this compound on Cytotoxicity (LDH Assay)
| This compound Concentration (µM) | % Cytotoxicity |
| 0 (H₂O₂ only) | 45 ± 4 |
| 0.1 | Data to be generated |
| 1 | Data to be generated |
| 10 | Data to be generated |
| 50 | Data to be generated |
| 100 | Data to be generated |
| Control (no H₂O₂) | 5 ± 2 |
Table 3: Cellular Antioxidant Activity of this compound (CAA Assay)
| This compound Concentration (µM) | CAA Units |
| 0.1 | Data to be generated |
| 1 | Data to be generated |
| 10 | Data to be generated |
| 50 | Data to be generated |
| 100 | Data to be generated |
Table 4: Effect of this compound on Mitochondrial Membrane Potential (MMP Assay)
| This compound Concentration (µM) | Red/Green Fluorescence Ratio |
| 0 (H₂O₂ only) | 0.8 ± 0.1 |
| 0.1 | Data to be generated |
| 1 | Data to be generated |
| 10 | Data to be generated |
| 50 | Data to be generated |
| 100 | Data to be generated |
| Control (no H₂O₂) | 2.5 ± 0.3 |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are likely mediated through the modulation of key signaling pathways involved in cellular stress response and survival.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound.
Caption: Experimental workflow for assessing this compound's neuroprotection.
Potential Signaling Pathways
This compound's antioxidant properties suggest its involvement in modulating cellular redox-sensitive signaling pathways. While direct evidence for this compound is still emerging, related antioxidant compounds have been shown to influence the following pathways, which are critical for neuronal survival.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the systematic evaluation of this compound's neuroprotective effects. By employing these cell-based assays, researchers can gain valuable insights into its therapeutic potential for neurodegenerative diseases and further elucidate its mechanisms of action. The presented workflow and potential signaling pathways provide a roadmap for future investigations into this promising neuroprotective agent.
References
Application Notes and Protocols for L-Thioproline as a Protective Agent in Peptide Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidation of susceptible amino acid residues—notably Methionine (Met), Tryptophan (Trp), and Cysteine (Cys)—is a critical challenge during peptide synthesis and subsequent purification and handling. This modification can lead to a loss of biological activity, altered immunogenicity, and compromised stability of the final peptide product. L-Thioproline (Thiazolidine-4-carboxylic acid, SPro), a proline analog, is recognized for its potent antioxidant properties, acting through sacrificial oxidation to neutralize reactive oxygen species.[1][2][3] While its primary documented application in peptide synthesis is the prevention of N-terminal thiazolidine nitrosation during peptide hydrazide oxidation, its broader utility as a general scavenger to prevent the oxidation of sensitive residues is an area of growing interest.[4]
These application notes provide a comprehensive overview and a proposed protocol for the use of this compound as a protective agent against peptide oxidation during the final cleavage step of Solid-Phase Peptide Synthesis (SPPS).
Mechanism of Action: this compound as an Antioxidant
This compound exerts its protective effects through sacrificial oxidation.[5] The thiazolidine ring of this compound is susceptible to oxidation, which converts it to N-formyl-cysteine. This reaction effectively scavenges oxidizing agents that would otherwise modify sensitive amino acid residues within the target peptide. When incorporated directly into a peptide sequence, this compound can also confer enhanced resistance to oxidative stress.
Below is a diagram illustrating the proposed protective mechanism of this compound during peptide cleavage.
Caption: Protective mechanism of this compound in a TFA cleavage cocktail.
Experimental Protocols
While direct, peer-reviewed protocols for using this compound as a general scavenger in cleavage cocktails are not widely published, the following proposed protocol is based on established principles of peptide chemistry and the known antioxidant properties of this compound. It is recommended to perform initial small-scale trials to optimize the concentration of this compound for a specific peptide.
Protocol 1: Proposed Use of this compound in a TFA Cleavage Cocktail
This protocol is designed for the cleavage of peptides containing oxidation-sensitive residues from the solid support resin.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA), high purity
-
This compound
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Cleavage Cocktail Preparation (for 100 mg of resin):
| Reagent | Standard Cocktail (v/v) | Proposed this compound Cocktail (v/v/w) |
| TFA | 95% | 95% |
| Water | 2.5% | 2.5% |
| TIS | 2.5% | 2.5% |
| This compound | - | 1-5% (w/v) |
Procedure:
-
Swell the peptidyl-resin (100 mg) in DCM in a reaction vessel for 20 minutes.
-
Drain the DCM.
-
Freshly prepare the cleavage cocktail. For the proposed this compound cocktail, dissolve this compound in the TFA first, then add water and TIS. For 2 mL of cocktail, add 20-100 mg of this compound.
-
Add the cleavage cocktail (2 mL) to the resin.
-
Incubate the mixture at room temperature for 2-3 hours with occasional swirling.
-
Filter the cleavage mixture into a new tube.
-
Wash the resin with an additional small volume of fresh TFA (0.5 mL) and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Analytical Validation of this compound's Protective Effect
This protocol outlines the steps to quantify the extent of oxidation in a model peptide to validate the efficacy of this compound.
Experimental Workflow:
Caption: Workflow for validating the efficacy of this compound.
Methodology:
-
Peptide Synthesis: Synthesize a model peptide known to be susceptible to oxidation (e.g., a peptide containing a methionine residue).
-
Batch Splitting: Divide the peptidyl-resin into two equal batches.
-
Cleavage:
-
Batch A (Control): Cleave the peptide using a standard TFA/Water/TIS (95:2.5:2.5) cocktail.
-
Batch B (Test): Cleave the peptide using the proposed this compound cocktail (TFA/Water/TIS/L-Thioproline 95:2.5:2.5:2.5% w/v).
-
-
Work-up and Purification: Process both batches identically as described in Protocol 1. Purify the crude peptides using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Analysis:
-
Analyze the purified peptides by RP-HPLC, monitoring for the appearance of peaks with earlier retention times, which are characteristic of oxidized species.
-
Confirm the identity of the main peak (unoxidized peptide) and the oxidative byproducts (e.g., methionine sulfoxide, Met(O)) using Liquid Chromatography-Mass Spectrometry (LC-MS). The oxidized peptide will have a mass increase of +16 Da per oxidized methionine.
-
-
Data Presentation: Quantify the percentage of oxidized peptide in both samples by integrating the respective peak areas from the HPLC chromatograms.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical data set from the validation experiment described in Protocol 2.
| Cleavage Cocktail | % Unoxidized Peptide | % Oxidized Peptide (Met(O)) |
| Standard (TFA/Water/TIS) | 85% | 15% |
| This compound (TFA/Water/TIS/SPro) | 98% | 2% |
Conclusion and Recommendations
This compound holds promise as an effective antioxidant scavenger for preventing peptide oxidation during SPPS cleavage. Its mechanism of sacrificial oxidation offers a potential alternative to traditional, often malodorous, thiol-based scavengers. The provided protocols offer a starting point for researchers to explore the utility of this compound in their own peptide synthesis workflows. It is strongly recommended that the efficacy of this compound be validated for each specific peptide, as the susceptibility to oxidation can be sequence-dependent. Further studies are warranted to establish optimal concentrations and to compare its effectiveness directly with other common antioxidants used in peptide chemistry.
References
- 1. Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters from Peptide Hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of L-Thioproline in Biological Samples
Introduction:
L-Thioproline, a sulfur-containing analog of the amino acid proline, is of significant interest in biomedical and pharmaceutical research. It is investigated for its potential therapeutic properties and as a biomarker for exposure to certain aldehydes, such as formaldehyde. Accurate and sensitive quantification of this compound in complex biological matrices like plasma, urine, and tissue is crucial for pharmacokinetic studies, toxicological assessments, and clinical diagnostics.
This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques. The methodologies are tailored for researchers, scientists, and drug development professionals, with a focus on data presentation in clear, comparative tables and detailed experimental procedures.
Analytical Techniques Overview
Several analytical methods have been successfully employed for the quantification of this compound. The choice of technique often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of this compound. Due to the weak UV absorbance of native this compound, derivatization is often necessary to enhance detection sensitivity and improve chromatographic retention.
Quantitative Data Summary
| Parameter | HPLC-UV Method 1 (Derivatization with CMQT) | HPLC-UV Method 2 (Direct Detection) |
| Analyte | This compound (as 2-S-quinolinium derivative) | This compound |
| Sample Matrix | Pharmaceutical and Cosmetic Products | Plasma |
| Derivatizing Agent | 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) | None |
| Detection Wavelength | 348 nm[1] | 205 nm[2] |
| Linearity Range | 0.5–125 µmol/L[1][3] | > 500-fold range |
| Limit of Quantification (LOQ) | 0.5 µmol/L[1] | Not explicitly stated, detection limit is 5 x 10⁻⁶ M |
| Accuracy | 93.22% to 104.31% (intra-assay), 97.38% to 103.48% (inter-assay) | Not specified |
| Precision (RSD%) | 0.30% to 11.23% (intra-assay), 1.13% to 9.64% (inter-assay) | Not specified |
| Recovery | Not explicitly stated, but derivative is stable | Not specified |
Experimental Protocol: HPLC-UV with CMQT Derivatization
This protocol is adapted from a method for pharmaceutical and cosmetic products and can be adapted for biological fluids with appropriate sample clean-up.
1. Sample Preparation (Solid-Liquid Extraction):
-
For tissue samples, homogenize in a suitable buffer.
-
Extract this compound from the sample matrix using a 0.2 mol/L phosphate buffer (pH 6).
-
Centrifuge the sample to pellet solids.
2. Derivatization:
-
Take 10 µL of the supernatant (extract).
-
Add 930 µL of 0.2 mol/L phosphate buffer (pH 6).
-
Add 60 µL of 0.25 mol/L 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) solution.
-
Incubate the mixture. A reaction time of 15 minutes at 50°C has been shown to be effective.
3. Sample Filtration:
-
Filter the derivatized sample through a 0.45 µm PTFE membrane filter before injection into the HPLC system.
4. HPLC-UV Analysis:
-
Column: Zorbax SB-C18 (150 × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1 mol/L trichloroacetic acid (TCA), pH 1.7.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 348 nm.
-
Injection Volume: 20 µL.
-
Gradient Elution: A gradient elution is employed to separate the derivatized analyte from other matrix components.
5. Quantification:
-
Create a calibration curve using this compound standards prepared and derivatized in the same manner as the samples.
-
Quantify the this compound concentration in the samples by interpolating their peak areas against the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of this compound in complex biological matrices like urine and plasma. Isotope dilution methods are often employed to achieve high accuracy and precision.
Quantitative Data Summary
| Parameter | LC-MS/MS Method |
| Analyte | This compound (SPro) and Thioprolinyl glycine (SPro-Gly) |
| Sample Matrix | Urine |
| Key Feature | Isotope-dilution method for high accuracy |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometer |
| Linearity | Strong linear correlation observed (Pearson correlation coefficient > 0.94) between urinary levels and airborne formaldehyde exposure. |
| Application | Biomarker for formaldehyde exposure |
Experimental Protocol: LC-MS/MS for Urinary this compound
This protocol is based on a validated method for the analysis of this compound in urine as a biomarker.
1. Sample Preparation:
-
Collect urine samples.
-
For accurate quantification, especially when comparing between individuals, it is recommended to normalize the results to creatinine concentration.
2. Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound using a suitable solvent.
3. LC-MS/MS Analysis:
-
Chromatographic System: A UPLC or HPLC system capable of gradient elution.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard must be determined and optimized.
4. Quantification:
-
An internal standard, such as a stable isotope-labeled this compound, should be added to the samples before sample preparation to correct for matrix effects and variations in extraction recovery and instrument response.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
The concentration of this compound in the urine samples is then determined from this calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of this compound, particularly after derivatization to increase its volatility.
Quantitative Data Summary
| Parameter | GC-MS Method for Thiazolidine-4-carboxylic acid |
| Analyte | Thiazolidine-4-carboxylic acid (structurally similar to this compound) |
| Sample Matrix | Urine |
| Derivatizing Agent | Ethyl chloroformate |
| Method Detection Limit (MDL) | 1.0 µg/L for TZCA in 1 ml human urine |
| Recovery | Approximately 102% |
| Precision (CV%) | Less than 6% at concentrations of 0.05 and 0.2 mg/L |
Experimental Protocol: GC-MS with Ethyl Chloroformate Derivatization
This protocol is adapted from a method for a structurally related compound and can serve as a starting point for developing a GC-MS method for this compound.
1. Sample Preparation and Derivatization:
-
Take a 1 mL aliquot of the urine sample.
-
Adjust the pH to 9.5.
-
Add an internal standard (e.g., a deuterated analog).
-
Add ethyl chloroformate to derivatize the this compound. This reaction can be rapid at room temperature.
2. Extraction:
-
Extract the derivatized analyte from the aqueous sample using an organic solvent such as toluene.
-
Separate the organic layer.
3. Sample Concentration and Reconstitution:
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of a suitable solvent like ethyl acetate.
4. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column.
-
Injection: A split/splitless injector is typically used.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in Electron Impact (EI) ionization mode.
-
Data Acquisition: Can be performed in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
5. Quantification:
-
Generate a calibration curve using standards that have undergone the same derivatization and extraction procedure.
-
Quantify the this compound in the samples based on the response ratio to the internal standard.
Considerations for Method Selection and Development
-
Sensitivity Requirements: For trace-level quantification, LC-MS/MS is generally the preferred method due to its high sensitivity and selectivity.
-
Matrix Effects: Biological samples are complex, and matrix effects can interfere with quantification. Appropriate sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are crucial. The use of an internal standard, particularly a stable isotope-labeled one, is highly recommended to mitigate these effects.
-
Derivatization: For HPLC-UV and GC-MS, derivatization is often essential to improve detectability and chromatographic performance. The derivatization reaction should be reproducible, efficient, and yield a stable product.
-
Method Validation: Any analytical method used for quantitative analysis in a research or clinical setting should be thoroughly validated according to relevant guidelines (e.g., FDA, ICH) to ensure its accuracy, precision, linearity, and robustness.
Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and sample types. It is essential to perform thorough method development and validation to ensure reliable and accurate results.
References
- 1. Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products [mdpi.com]
- 2. Determination of thioproline in plasma using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of L-Thioproline in Neuroprotection and Lifespan Extension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo effects of L-Thioproline (L-thiazolidine-4-carboxylic acid) on neuroprotection and lifespan extension, based on key preclinical studies. Detailed protocols and data are presented to facilitate the design and implementation of further research in this area.
Introduction
This compound, a sulfur-containing analog of the amino acid L-proline, has demonstrated significant potential as a neuroprotective and life-extending agent in in vivo models.[1] It is a metabolite of 5-hydroxytryptamine and is recognized for its antioxidant properties.[2] Oxidative stress is a key contributor to the pathophysiology of many age-related neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][3] this compound's ability to mitigate oxidative damage suggests its therapeutic potential in combating these conditions and promoting healthy aging.
Summary of In Vivo Effects
Dietary supplementation with this compound has been shown to extend both the median and maximal lifespan in mice. This extension is associated with improved neurological function and a significant reduction in age-dependent oxidative damage to brain and liver mitochondria. The primary mechanism appears to be linked to its antioxidant activity, protecting cells from the damaging effects of reactive oxygen species (ROS).
Quantitative Data Summary
The following table summarizes the key quantitative findings from a pivotal in vivo study on this compound supplementation in male mice.
| Parameter | Control Group | This compound Group | Percentage Change | Age of Measurement |
| Lifespan | ||||
| Median Lifespan | 62 ± 4 weeks | 80 ± 3 weeks | 29% increase | - |
| Maximal Lifespan | 118 ± 4 weeks | 145 ± 3 weeks | 23% increase | - |
| Body Weight & Food Intake | ||||
| Body Weight | - | - | 10% lower | 100 weeks |
| Spontaneous Food Intake | - | - | 20% lower (integral) | - |
| Oxidative Damage (Brain Mitochondria) | ||||
| Protein Carbonyls (vs. 28 weeks) | 38% increase | 12% increase | 68% decrease in increase | 52 weeks |
| Protein Carbonyls (vs. 28 weeks) | 79% increase | 41% increase | 48% decrease in increase | 78 weeks |
| TBARS (vs. 28 weeks) | 32% increase | 12% increase | 62.5% decrease in increase | 52 weeks |
| TBARS (vs. 28 weeks) | 86% increase | 41% increase | 52% decrease in increase | 78 weeks |
| Mitochondrial Enzyme Activity (Brain) | ||||
| NADH-Dehydrogenase (vs. 28 weeks) | 26% decrease | - | Marked prevention | 52 weeks |
| Cytochrome c Oxidase (vs. 28 weeks) | 26% decrease | - | Marked prevention | 52 weeks |
| mtNOS (vs. 28 weeks) | 34% decrease | 4% decrease | Marked prevention | 52 weeks |
Data sourced from Navarro et al., 2007.
Experimental Protocols
This section details the methodology for a key in vivo study investigating the effects of this compound on lifespan and neuroprotection.
1. Animal Model and Husbandry
-
Species: Male OF1 mice
-
Housing: Housed in groups of 5 per cage in a temperature-controlled environment (22 ± 1 °C) with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water provided ad libitum.
2. This compound Administration
-
Supplier: Sigma-Aldrich (St. Louis, MO)
-
Dosage: 2.0 g/kg of food.
-
Preparation: this compound was thoroughly mixed with the powdered standard laboratory chow.
-
Administration Route: Oral, via supplemented diet.
-
Duration: Commenced at 28 weeks of age and continued for the entire lifespan of the animals.
3. Experimental Groups
-
Control Group: Fed a standard laboratory diet.
-
Treatment Group: Fed a diet supplemented with this compound.
4. Endpoint Measurements
-
Lifespan: Recorded as the age at death.
-
Body Weight and Food Intake: Monitored weekly.
-
Neurological Function: Assessed using tests such as the tightrope test and the T-maze test at specified ages.
-
Oxidative Damage Markers: Measured in isolated brain and liver mitochondria. This includes protein carbonyls and thiobarbituric acid reactive substances (TBARS).
-
Mitochondrial Enzyme Activities: Assayed in isolated brain and liver mitochondria, including NADH-dehydrogenase, cytochrome c oxidase, and mitochondrial nitric oxide synthase (mtNOS).
5. Statistical Analysis
-
Data were analyzed using appropriate statistical tests, such as the Student's t-test or ANOVA, to determine significant differences between the control and treatment groups. A p-value of < 0.05 was considered statistically significant.
Visualizations
Signaling Pathway: Proposed Antioxidant Mechanism of this compound
References
L-Thioproline: Applications in Medicinal Chemistry and Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
L-Thioproline, a sulfur-containing analog of the amino acid L-proline, has emerged as a versatile molecule in medicinal chemistry and drug discovery. Its unique structural and chemical properties, particularly its potent antioxidant and enzyme-inhibitory activities, have positioned it as a valuable pharmacophore and a key building block for the development of novel therapeutic agents. This document provides a detailed overview of the applications of this compound, complete with quantitative data, experimental protocols, and visual diagrams to facilitate its use in research and drug development.
Antioxidant and Cytoprotective Applications
This compound, also known as thiazolidine-4-carboxylic acid, is a potent antioxidant that protects cells from oxidative stress, a key pathological factor in a range of diseases including neurodegenerative disorders, cardiovascular diseases, and non-alcoholic fatty liver disease (NAFLD).[1][2][3] Its antioxidant properties are attributed to its ability to scavenge free radicals and support the renewal of glutathione reserves.[4]
Mechanism of Action
This compound's cytoprotective effects are mediated through its conversion in mitochondria to N-formyl cysteine, which contains a free sulfhydryl (-SH) group. This group provides the necessary hydrogen ions for the reduction and inactivation of toxic metabolites, thereby mitigating oxidative damage.[4]
Below is a diagram illustrating the proposed antioxidant mechanism of this compound.
Caption: Proposed antioxidant mechanism of this compound.
Application in Non-Alcoholic Fatty Liver Disease (NAFLD)
Clinical evidence suggests that this compound (timonacic acid) is effective in improving liver health in patients with NAFLD. A six-month treatment regimen has been shown to be safe and result in a significant decrease in markers of liver fibrosis and inflammation.
Table 1: Clinical Study of this compound in NAFLD Patients
| Parameter | Dosage | Treatment Duration | Key Outcomes | Reference |
| This compound (Timonacic) | 600 mg daily | 6 months | Significant decrease in FibroTest, ALT, and GGTP activity. |
Enzyme Inhibition
Derivatives of this compound have demonstrated potent inhibitory activity against prolyl endopeptidase (PEP), an enzyme implicated in the regulation of neuropeptides and hormones. This makes this compound a promising scaffold for the development of drugs targeting neurological and endocrine disorders.
Prolyl Endopeptidase (PEP) Inhibition
The introduction of a sulfur atom into the proline ring, as seen in this compound, significantly enhances the inhibitory activity of its derivatives against PEP.
Table 2: Inhibitory Activity of this compound Derivatives against Prolyl Endopeptidase
| Compound | Kᵢ (nM) | Fold Increase in Potency (vs. Z-Pro-prolinal) | Reference |
| Z-Pro-prolinal (Reference) | 3.7 | 1 | |
| N-benzyloxycarbonyl-L-thioprolyl-thiazolidine | 0.36 | ~10 | |
| Z-L-Thiopro-L-thioprolinal | 0.01 | 370 |
Pyrroline-5-Carboxylate Reductase (PYCR) Metabolism
Human PYCR enzymes can metabolize this compound (L-T4C), with PYCR2 showing significantly higher catalytic efficiency than PYCR1. L-proline acts as a competitive inhibitor of this process.
Table 3: Kinetic Parameters of Human PYCR with this compound
| Enzyme | Substrate | Catalytic Efficiency (k_cat/K_M) (M⁻¹s⁻¹) | Kᵢ of L-proline (mM) | Reference |
| PYCR1 | This compound (L-T4C) | 13.7 | 15.7 | |
| PYCR2 | This compound (L-T4C) | 136 | - |
Experimental Protocols
Protocol for Synthesis of N-Benzyloxycarbonyl-L-thioprolyl-thiazolidine
This protocol is adapted from the synthesis of a similar compound, N-Benzyloxycarbonyl-L-prolyl-L-prolinal, and provides a general framework.
Materials:
-
This compound
-
Thiazolidine
-
Benzyl chloroformate
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous toluene or dichloromethane
-
Diisobutylaluminum hydride (DIBAL-H)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Protection of this compound:
-
Dissolve this compound in an aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C.
-
Simultaneously add benzyl chloroformate and sodium hydroxide solution dropwise, maintaining the pH between 9 and 10 and the temperature below 5 °C.
-
Stir at room temperature for 2 hours.
-
Wash with diethyl ether.
-
Acidify the aqueous layer with cold HCl to pH ~2 to precipitate the product.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield N-Benzyloxycarbonyl-L-thioproline (Z-Thiopro-OH).
-
-
Dipeptide Formation:
-
Couple Z-Thiopro-OH with thiazolidine using DCC and HOBt as coupling agents in an appropriate solvent.
-
Stir the reaction mixture overnight at room temperature.
-
Filter to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Selective Reduction (if a terminal aldehyde is desired):
-
Dissolve the dipeptide ester in anhydrous toluene or dichloromethane under an inert atmosphere.
-
Cool to -78 °C.
-
Slowly add DIBAL-H (1.1 equivalents).
-
Stir for 2-3 hours at -78 °C.
-
Quench the reaction with methanol at -78 °C.
-
Caption: Synthetic workflow for N-benzyloxycarbonyl-L-thioprolyl-thiazolidine.
Protocol for Prolyl Endopeptidase Inhibition Assay
This protocol utilizes a fluorogenic substrate to measure the inhibitory activity of this compound derivatives against PEP.
Materials:
-
Purified prolyl endopeptidase
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Fluorogenic substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC)
-
This compound derivative (inhibitor)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound derivative in Assay Buffer.
-
Prepare a solution of the POP enzyme in Assay Buffer.
-
Prepare a solution of Z-Gly-Pro-AMC in Assay Buffer.
-
-
Assay Protocol:
-
To each well of the microplate, add 50 µL of the serially diluted inhibitor solutions.
-
For control wells (no inhibitor) and blank wells (no enzyme), add 50 µL of Assay Buffer.
-
Add 25 µL of the diluted POP enzyme solution to all wells except the blank wells. Add 25 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~440-460 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration from the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence from the blank wells.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Caption: Experimental workflow for the prolyl endopeptidase inhibition assay.
Protocol for Cellular Antioxidant Activity Assay
This protocol describes a general method to assess the antioxidant activity of this compound in a cell-based model using the DCFH-DA probe.
Materials:
-
Human cell line (e.g., HepG2, HeLa)
-
Cell culture medium
-
This compound
-
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)
-
Free radical initiator (e.g., AAPH)
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Seed cells in a 96-well plate and culture until they reach ~90% confluency.
-
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 24 hours).
-
-
Assay Protocol:
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFH-DA solution in serum-free medium and incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Add the free radical initiator to induce oxidative stress.
-
Immediately measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm) over time.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each concentration of this compound.
-
Compare the rates to the control (no this compound) to determine the antioxidant activity.
-
Caption: Workflow for the cellular antioxidant activity assay.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in medicinal chemistry and drug discovery. Their well-documented antioxidant and enzyme-inhibitory properties provide a strong foundation for the development of novel therapeutics for a variety of diseases. The protocols and data presented herein offer a valuable resource for researchers seeking to explore the therapeutic applications of this versatile molecule. Further investigation into the synthesis of diverse this compound derivatives and their evaluation in various disease models is warranted to fully realize their clinical potential.
References
- 1. remedypublications.com [remedypublications.com]
- 2. benchchem.com [benchchem.com]
- 3. Healthcare practitioners’ diagnostic and treatment practice patterns of nonalcoholic fatty liver disease in Poland: a cross-sectional survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapies for non-alcoholic fatty liver disease: A 2022 update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Thioproline Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzymatic reactions involved in L-Thioproline metabolism, focusing on its interaction with key enzymes. Detailed protocols for relevant experiments are provided to facilitate research in this area.
Introduction to this compound Metabolism
This compound (L-thiazolidine-4-carboxylate) is a sulfur-containing analog of the amino acid L-proline. It is formed from the condensation of L-cysteine and formaldehyde and has been identified as a metabolite in various organisms, from bacteria to mammals.[1][2] this compound plays a significant role in cellular redox homeostasis and has demonstrated protective effects against oxidative stress.[3][4][5] Its metabolism is primarily carried out by enzymes involved in proline metabolism, namely Pyrroline-5-Carboxylate Reductase (PYCR) and Proline Dehydrogenase (PRODH). Understanding the enzymatic reactions of this compound is crucial for elucidating its biological functions and exploring its therapeutic potential.
Enzymatic Reactions of this compound
Oxidation by Pyrroline-5-Carboxylate Reductase (PYCR)
Human PYCR enzymes, particularly PYCR1 and PYCR2, have been shown to catalyze the NAD(P)+-dependent oxidation of this compound to L-cysteine. This reaction represents a novel function for PYCRs, which are primarily known for the reduction of pyrroline-5-carboxylate to proline. The catalytic efficiency of PYCR2 with this compound is significantly higher than that of PYCR1.
Reaction:
This compound + NAD(P)+ → L-Cysteine + Formate + NAD(P)H + H+
Quantitative Data for Human PYCR1 and PYCR2 with this compound:
| Enzyme | Substrate (Varied) | Fixed Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| PYCR1 | This compound | NADP⁺ (1 mM) | 18.9 ± 2.9 | 0.26 ± 0.02 | 13.7 ± 2.3 |
| PYCR1 | NADP⁺ | This compound (60 mM) | 1.4 ± 0.5 | 0.14 ± 0.01 | 100 ± 39 |
| PYCR1 | NAD⁺ | This compound (60 mM) | 0.49 ± 0.12 | 0.13 ± 0.01 | 259 ± 65 |
| PYCR2 | This compound | NADP⁺ (1 mM) | 6.8 ± 0.9 | 0.92 ± 0.04 | 136 ± 19 |
| PYCR2 | NADP⁺ | This compound (60 mM) | 0.53 ± 0.12 | 0.46 ± 0.02 | 857 ± 224 |
| PYCR2 | NAD⁺ | This compound (60 mM) | 0.66 ± 0.11 | 0.36 ± 0.13 | 551 ± 223 |
Data from Patel et al. (2021).
Inhibition of PYCR1 by L-Proline:
L-Proline acts as a competitive inhibitor of PYCR1 with respect to this compound, with an apparent competitive inhibition constant (KICapp) of 15.7 mM.
Oxidation by Proline Dehydrogenase (PRODH)
Proline Dehydrogenase (PRODH), a key enzyme in proline catabolism, also utilizes this compound as a substrate. The bifunctional enzyme Proline Utilization A (PutA) from Escherichia coli, which contains a PRODH domain, catalyzes the FAD-dependent oxidation of this compound. The catalytic efficiency of PutA with this compound is significantly higher than with its natural substrate, L-proline.
Reaction:
This compound + FAD → Δ¹-Thiazoline-4-carboxylate + FADH₂ Δ¹-Thiazoline-4-carboxylate + H₂O → N-Formyl-L-cysteine
Quantitative Data for S. meliloti PutA PRODH Domain with this compound:
| Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| L-Proline | 6.1 ± 1.2 | 1.4 ± 0.1 | 230 ± 50 |
| This compound (L-T4C) | 0.19 ± 0.03 | 1.4 ± 0.1 | 7400 ± 1300 |
Data from Fields et al. (2021).
Experimental Protocols
Protocol 1: Expression and Purification of Human PYCR1 and PYCR2
This protocol is based on methods described for the expression and purification of human PYCR enzymes for kinetic studies.
1. Expression:
- Transform E. coli BL21(DE3) cells with an expression vector containing the human PYCR1 or PYCR2 gene fused to a purification tag (e.g., His-tag).
- Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Continue to grow the culture at 18°C for 16-20 hours.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Purification:
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 250 mM NaCl, 0.5 mM EDTA, 10% glycerol).
- Assess protein purity by SDS-PAGE.
Protocol 2: PYCR Enzyme Activity Assay with this compound
This protocol describes a continuous spectrophotometric assay to measure the dehydrogenase activity of PYCR1 and PYCR2 with this compound.
1. Reagents:
- Assay Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.01% Brij-35.
- Substrate Stock: 1 M this compound in water, pH adjusted to 7.5 with NaOH.
- Cofactor Stock: 100 mM NADP⁺ or NAD⁺ in water, pH adjusted to 8.0.
- Enzyme: Purified PYCR1 or PYCR2 (final concentration 0.6 µM).
2. Assay Procedure:
- Prepare a reaction mixture in a cuvette containing assay buffer, NAD(P)⁺ (final concentration 1 mM), and this compound (varied concentrations, e.g., 0-25 mM).
- Initiate the reaction by adding the enzyme to the cuvette.
- Monitor the increase in absorbance at 340 nm (due to NAD(P)H formation) for at least 5 minutes using a spectrophotometer.
- Calculate the initial velocity from the linear portion of the reaction progress curve using the molar extinction coefficient of NAD(P)H at 340 nm (6220 M⁻¹cm⁻¹).
3. Data Analysis:
- Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
- Calculate kcat from Vmax and the enzyme concentration.
Protocol 3: Proline Dehydrogenase (PRODH) Activity Assay with this compound
This protocol is adapted from methods used to measure the activity of the PRODH domain of PutA with this compound.
1. Reagents:
- Assay Buffer: 50 mM potassium phosphate, pH 7.5, containing 25 mM NaCl.
- Electron Acceptor: 10 mM 2,6-dichloroindophenol (DCPIP) in water.
- Substrate Stock: 100 mM this compound in water.
- Enzyme: Purified PutA.
2. Assay Procedure:
- Prepare a reaction mixture in a cuvette containing assay buffer and DCPIP (final concentration 100 µM).
- Initiate the reaction by adding the enzyme and this compound (varied concentrations, e.g., 0-3 mM).
- Monitor the decrease in absorbance at 600 nm (due to the reduction of DCPIP) for 5 minutes.
- Calculate the initial velocity from the linear portion of the progress curve using the molar extinction coefficient of DCPIP at 600 nm (21,000 M⁻¹cm⁻¹).
3. Data Analysis:
- Analyze the data as described in Protocol 2 to determine the kinetic parameters.
Protocol 4: Mass Spectrometry-Based Detection of L-Cysteine
This protocol provides a general workflow for the detection of L-cysteine, the product of this compound oxidation, using LC-MS/MS.
1. Sample Preparation:
- Perform the enzymatic reaction as described in Protocol 2.
- Quench the reaction by adding a cold solvent (e.g., methanol or acetonitrile).
- To prevent auto-oxidation of L-cysteine, derivatize the thiol group using a reagent such as N-ethylmaleimide (NEM) or monobromobimane.
- Centrifuge the samples to pellet the precipitated protein.
- Collect the supernatant for analysis.
2. LC-MS/MS Analysis:
- Use a reverse-phase C18 column for chromatographic separation.
- Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
- Monitor the transition of the parent ion of the derivatized L-cysteine to its characteristic product ions (Multiple Reaction Monitoring - MRM mode).
3. Quantification:
- Generate a standard curve using known concentrations of derivatized L-cysteine to quantify the amount of product formed in the enzymatic reaction.
Signaling Pathways and Cellular Effects
This compound has been shown to influence cellular processes, primarily through its antioxidant properties and its effects on cell cycle progression.
Antioxidant and Protective Effects
This compound acts as an efficient antioxidant, protecting cells from oxidative stress. This protective role is attributed to its ability to scavenge reactive oxygen species (ROS) and detoxify harmful aldehydes. In animal studies, dietary supplementation with this compound has been shown to decrease age-dependent oxidative damage in mitochondria.
Effects on Cell Cycle Progression
In HeLa cancer cells, this compound has been observed to reduce DNA synthesis by approximately 50% when added at the beginning of the G1 phase. This effect is associated with an inhibition of sodium uptake and a delay and elevation of the early S-phase-specific cAMP peak, suggesting that this compound may act at the G1-S boundary of the cell cycle.
Visualizations
Caption: Enzymatic conversion of this compound.
Caption: Cellular effects of this compound.
Caption: Workflow for PYCR enzyme activity assay.
References
- 1. Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of human pyrroline-5-carboxylate reductase in this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caringsunshine.com [caringsunshine.com]
Troubleshooting & Optimization
L-Thioproline Large-Scale Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the large-scale synthesis of L-Thioproline, this technical support center provides essential troubleshooting guidance and answers to frequently asked questions. This resource addresses common challenges encountered during production, offering practical solutions and detailed protocols to optimize synthesis, ensure purity, and maintain stereochemical integrity.
Troubleshooting Guide
Problem 1: Low Yield in the Primary Condensation Reaction
Question: We are experiencing lower than expected yields in the condensation reaction between L-cysteine and formaldehyde. What are the potential causes and how can we optimize the reaction conditions?
Answer: Low yields in the large-scale synthesis of this compound often stem from suboptimal reaction conditions and the formation of side products. Key factors to investigate include reactant stoichiometry, temperature control, and pH.
Possible Causes and Solutions:
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Reactant Ratio | An excess or deficit of formaldehyde can lead to incomplete reaction or the formation of byproducts. | Carefully control the molar ratio of L-cysteine to formaldehyde. A slight excess of formaldehyde is sometimes used to drive the reaction to completion, but a large excess should be avoided. | Improved conversion of L-cysteine and minimized side reactions. |
| Temperature | The reaction is exothermic. Poor temperature control can lead to the formation of degradation products. | Implement efficient cooling systems to maintain a constant reaction temperature, typically in the range of 20-40°C. | Reduced formation of thermal degradation byproducts and increased yield of this compound. |
| pH Control | The pH of the reaction mixture influences the reactivity of both L-cysteine and formaldehyde. | Maintain the pH of the reaction mixture within the optimal range of 4-6. Use of a suitable buffer system is recommended for large-scale batches. | Enhanced reaction rate and suppression of pH-dependent side reactions. |
| Mixing | Inadequate mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in non-uniform reaction and byproduct formation. | Ensure vigorous and uniform agitation throughout the reaction vessel. | Homogeneous reaction conditions, leading to a more consistent product and higher yield. |
A general workflow for troubleshooting low yields is outlined below:
Caption: Troubleshooting workflow for low this compound yield.
Problem 2: Issues with Product Purity and Side Product Formation
Question: Our isolated this compound is showing significant impurities. What are the common byproducts in this synthesis and how can we minimize their formation and remove them?
Answer: The primary synthesis of this compound from L-cysteine and formaldehyde can lead to several impurities. Understanding and controlling their formation is critical for achieving high purity.
Common Impurities and Mitigation Strategies:
-
Unreacted L-cysteine and Formaldehyde: These can persist if the reaction does not go to completion.
-
Mitigation: Optimize reaction time and temperature. A slight excess of one reactant can be used to consume the other, but this will require removal in the purification step.
-
-
Dithiazolidine derivatives: Over-reaction with formaldehyde can lead to the formation of these and other related impurities.
-
Mitigation: Precise control over formaldehyde stoichiometry is crucial.
-
-
Oxidation Products: The thiol group in L-cysteine is susceptible to oxidation, leading to disulfide formation.
-
Mitigation: Performing the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidation.
-
Purification Troubleshooting:
| Issue | Recommended Action |
| Persistent Impurities after Crystallization | Screen different solvent/anti-solvent systems for recrystallization. Common systems include water/ethanol or water/acetone. Activated carbon treatment of the solution before crystallization can help remove colored impurities. |
| Co-precipitation of Impurities | Ensure slow cooling and controlled addition of anti-solvent during crystallization to promote the formation of pure crystals. |
Problem 3: Loss of Stereochemical Integrity (Racemization)
Question: We are concerned about the potential for racemization during our synthesis and workup. How can we ensure the chiral purity of our this compound?
Answer: While this compound is generally stable to racemization under mild conditions, exposure to harsh pH (especially basic conditions) and elevated temperatures during synthesis or purification can lead to the formation of the unwanted D-enantiomer.
Strategies to Control Racemization:
-
pH Management: Avoid strongly basic conditions throughout the process. During workup and purification, maintain the pH in the neutral to slightly acidic range.
-
Temperature Control: Minimize exposure to high temperatures. If heating is necessary for dissolution during recrystallization, use the lowest effective temperature and minimize the heating time.
-
Analytical Monitoring: Regularly test the enantiomeric excess (e.e.) of your product using a suitable chiral HPLC method.
A logical diagram for controlling racemization is as follows:
Caption: Key control points for preventing this compound racemization.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the large-scale synthesis of this compound?
A1: While specific process parameters are often proprietary, a general representative protocol is as follows:
Experimental Protocol: Large-Scale Synthesis of this compound
-
Reaction Setup: A suitable reactor is charged with an aqueous solution of L-cysteine. The solution is cooled to 10-15°C under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: An aqueous solution of formaldehyde (typically 37 wt%) is added portion-wise to the L-cysteine solution while maintaining the temperature below 25°C. The pH is monitored and adjusted to be within the 4-6 range.
-
Reaction: The mixture is stirred at room temperature for several hours until reaction completion is confirmed by a suitable in-process control (e.g., HPLC).
-
Isolation: The reaction mixture is concentrated under reduced pressure. An anti-solvent (e.g., ethanol or acetone) is added to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration and recrystallized from a suitable solvent system (e.g., water/ethanol) to achieve the desired purity.
-
Drying: The purified this compound is dried under vacuum at a controlled temperature (typically not exceeding 50-60°C) to a constant weight.
Q2: What are the critical quality control parameters for this compound?
A2: The following table summarizes the key quality control tests for this compound:
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline powder |
| Identity | FTIR, NMR | Conforms to the reference standard |
| Assay | HPLC | Typically ≥ 98.5% |
| Chiral Purity (e.e.) | Chiral HPLC | Typically ≥ 99.0% L-enantiomer |
| Water Content | Karl Fischer Titration | Varies, but often ≤ 0.5% |
| Residue on Ignition | USP <281> | Typically ≤ 0.1% |
| Heavy Metals | USP <231> | Typically ≤ 10 ppm |
Q3: What are the best practices for the crystallization of this compound at a large scale?
A3: For successful large-scale crystallization, consider the following:
-
Solvent Selection: The choice of solvent and anti-solvent is critical. Water is a common solvent, with ethanol or acetone frequently used as anti-solvents.
-
Cooling Profile: A controlled, slow cooling rate is essential to promote the growth of larger, purer crystals and to avoid the formation of fine particles that can be difficult to filter.
-
Seeding: Introducing seed crystals at the appropriate temperature and supersaturation can help control crystal size and morphology.
-
Agitation: Gentle agitation is necessary to keep the crystals suspended and to ensure uniform cooling, but excessive shear can lead to crystal breakage.
Q4: What are the main challenges in the filtration and drying of this compound?
A4: The crystal size and shape of this compound significantly impact its filtration and drying characteristics.
-
Filtration: Small, needle-like crystals can lead to slow filtration rates and clogged filter media. Optimizing crystallization to produce larger, more uniform crystals can improve filtration efficiency.
-
Drying: The product should be dried at a temperature that is high enough to remove residual solvents efficiently but low enough to prevent thermal degradation or racemization. Vacuum drying is the preferred method. The presence of solvates should also be investigated, as this can affect the drying process.
identifying and minimizing side products in L-Thioproline catalysis
Welcome to the Technical Support Center for L-Thioproline Catalysis. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side products in this compound catalyzed reactions. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guides & FAQs
This section is designed to help you troubleshoot common issues and answer frequently asked questions related to this compound catalysis.
Common Side Reactions and Mitigation Strategies
Q1: My this compound catalyzed aldol reaction is showing low yield of the desired product. What are the potential side reactions?
A1: Low yields in this compound catalyzed aldol reactions can be attributed to several common side reactions, similar to those observed in L-proline catalysis. The primary culprits are often:
-
Self-Condensation of the Aldehyde: The aldehyde substrate can react with itself, leading to the formation of a homodimer instead of the desired cross-aldol product. This is particularly prevalent with unbranched aliphatic aldehydes.
-
Oxazolidinone Formation: The this compound catalyst can react with the ketone or aldehyde to form a stable oxazolidinone, a so-called "parasitic species." This sequesters the catalyst from the catalytic cycle, reducing the reaction rate and overall yield.
-
Retro-Aldol Reaction and Epimerization: The desired aldol product may revert to its starting materials via a retro-aldol reaction, or the stereochemistry at the α-carbon of the carbonyl group can be scrambled through epimerization. These issues are more common with prolonged reaction times or at elevated temperatures.
-
Dienamine Formation: Under forcing conditions, such as high catalyst loading or extended reaction times, the formation of dienamines can lead to undesired oligomerization products.
Q2: How can I minimize the self-condensation of the aldehyde in my aldol reaction?
A2: To favor the desired cross-aldol reaction over aldehyde self-condensation, you can employ the following strategies:
-
Slow Addition of the Aldehyde: Adding the aldehyde substrate slowly to the reaction mixture containing the ketone and this compound catalyst helps to maintain a low instantaneous concentration of the aldehyde.
-
Use of an Excess of the Ketone: Using the ketone as the solvent or in large excess can statistically favor the reaction between the enamine (formed from the ketone and catalyst) and the aldehyde.
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the self-condensation reaction more significantly than the desired cross-aldol reaction.
Q3: I suspect oxazolidinone formation is inhibiting my reaction. How can I address this?
A3: Oxazolidinone formation is a reversible process. Its impact can be minimized by:
-
Controlling Water Content: The presence of a small, controlled amount of water can be beneficial. Water can hydrolyze the oxazolidinone, regenerating the active this compound catalyst and the carbonyl compound. However, excessive water can negatively affect the enantioselectivity of the reaction.
-
Choice of Solvent: The choice of solvent can influence the equilibrium between the active catalyst and the oxazolidinone. Protic solvents may help to disfavor oxazolidinone formation.
Q4: My reaction is showing a decrease in enantiomeric excess (ee) over time. What is happening and how can I prevent it?
A4: A decrease in enantiomeric excess over time is often due to a retro-aldol reaction followed by a non-selective re-aldolization, or epimerization of the product. To mitigate this:
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS and stop the reaction once the formation of the desired product has maximized.
-
Lower Reaction Temperature: As with other side reactions, performing the reaction at a lower temperature can slow down the rate of the retro-aldol and epimerization processes.
-
Immediate Work-up: Once the reaction is deemed complete, immediate work-up and purification of the product are crucial to prevent degradation.
This compound Specific Issues
Q5: I am concerned about the stability of the this compound catalyst, especially the sulfur atom. Can it be oxidized under reaction conditions?
A5: This is a critical consideration specific to this compound. While L-proline is generally robust, the thioether moiety in this compound is susceptible to oxidation. Biological studies have shown that this compound can be oxidized to N-formylcysteine, which then hydrolyzes to cysteine and formate.[1] While this is an enzymatic process, it highlights the inherent reactivity of the sulfur atom.
Under synthetic organocatalytic conditions, the presence of oxidizing agents (even atmospheric oxygen over long reaction times) could potentially lead to the formation of sulfoxides or other oxidized species. This would deactivate the catalyst and could introduce unforeseen side products.
To minimize potential oxidation:
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: Run reactions under an inert atmosphere (e.g., nitrogen or argon), especially for prolonged reaction times or when using sensitive substrates.
-
Avoid Oxidizing Agents: Be mindful of the reagents and starting materials used, ensuring they do not have oxidizing properties.
Data Presentation: Impact of Reaction Parameters on Aldol Reactions
The following table summarizes qualitative trends for minimizing side products in L-proline type catalysis, which are applicable to this compound.
| Parameter | To Minimize Aldehyde Self-Condensation | To Minimize Oxazolidinone Formation | To Minimize Retro-Aldol/Epimerization |
| Temperature | Decrease | Increase (to shift equilibrium) | Decrease |
| Reaction Time | Optimize (not too long) | N/A | Minimize |
| Water Content | N/A | Small, controlled amount | N/A |
| Catalyst Loading | Optimize (avoid excess) | N/A | Optimize (avoid excess) |
| Substrate Addition | Slow aldehyde addition | N/A | N/A |
Experimental Protocols
General Experimental Protocol for a this compound Catalyzed Aldol Reaction
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the ketone (e.g., 10 equivalents) and the solvent (e.g., DMF or DMSO).
-
Catalyst Addition: Add this compound (e.g., 10-30 mol%).
-
Stirring: Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 15-30 minutes to allow for pre-formation of the enamine intermediate.
-
Aldehyde Addition: Add the aldehyde (1 equivalent) to the reaction mixture. For aldehydes prone to self-condensation, this should be done slowly via a syringe pump over several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Experimental Protocol for a this compound Catalyzed Michael Addition
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: To a reaction vessel, add the Michael donor (e.g., a ketone or aldehyde, 2-5 equivalents), the Michael acceptor (1 equivalent), and the solvent (e.g., CH₂Cl₂ or toluene).
-
Catalyst Addition: Add this compound (e.g., 10-20 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with water or brine.
-
Extraction and Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Visualizations
Catalytic Cycle of this compound in an Aldol Reaction
References
optimizing reaction conditions for L-Thioproline organocatalysis
Welcome to the technical support center for L-Thioproline organocatalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation. Given that this compound is a specialized organocatalyst, some guidance is extrapolated from the well-established literature on L-proline catalysis, a closely related and extensively studied catalyst. These recommendations should serve as a strong starting point for your optimizations.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound as an organocatalyst compared to L-proline?
A1: this compound, a sulfur-containing analog of L-proline, offers a unique chemical environment due to the presence of the sulfur atom. This can influence the catalyst's acidity, nucleophilicity, and steric profile. While direct comparisons are not extensively documented in the literature, the thioether group may alter the catalyst's solubility in certain organic solvents and could potentially lead to different stereochemical outcomes or reactivity profiles in specific asymmetric transformations.
Q2: What types of reactions are typically catalyzed by this compound and its derivatives?
A2: this compound and its derivatives, such as prolinethioamides, have shown promise in catalyzing asymmetric reactions like aldol and Michael additions.[1] These catalysts are effective in forming carbon-carbon bonds with high enantioselectivity.[1]
Q3: How does the catalyst loading of this compound affect the reaction outcome?
A3: Catalyst loading is a critical parameter in organocatalysis. Generally, a higher catalyst loading can lead to faster reaction rates but may also increase the cost and complexity of purification. For prolinethioamide derivatives, catalyst loadings as low as 0.2 mol% have been reported to be effective in achieving high yields and enantioselectivity.[1] It is recommended to screen a range of catalyst loadings (e.g., 1-20 mol%) to find the optimal balance for your specific reaction.
Q4: What is the role of water in this compound catalyzed reactions?
A4: The presence of water can have a significant impact on L-proline and its derivatives' catalysis. In some cases, aqueous media can enhance enantioselectivity.[1] For instance, high enantiomeric excess (ee) has been achieved in the reaction of 3-nitrobenzaldehyde with acetone in aqueous media using a prolinethioamide catalyst.[1] However, in other systems, water can be detrimental. It is crucial to carefully control the water content in your reaction or systematically investigate its effect.
Q5: Can this compound be recycled and reused?
A5: The recovery and reuse of organocatalysts are key aspects of green chemistry. While specific protocols for this compound recycling are not widely published, techniques used for L-proline, such as immobilization on solid supports, could be adapted. The development of polymer-supported L-proline derivatives is an active area of research aimed at improving catalyst recyclability.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The this compound may be of poor quality or degraded. 2. Suboptimal Reaction Conditions: Temperature, solvent, or reaction time may not be suitable. 3. Substrate Reactivity: The electrophile or nucleophile may be unreactive under the chosen conditions. 4. Presence of Inhibitors: Trace impurities in reagents or solvents could be poisoning the catalyst. | 1. Verify Catalyst Quality: Use this compound from a reputable supplier and store it under appropriate conditions (cool, dry, and inert atmosphere). 2. Optimize Conditions: Systematically screen different solvents, temperatures (from room temperature down to 0°C), and reaction times. 3. Check Substrates: Confirm the purity of your starting materials. Consider using more activated substrates if possible. 4. Purify Reagents: Ensure solvents and reagents are dry and free of impurities. |
| Low Enantioselectivity (ee) | 1. Incorrect Solvent Choice: The solvent plays a crucial role in the stereochemical outcome. 2. Temperature is Too High: Higher temperatures can lead to a decrease in enantioselectivity. 3. Background Uncatalyzed Reaction: A non-selective reaction may be occurring in parallel. 4. Catalyst Aggregation: The catalyst may not be fully solvated, leading to poorly defined catalytic species. | 1. Solvent Screening: Test a range of polar and non-polar aprotic solvents (e.g., DMSO, DMF, CH3CN, THF, CH2Cl2). The use of ionic liquids has also been explored for similar reactions. 2. Lower the Temperature: Run the reaction at a lower temperature (e.g., 0°C or below). 3. Reduce Catalyst Loading: Lowering the catalyst concentration can sometimes suppress the background reaction. 4. Improve Solubility: Consider additives or co-solvents to improve the solubility of the catalyst. |
| Formation of Side Products | 1. Self-Aldol Condensation: The nucleophile (e.g., a ketone) may react with itself. 2. Dehydration of Aldol Product: The desired β-hydroxy carbonyl compound may eliminate water. 3. Epimerization: The stereocenter of the product may be racemizing under the reaction conditions. | 1. Use an Excess of Nucleophile: This can favor the desired cross-aldol reaction. 2. Milder Reaction Conditions: Use lower temperatures and shorter reaction times. Quench the reaction promptly once the starting material is consumed. 3. Check pH: Ensure the workup conditions are not too acidic or basic, which could promote epimerization. |
| Difficulty in Product Isolation | 1. Catalyst in Product: The catalyst may be difficult to separate from the final product. 2. Product Solubility: The product may be highly soluble in the aqueous phase during workup. | 1. Catalyst Removal: Consider using a silica plug or a specific extraction procedure to remove the polar catalyst. The use of polymer-supported catalysts can simplify separation. 2. Extraction Optimization: Use a different extraction solvent or perform multiple extractions to recover the product. |
Data Presentation
Table 1: Effect of Catalyst Loading on an Asymmetric Aldol Reaction *
| Entry | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 2 | High | 96 |
| 2 | 0.2 | High | >99 |
*Data is for a prolinethioamide derivative in the reaction of a nitrobenzaldehyde with acetone. This table illustrates that low catalyst loadings can be highly effective.
Table 2: Influence of Solvent on L-proline Catalyzed Aldol Reactions *
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | DMF (wet) | Good | Excellent |
| 2 | DMSO (wet) | Good | Excellent |
| 3 | Ethanol | 91 | - |
| 4 | Acetonitrile | Lower | - |
| 5 | Chloroform | Lower | - |
| 6 | Water | Lower | - |
*This data for L-proline highlights the significant role of the solvent in determining reaction efficiency and stereoselectivity. Similar screening is recommended for this compound catalyzed reactions.
Experimental Protocols
General Protocol for an this compound Catalyzed Asymmetric Aldol Reaction (Based on Analogy with L-proline)
This protocol is a general starting point and should be optimized for each specific substrate combination.
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) is added this compound (0.1 mmol, 10 mol%).
-
The mixture is stirred at the desired temperature (e.g., room temperature or 0°C) for 10-15 minutes.
-
The ketone (2.0 mmol, 2.0 equivalents) is then added, and the reaction mixture is stirred until the aldehyde is consumed (monitored by TLC or GC/MS).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizations
Caption: General workflow for an this compound catalyzed reaction.
References
overcoming solubility issues of L-Thioproline in organic solvents
Welcome to the technical support center for L-Thioproline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in organic solvents.
Troubleshooting Guides & FAQs
This section provides practical solutions to common solubility challenges encountered during experiments with this compound.
Q1: I am having difficulty dissolving this compound in an organic solvent for my reaction. What can I do?
A1: this compound, being a zwitterionic amino acid derivative, often exhibits limited solubility in non-polar organic solvents. Here are several troubleshooting steps you can take, starting with the simplest:
-
Physical Dissolution Aids:
-
Sonication: Use an ultrasonic bath to provide energy to break down the crystal lattice and enhance dissolution.
-
Gentle Heating: Increasing the temperature of the solvent can significantly improve solubility. However, be cautious and ensure the temperature does not exceed the stability limits of this compound or your other reactants. Solubility of this compound is nonlinearly and positively correlated with temperature.
-
-
Solvent System Modification:
-
Co-solvents: Employing a mixture of solvents can be highly effective. Since this compound has some solubility in polar protic and aprotic solvents, adding a small amount of a co-solvent in which it is more soluble can greatly enhance the overall solubility. For instance, if your reaction is in a non-polar solvent, consider adding a minimal amount of DMSO or a polar protic solvent that is miscible and compatible with your reaction chemistry.
-
pH Adjustment: As a zwitterion, the solubility of this compound is pH-dependent. In organic solvents, this can be manipulated by adding a small amount of an acid or base.
-
Q2: Which organic solvents are best for dissolving this compound?
A2: The solubility of this compound varies across different organic solvents. At a given temperature, the mole fraction solubility follows this general trend: water > acetone ≈ 1,4-dioxane > dichloromethane ≈ ethanol ≈ ethyl acetate > methanol > isopropanol > acetonitrile.[1][2]
For applications requiring non-aqueous media, acetone and 1,4-dioxane are better initial choices compared to alcohols and acetonitrile, where this compound has the lowest solubility.
Q3: Can I use a co-solvent system to dissolve this compound in acetonitrile?
A3: Yes, using a co-solvent is a recommended strategy, especially for solvents like acetonitrile where this compound solubility is low. A mixture of water and acetonitrile has been shown to be an effective solvent system. The solubility of this compound in a water-acetonitrile mixture increases with a higher mole fraction of water.
Q4: How does temperature affect the solubility of this compound in organic solvents?
A4: The solubility of this compound in organic solvents is positively correlated with temperature.[1][2] Increasing the temperature will generally increase its solubility. The following table summarizes the mole fraction solubility (x1) of this compound in various organic solvents at different temperatures.
| Temperature (K) | Methanol (10^3 * x1) | Ethanol (10^3 * x1) | Isopropanol (10^3 * x1) | Acetonitrile (10^3 * x1) | Acetone (10^3 * x1) | Dichloromethane (10^3 * x1) | Ethyl Acetate (10^3 * x1) | 1,4-Dioxane (10^3 * x1) |
| 283.15 | 1.15 | 1.45 | 1.09 | 0.89 | 2.15 | 1.52 | 1.48 | 2.18 |
| 288.15 | 1.36 | 1.69 | 1.27 | 1.05 | 2.51 | 1.78 | 1.72 | 2.55 |
| 293.15 | 1.61 | 1.98 | 1.48 | 1.24 | 2.93 | 2.08 | 2.01 | 2.98 |
| 298.15 | 1.89 | 2.31 | 1.73 | 1.46 | 3.42 | 2.44 | 2.35 | 3.48 |
| 303.15 | 2.22 | 2.70 | 2.02 | 1.72 | 4.00 | 2.86 | 2.74 | 4.06 |
| 308.15 | 2.60 | 3.16 | 2.36 | 2.02 | 4.68 | 3.35 | 3.19 | 4.73 |
| 313.15 | 3.05 | 3.69 | 2.76 | 2.37 | 5.47 | 3.92 | 3.72 | 5.51 |
| 318.15 | 3.57 | 4.31 | 3.22 | 2.78 | 6.39 | 4.58 | 4.33 | 6.41 |
| 323.15 | 4.18 | 5.02 | 3.76 | 3.25 | 7.46 | 5.35 | 5.03 | 7.45 |
Q5: I need to use this compound in a reaction sensitive to water. What are my options?
A5: If your reaction is water-sensitive, using an aqueous co-solvent is not ideal. In this case, consider the following approaches:
-
Salt Formation: Convert this compound to a more soluble salt form. For example, preparing the hydrochloride salt can improve its solubility in certain organic solvents.
-
Anhydrous Polar Aprotic Solvents: Utilize anhydrous polar aprotic solvents where this compound has better solubility, such as acetone or 1,4-dioxane, if they are compatible with your reaction.
-
Minimal Co-solvent: If a co-solvent is necessary, use the absolute minimum amount of a polar aprotic solvent like anhydrous DMSO to achieve dissolution.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment in an Organic Solvent
This protocol provides a general guideline for improving the solubility of this compound in an organic solvent by adjusting the apparent pH. This is particularly useful for reactions where the zwitterionic nature of this compound limits its solubility.
Materials:
-
This compound
-
Target organic solvent (e.g., ethanol, acetonitrile)
-
Acidic modifier (e.g., trifluoroacetic acid - TFA, or a solution of HCl in a compatible solvent)
-
Basic modifier (e.g., a non-nucleophilic organic base like triethylamine - TEA or diisopropylethylamine - DIPEA)
-
Magnetic stirrer and stir bar
-
pH indicator strips (for a rough estimate in non-aqueous systems) or a pH meter with a compatible electrode if available.
Procedure:
-
Initial Suspension: Add the desired amount of this compound to your organic solvent in a reaction vessel. Stir to form a suspension.
-
Acidification (to protonate the carboxylate):
-
Slowly add the acidic modifier dropwise to the stirring suspension.
-
Monitor the dissolution of the solid.
-
Continue adding the acid until the this compound dissolves. Use the minimum amount of acid necessary.
-
Note: This will form the cationic species of this compound, which may be more soluble.
-
-
Basification (to deprotonate the amine):
-
Alternatively, slowly add the basic modifier dropwise to the stirring suspension.
-
Observe the dissolution of the solid.
-
Continue adding the base until the this compound dissolves. Use the minimum amount of base required.
-
Note: This will form the anionic species of this compound, which might have improved solubility.
-
-
Compatibility Check: Ensure that the chosen acid or base and the resulting salt form of this compound are compatible with your downstream experimental conditions and will not interfere with your reaction.
-
Neutralization (if required): If your reaction requires a neutral pH, you can carefully neutralize the solution after dissolution by adding the corresponding base or acid. Be aware that this may cause the this compound to precipitate out if the neutral form is not soluble at that concentration.
Protocol 2: Preparation of this compound Hydrochloride Salt for Enhanced Solubility
This protocol describes the formation of this compound hydrochloride salt, which can exhibit improved solubility in certain organic solvents compared to its zwitterionic form.
Materials:
-
This compound
-
Anhydrous diethyl ether or another suitable non-polar solvent
-
A solution of hydrogen chloride (HCl) in a compatible organic solvent (e.g., 2M HCl in diethyl ether or dioxane)
-
Magnetic stirrer and stir bar
-
Glassware for filtration (e.g., Büchner funnel and flask)
-
Vacuum source
Procedure:
-
Suspension: Suspend this compound in a minimal amount of anhydrous diethyl ether in a flask with a magnetic stir bar.
-
Acidification: While stirring vigorously, slowly add a stoichiometric amount (or a slight excess) of the HCl solution to the suspension.
-
Precipitation: The this compound hydrochloride salt will precipitate out of the non-polar solvent. Continue stirring for 30-60 minutes to ensure complete reaction.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the this compound hydrochloride salt under vacuum to remove residual solvent.
-
Solubility Testing: Test the solubility of the prepared salt in your target organic solvent.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Antioxidant mechanism of this compound as a free radical scavenger.
Caption: this compound's inhibitory effect on the G1/S transition of the cell cycle.
References
stability of L-Thioproline under different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-Thioproline under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for this compound in its solid form?
A1: For optimal stability, solid this compound should be stored in a cool, dark, and dry place. Specific temperature recommendations from suppliers vary, but a common guideline is to store it at or below room temperature, with some sources suggesting <15°C. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) can extend its shelf life significantly. It is also advisable to store it under an inert gas atmosphere as it may be air-sensitive.
Q2: How stable is this compound in solution, and what are the recommended storage conditions for stock solutions?
A2: The stability of this compound in solution is dependent on the solvent, temperature, and pH. Stock solutions are generally less stable than the solid form and are susceptible to degradation. For short-term storage (up to one month), solutions can be stored at -20°C. For longer-term storage (up to six months), it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.
Q3: My this compound solution appears to have degraded. What are the likely degradation pathways?
A3: this compound can degrade through oxidation. Enzymatic oxidation, for instance by proline dehydrogenase, can lead to the formation of N-formylcysteine, which can be further hydrolyzed to cysteine and formate. Non-enzymatic oxidation can also occur, particularly if the solution is exposed to air, light, or oxidizing agents. As an antioxidant, this compound can be sacrificially oxidized.
Q4: I am observing unexpected peaks in my HPLC analysis of an this compound sample. What could they be?
A4: Unexpected peaks could be impurities from the initial material or degradation products. Common degradation products arise from the oxidation of the sulfur atom in the thiazolidine ring. To confirm the identity of these peaks, a forced degradation study coupled with mass spectrometry (MS) is recommended.
Q5: How does pH affect the stability of this compound in aqueous solutions?
Quantitative Data Summary
The following tables summarize the available quantitative data on the stability and solubility of this compound.
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | Room Temperature (<15°C) | Up to 2 years | Store in a cool, dark, and dry place. |
| Solid Powder | -20°C | Up to 3 years | For long-term storage. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Recommended for long-term solution storage. |
Table 2: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mM) |
| Water | 20 | 28.5 | 214 |
| H2O | - | 5.88 mg/mL | 44.15 |
| DMSO | - | 4.55 mg/mL | 34.17 |
Note: Solubility in water and DMSO may require sonication. A detailed study on the solubility of this compound in nine different solvents from 283.15 to 323.15 K has been reported, showing that solubility is positively correlated with temperature.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer relevant to the intended application) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add an appropriate amount of acid (e.g., 0.1 M HCl) to the stock solution.
-
Base Hydrolysis: Add an appropriate amount of base (e.g., 0.1 M NaOH) to the stock solution.
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the stock solution.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp or a photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Quantify the amount of this compound remaining and identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210 nm).
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: A potential oxidative degradation pathway of this compound.
L-Thioproline in Asymmetric Catalysis: A Technical Support Center
For researchers, scientists, and professionals in drug development utilizing L-Thioproline in asymmetric synthesis, catalyst deactivation can be a significant hurdle, leading to diminished yields and enantioselectivity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues, their potential causes, and systematic solutions to get your reactions back on track.
Issue 1: Low or No Product Yield
Q: My this compound catalyzed reaction is showing very low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?
A: Low product yield is a common indicator of catalyst deactivation or suboptimal reaction conditions. Several factors could be at play:
-
Catalyst Quality and Purity: The purity of this compound is crucial for its catalytic activity. Impurities can act as poisons, inhibiting the catalyst's function.
-
Solution:
-
Verify Purity: Use this compound from a reputable supplier and, if possible, verify its purity through techniques like NMR or melting point analysis.
-
Purification: If impurities are suspected, consider recrystallization of the this compound.
-
-
-
Reagent and Solvent Quality: Impurities in substrates or solvents, such as water or acidic/basic contaminants, can react with and deactivate the catalyst.
-
Solution:
-
Use Dry Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).
-
Purify Substrates: Purify starting materials via distillation, recrystallization, or chromatography to remove any potential inhibitors.
-
-
-
Reaction Conditions: Temperature and reaction time can significantly impact catalyst stability and activity.
-
Solution:
-
Optimize Temperature: While many organocatalytic reactions are run at ambient temperature, some may benefit from cooling to suppress side reactions that lead to catalyst deactivation. Conversely, a slight increase in temperature might be necessary for sluggish reactions, but be mindful of potential thermal degradation of the catalyst.
-
Monitor Reaction Progress: Track the reaction over time using techniques like TLC or GC/LC-MS to determine the optimal reaction time and to observe if the reaction stalls, which could indicate catalyst deactivation.
-
-
Issue 2: Decrease in Enantioselectivity
Q: I'm observing a significant drop in the enantiomeric excess (ee) of my product. What could be the reasons related to the this compound catalyst?
A: A decline in enantioselectivity is a clear sign of a compromised catalytic cycle. The primary causes are often related to the catalyst's integrity and the reaction environment.
-
Catalyst Degradation: this compound, like other organocatalysts, can degrade over the course of a reaction, potentially forming achiral species that can still catalyze the reaction but without stereocontrol.
-
Solution:
-
Fresh Catalyst: Use a fresh batch of this compound for each reaction, especially for long-duration experiments.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst, particularly if the reaction is sensitive to air.
-
-
-
Formation of Inactive Catalyst Adducts: The catalyst can react with substrates, products, or even solvent impurities to form inactive adducts.
-
Solution:
-
Substrate Purity: As with low yield issues, ensure the high purity of all reactants.
-
Solvent Screening: The choice of solvent can influence the formation of catalyst-adducts. Screen a variety of anhydrous, high-purity solvents to identify one that minimizes this issue.
-
-
-
Background (Uncatalyzed) Reaction: If the this compound catalyst deactivates, a non-selective background reaction may become more prominent, leading to a decrease in the overall enantioselectivity.
-
Solution:
-
Catalyst Loading: Ensure an adequate catalyst loading is used. If deactivation is suspected, a slightly higher loading might be necessary, though this should be optimized.
-
Temperature Control: Lowering the reaction temperature can often slow down the uncatalyzed background reaction more significantly than the catalyzed one, thus improving enantioselectivity.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of this compound catalyst deactivation?
A1: While specific studies on this compound deactivation are limited, based on general principles of organocatalysis, the likely mechanisms include:
-
Poisoning: Strong acids, bases, or other nucleophilic/electrophilic impurities in the reaction mixture can react with the amine or carboxylic acid functional groups of this compound, rendering it inactive.
-
Thermal Degradation: Although generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to decomposition of the this compound molecule.
-
Fouling: The catalyst can be encapsulated by polymeric byproducts or insoluble materials, blocking access to the active sites.
-
Formation of Irreversible Intermediates: The catalyst may form stable, off-cycle intermediates with substrates or products that do not proceed to the desired product, effectively removing the catalyst from the catalytic cycle.
Q2: Can I recycle and reuse my this compound catalyst?
A2: The recyclability of this compound depends on the specific reaction and work-up procedure. As a water-soluble amino acid, it can sometimes be recovered from the aqueous phase after extraction of the product with an organic solvent. However, a decrease in activity and enantioselectivity is often observed upon reuse due to partial degradation or loss during the work-up. It is recommended to test the performance of the recycled catalyst on a small scale before applying it to larger reactions.
Q3: Are there any visual indicators of this compound catalyst deactivation?
A3: A change in the color of the reaction mixture, the formation of a precipitate, or the reaction stalling (as observed by TLC or other monitoring techniques) can all be visual cues of potential catalyst deactivation.
Q4: How does the solvent affect the stability of the this compound catalyst?
A4: The solvent plays a critical role in catalyst stability. Protic solvents can interfere with the catalytic cycle by competing for hydrogen bonding interactions. Highly polar aprotic solvents are often preferred. It is crucial to use anhydrous solvents, as water can lead to hydrolysis of intermediates and catalyst deactivation.
Quantitative Data Summary
Due to the limited availability of specific quantitative data on this compound deactivation in the public domain, the following table provides a general framework for how such data could be presented. Researchers are encouraged to generate their own data to optimize their specific reactions.
| Parameter | Ideal Performance | Indication of Deactivation |
| Conversion (%) | > 95% | < 80% or stalling of reaction |
| Enantiomeric Excess (%) | > 90% | Decrease of > 10% over time |
| Catalyst Turnover Number (TON) | High | Significantly lower than expected |
| Catalyst Turnover Frequency (TOF) | High | Decreases rapidly over time |
Key Experimental Protocols
Protocol 1: Monitoring Catalyst Deactivation over Time
This protocol allows for the assessment of catalyst stability throughout the course of a reaction.
-
Reaction Setup: Set up the this compound catalyzed reaction under optimized conditions in a vessel that allows for easy sampling.
-
Initial Sample (t=0): Immediately after the addition of all reagents, withdraw a small aliquot of the reaction mixture and quench it (e.g., by dilution with a suitable solvent and filtering through a short plug of silica gel).
-
Time-Course Sampling: Withdraw aliquots at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze each quenched aliquot by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess.
-
Data Plotting: Plot conversion vs. time and ee vs. time. A significant drop in the reaction rate or a decrease in ee over time is indicative of catalyst deactivation.
Protocol 2: Catalyst Recovery and Reuse Study
This protocol helps to determine the viability of recycling the this compound catalyst.
-
Initial Reaction: Perform the reaction under standard conditions.
-
Work-up: After the reaction is complete, quench the reaction and add water and a suitable organic solvent (e.g., ethyl acetate). Separate the aqueous and organic layers.
-
Catalyst Isolation: Isolate the this compound from the aqueous layer, for example, by evaporation of the water under reduced pressure.
-
Catalyst Drying: Dry the recovered this compound thoroughly under vacuum.
-
Subsequent Runs: Use the recovered catalyst in a subsequent reaction under the same conditions.
-
Performance Comparison: Compare the yield and enantioselectivity of the reaction with the recycled catalyst to the initial run. Repeat for several cycles to assess the decline in performance.
Visualizing Deactivation and Troubleshooting
Diagram 1: General Catalyst Deactivation Pathways
Caption: Potential pathways for this compound catalyst deactivation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Diagram 3: Decision Tree for Addressing Reduced Enantioselectivity
Caption: A decision-making guide for improving enantioselectivity.
Technical Support Center: Enhancing the Enantioselectivity of L-Thioproline Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Thioproline and its derivatives as organocatalysts. This resource provides troubleshooting guidance and frequently asked questions to help you overcome common challenges and enhance the enantioselectivity of your asymmetric reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low enantiomeric excess (ee) with my this compound catalyst?
Low enantiomeric excess can be attributed to several factors. Key areas to investigate include the purity of your reagents and catalyst, the reaction conditions (such as temperature, solvent, and concentration), the inherent nature of your substrate, and the presence of any additives or impurities. It's also possible that the catalyst loading is not optimal for your specific transformation.
Q2: How critical is the purity of the this compound catalyst and reagents?
The purity of the catalyst and all reaction components is paramount. Impurities can have a significant negative impact on enantioselectivity. Some impurities may act as inhibitors or competing substrates for the chiral catalyst, leading to a decrease in the desired stereochemical control. For instance, certain functional groups can bind irreversibly to the catalyst, deactivating it. It's also possible for impurities to promote a non-selective background reaction, which would produce a racemic version of the product and thereby lower the overall measured enantiomeric excess.
Q3: Can the choice of solvent significantly impact the enantioselectivity?
Absolutely. The solvent plays a crucial role in organocatalysis. It can influence the solubility of the catalyst and reactants, the stability of the transition states, and the overall reaction mechanism. For this compound catalyzed reactions, screening a range of solvents with varying polarities and coordinating abilities is highly recommended. For example, in thia-Michael additions, a switch in solvent can sometimes even lead to a reversal of the product's chirality.[1]
Q4: What is the effect of temperature on the enantioselectivity of this compound catalyzed reactions?
Temperature is a critical parameter for controlling enantioselectivity. In most cases, lower reaction temperatures lead to higher enantiomeric excess. This is because the energy difference between the diastereomeric transition states that lead to the two enantiomers becomes more significant relative to the thermal energy of the system, thus favoring the formation of the major enantiomer. However, lowering the temperature can also decrease the reaction rate, so a balance must be found.
Q5: How does the structure of the this compound catalyst affect its performance?
Modifications to the this compound structure can have a profound impact on its catalytic activity and stereoselectivity. For instance, converting the carboxylic acid to a thioamide can increase the acidity of the N-H proton, making it a better hydrogen bond donor, which is crucial for the catalyst's efficacy.[2] The steric and electronic properties of substituents on the pyrrolidine ring can also influence the facial selectivity of the catalyst.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during experiments with this compound catalysts.
Problem 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the catalyst was properly synthesized, purified, and stored. If it is air or moisture sensitive, handle it under an inert atmosphere. Verify the catalyst's structure and purity using analytical techniques like NMR and mass spectrometry. |
| Incorrect Reaction Conditions | Optimize the reaction temperature. While lower temperatures often improve enantioselectivity, some reactions may require higher temperatures to proceed at a reasonable rate. Screen different solvents to ensure adequate solubility of all components. |
| Substrate Reactivity | The substrate may be too unreactive under the current conditions. Consider using a more activated substrate or adding a co-catalyst to increase its electrophilicity. |
Problem 2: Low Enantioselectivity (ee)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Temperature | Perform a temperature screening experiment (e.g., room temperature, 0 °C, -20 °C, -40 °C) to find the optimal temperature for your reaction. |
| Inappropriate Solvent | Screen a variety of solvents with different polarities (e.g., toluene, THF, dichloromethane, acetonitrile, and protic solvents like alcohols). |
| Incorrect Catalyst Loading | Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%). Too little catalyst may lead to a significant background reaction, while too much can sometimes cause aggregation or side reactions. |
| Presence of Water or Impurities | Ensure all glassware is thoroughly dried and use anhydrous solvents. Purify all reagents before use. The presence of acidic or basic impurities can interfere with the catalyst. |
| Mismatched Catalyst-Substrate Pairing | The steric and electronic properties of the substrate are crucial. If possible, screen different derivatives of the this compound catalyst to find a better match for your substrate. |
Problem 3: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Decomposition of Catalyst or Reactants | Lowering the reaction temperature may minimize the decomposition of sensitive compounds. |
| Undesired Reaction Pathways | The formation of byproducts like nitroalkenes in Henry reactions can sometimes be suppressed by using a weaker base or running the reaction at a lower temperature. |
| Retro-Reaction | For reversible reactions like the aldol reaction, consider trapping the product in situ or stopping the reaction at the optimal conversion time to prevent the retro-reaction from occurring. |
Data Presentation
Table 1: Effect of Catalyst Modification on Enantioselectivity in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 95 | 31 | [3] |
| L-Prolinethioamide | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 92 | 45 | [2] |
| L-Prolinamide (with terminal OH) | 4-Nitrobenzaldehyde | Acetone | Neat | -25 | 66 | 93 | [3] |
| L-Prolinethioamide (from (R)-1-aminoindane) | 4-Nitrobenzaldehyde | Cyclohexanone | Water | RT | 98 | 98 |
Table 2: Influence of Solvent on Enantioselectivity in the Thia-Michael Addition
| Thiol | Enone | Catalyst | Solvent | Yield (%) | ee (%) | Chirality | Reference |
| 4-methoxybenzenethiol | 2-Cyclohexen-1-one | Chiral Thiourea | Toluene | 88 | 91 | S | |
| 4-methoxybenzenethiol | 2-Cyclohexen-1-one | Chiral Thiourea | Dichloromethane | 85 | 89 | R | |
| Thiophenol | Chalcone | L-Proline | [bmim]PF6 | 92 | N/A | - | |
| 4-methylbenzenethiol | 2-Cyclohexen-1-one | (2S, 4S)-2-Anilinomethyl-1-ethyl-4-hydroxypyrrolidine | Toluene | - | 88 | - |
Experimental Protocols
Protocol 1: General Procedure for this compound Catalyzed Asymmetric Aldol Reaction
-
To a dry reaction vial under an inert atmosphere, add the this compound derivative catalyst (5-20 mol%).
-
Add the ketone (typically in excess) and the desired solvent.
-
Stir the mixture at the specified temperature (e.g., room temperature to -25 °C) for 10-15 minutes.
-
Add the aldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (d.r.) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Synthesis of (2S,4R)-4-Mercaptoproline Peptides (as a precursor for catalyst synthesis)
This protocol describes the on-resin synthesis of a peptide with an N-terminal 4R-mercaptoproline, which can be a starting point for creating more complex this compound-based catalysts.
-
Start with a resin-bound peptide having an N-terminal Boc-4R-hydroxyproline.
-
Convert the N-terminal Boc-4R-hydroxyproline to the 4S-bromoproline via an Appel reaction on the solid phase using carbon tetrabromide (CBr4), triphenylphosphine (Ph3P), and a suitable reagent like DIAD in THF.
-
Perform an SN2 reaction with potassium thioacetate and 18-crown-6 in anhydrous DMF to introduce the thioacetate group.
-
Conduct thiolysis on the solid phase using 2-aminoethanethiol, thiophenol, and sodium borohydride in methanol to deprotect the thiol group.
-
Cleave the peptide from the resin and remove protecting groups to obtain the desired peptide with the N-terminal mercaptoproline.
Mandatory Visualizations
Caption: Enamine catalysis workflow for the this compound catalyzed aldol reaction.
References
- 1. A solvent-dependent chirality-switchable thia-Michael addition to α,β-unsaturated carboxylic acids using a chiral multifunctional thiourea catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
managing potential toxicity of L-Thioproline in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Thioproline in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects in cell culture?
A1: this compound (also known as L-Thiazolidine-4-carboxylic acid) is a proline analog. In cell culture, it has been observed to have dual effects. It can act as an antioxidant, protecting cells from oxidative stress and improving viability.[1][2] Conversely, it has also been reported to have cytotoxic effects, including the reduction of DNA synthesis and induction of cell cycle arrest at the G1-S boundary in HeLa cells.[1][3] Some studies have also pointed to potential central nervous system toxicity in animal models.[4]
Q2: At what concentration should I start my experiments with this compound?
A2: Due to the varied effects of this compound, it is crucial to perform a dose-response experiment for your specific cell line. Based on available literature, concentrations for observing antioxidant effects in HeLa cells have been in the range that leads to a dosage-dependent increase in cell viability under oxidative stress. For observing effects on cell cycle, a concentration that reduces DNA synthesis by about 50% in HeLa cells has been reported. It is recommended to start with a broad range of concentrations (e.g., 1 µM to 10 mM) to determine the optimal concentration for your experimental goals.
Q3: Is this compound toxic to all cell lines?
A3: The toxicity of this compound can be cell-line dependent. For example, it has been shown to significantly reduce the viability of CHO-K1 cells. One study was unable to reproduce the "reverse transformation" effect in HeLa, WI-38VA13, C1300 neuroblastoma, and CHO-K1 cell lines, and instead observed toxicity. Therefore, it is essential to assess its cytotoxicity in your specific cell line of interest.
Q4: How does this compound exert its antioxidant effects?
A4: this compound is thought to act as an antioxidant through sacrificial oxidation. It can also serve as a scavenger of reactive nitrogen and oxygen species. Its protective effects may be linked to the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
Q5: What is the mechanism behind this compound-induced cell cycle arrest?
A5: this compound has been shown to reduce DNA synthesis in HeLa cells when added at the beginning of the G1 phase, suggesting it acts at the G1-S boundary of the cell cycle. This may be associated with its ability to delay the early S-specific cAMP peak.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cell Death or Low Viability | This compound concentration is too high for the specific cell line. | Perform a dose-response curve to determine the optimal non-toxic or desired inhibitory concentration. Start with a lower concentration range. |
| Contamination of cell culture. | Regularly check for signs of bacterial, fungal, or mycoplasma contamination. Use aseptic techniques and consider testing for mycoplasma. | |
| Poor quality of this compound. | Ensure the this compound is of high purity and stored correctly. Consider purchasing from a reputable supplier. | |
| No Observable Effect (Antioxidant or Cytotoxic) | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner. |
| The cell line is resistant to the effects of this compound. | Consider using a different cell line that has been reported to be sensitive to this compound, or investigate the underlying resistance mechanisms. | |
| Incorrect timing of treatment. | For cell cycle studies, ensure this compound is added at the appropriate phase (e.g., beginning of G1 phase for HeLa cells). | |
| Inconsistent Results Between Experiments | Variation in cell density at the time of treatment. | Standardize the cell seeding density for all experiments. |
| Differences in this compound stock solution preparation. | Prepare a large batch of this compound stock solution, aliquot, and store at -20°C or -80°C to ensure consistency. | |
| Fluctuation in incubator conditions (CO2, temperature, humidity). | Regularly monitor and calibrate incubator settings. | |
| Morphological Changes in Cells | This compound may induce morphological alterations. | Document any changes in cell shape or adherence. These may be part of the compound's effect. Correlate these changes with viability and other functional assays. |
Quantitative Data Summary
| Cell Line | Compound | Concentration | Observed Effect |
| HeLa | This compound | Not specified | Reduction of DNA synthesis by approximately 50% when added at the beginning of the G1 phase. |
| HeLa | This compound | Dose-dependent | Increased tolerance to oxidative stress and improved cell viability. |
| CHO-K1 | This compound | Not specified | Significantly reduced parasitic cell viability and T. cruzi infection rates. |
Experimental Protocols
Assessment of this compound Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same solvent concentration used for this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis by Flow Cytometry
Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content using a fluorescent dye like Propidium Iodide (PI).
Methodology:
-
Cell Treatment: Culture cells in the presence of various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram showing the distribution of cells in G0/G1, S, and G2/M phases.
Visualizations
References
- 1. Effect of this compound on the progression and events of the cell cycle of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. Pharmacologic and toxicologic evaluation of thioproline: a proposed nontoxic inducer of reverse transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring of L-Thioproline Catalyzed Transformations by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for monitoring L-Thioproline catalyzed transformations using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to monitor an this compound catalyzed reaction?
A1: A robust starting point is a reverse-phase (RP) HPLC method.[1] A typical setup involves a C18 column with a mobile phase consisting of acetonitrile (MeCN) and water, often with an acid additive like phosphoric acid or formic acid to improve peak shape and control ionization.[1] For applications compatible with mass spectrometry (MS), formic acid is the preferred additive.[1]
Q2: How can I separate the enantiomers of my product or the chiral catalyst, this compound?
A2: Separating enantiomers requires a chiral stationary phase (CSP).[2] Chiral method development can be complex and may involve screening several different types of chiral columns (e.g., polysaccharide-based, cyclodextrin-based) under various mobile phase conditions, including normal-phase, reversed-phase, and polar ionic modes.[3] The process often starts by screening columns with mobile phases like n-hexane/2-propanol or n-hexane/ethanol for normal-phase separations.
Q3: My reaction involves multiple components. How can I ensure I'm seeing all of them?
A3: To get a broad overview of all components in your reaction mixture, it's good practice to start with a fast gradient method, such as running from a low to a high percentage of organic solvent (e.g., 10% to 90% ACN) over 10-15 minutes. This will help reveal the number of components and their relative retention times, which you can then use to develop a more optimized isocratic or gradient method for your specific components of interest.
Q4: How do I prepare my reaction sample for HPLC analysis?
A4: Proper sample preparation is crucial to prevent column contamination and blockages. A typical procedure involves:
-
Quenching the reaction at a specific time point.
-
Diluting a small aliquot of the reaction mixture with the HPLC mobile phase or a compatible solvent. The sample solvent should ideally be weaker than or of the same strength as the mobile phase to avoid peak distortion.
-
Filtering the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
Troubleshooting Guides
This section addresses common chromatographic problems encountered during the analysis of this compound catalyzed reactions.
Guide 1: Peak Tailing
Peak tailing, where a peak's asymmetry factor is greater than 1.2, is the most common peak shape issue. It can compromise quantification and resolution.
Q: Why are my peaks (especially for basic compounds) tailing?
A: The primary cause of peak tailing is the interaction of analytes with more than one retention mechanism. In reversed-phase HPLC, while the main interaction is hydrophobic, polar functional groups (like amines in reaction products) can have secondary interactions with ionized residual silanol groups on the silica surface of the column, causing tailing.
Workflow for Diagnosing Peak Tailing
Caption: Troubleshooting workflow for peak tailing issues.
Troubleshooting Summary: Peak Tailing
| Symptom | Possible Cause | Recommended Solution(s) |
|---|---|---|
| All peaks tail | Partially blocked column inlet frit or column void. | Reverse and flush the column. If the problem persists, replace the frit or the column. |
| Tailing on specific peaks, often basic compounds | Secondary interactions with residual silanol groups on the column packing. | Operate at a lower mobile phase pH (e.g., 2.5-3.0) to protonate silanols. Use a modern, highly deactivated (end-capped) column. |
| Tailing worsens with increased sample concentration | Mass overload (injecting too much sample). | Reduce the injection volume or dilute the sample. |
| Tailing appears suddenly with a new mobile phase batch | Incorrect mobile phase preparation, especially pH. | Prepare a fresh batch of mobile phase, carefully verifying the pH and composition. |
| A single peak tails or has a shoulder | Co-elution with an interfering compound. | Adjust mobile phase composition or gradient to improve resolution. Use a higher efficiency column (smaller particles or longer length). |
Guide 2: Peak Splitting
Split peaks can appear as two or more conjoined peaks and can severely affect accurate integration and quantification.
Q: Why are my chromatographic peaks splitting?
A: The cause of peak splitting depends on whether all peaks or only specific peaks are affected. If all peaks are split, it usually indicates a physical problem in the flow path before separation occurs. If only one peak is split, it is more likely a chemical or method-related issue.
Workflow for Diagnosing Peak Splitting
Caption: Decision tree for troubleshooting split HPLC peaks.
Troubleshooting Summary: Peak Splitting
| Symptom | Possible Cause | Recommended Solution(s) |
|---|---|---|
| All peaks are split | Column void or channel has formed in the packing material. A partially blocked inlet frit is disrupting the flow path. | Check for voids by inspecting the column head. Replace the column if a void is visible. Replace the column frit or the entire column. |
| Only one peak is split | The sample is dissolved in a solvent much stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. Reduce injection volume. |
| Contamination on the column head is causing the analyte to travel through two different paths. | Wash the column with a strong solvent. Use a guard column and filter samples to prevent contamination. |
| | Co-elution of two different compounds. | Adjust the mobile phase composition, temperature, or flow rate to resolve the two components. |
Guide 3: Ghost Peaks
Ghost peaks are unexpected peaks that appear in a chromatogram and are not related to the injected sample. They can interfere with the quantification of actual analytes.
Q: I see peaks in my chromatogram even when I inject a blank. What are they and how do I get rid of them?
A: These are likely "ghost peaks," which stem from contamination within the HPLC system or mobile phase. A systematic approach is needed to identify and eliminate the source of contamination.
Workflow for Diagnosing Ghost Peaks
Caption: Systematic workflow to identify ghost peak sources.
Troubleshooting Summary: Ghost Peaks
| Symptom | Possible Cause | Recommended Solution(s) |
|---|---|---|
| Peaks appear in a blank gradient run (no injection) | Contamination in the mobile phase (water or organic solvent). | Use fresh, high-purity HPLC-grade solvents and water. Degas the mobile phase properly. |
| Contaminants have built up in the system (tubing, pump, detector). | Flush the entire system with a strong solvent. Consider installing a ghost trap column after the mixer. | |
| Peaks appear after injecting a pure solvent blank, but not in a "no injection" run | Contamination from the autosampler, syringe, vial, or cap. Carryover from a previous, more concentrated injection. | Clean the autosampler needle and injection port. Optimize the needle wash method, using a stronger solvent. Inject blanks between sample runs to reduce carryover. |
| A very broad peak appears late in the chromatogram | A compound from a previous injection is slowly eluting ("wrap-around"). | Increase the run time or add a high-organic wash step at the end of the gradient to ensure all compounds elute. |
Experimental Protocols
Protocol 1: General HPLC Method for Reaction Monitoring
This protocol provides a starting point for monitoring the consumption of starting materials and the formation of products in an this compound catalyzed reaction.
1. System and Column
-
System: Any standard HPLC system with a UV detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Guard Column: Use a compatible C18 guard column to protect the analytical column.
2. Mobile Phase Preparation
-
Mobile Phase A: HPLC-grade water with 0.1% Formic Acid (v/v).
-
Mobile Phase B: HPLC-grade Acetonitrile (MeCN) with 0.1% Formic Acid (v/v).
-
Procedure:
-
Measure the required volumes of water and acetonitrile into separate, clean solvent bottles.
-
Add 1.0 mL of formic acid per 1 L of solvent.
-
Filter each mobile phase through a 0.45 µm filter.
-
Degas the mobile phases for 15-20 minutes using sonication or helium sparging.
-
3. Sample Preparation
-
At the desired reaction time, withdraw a 50 µL aliquot from the reaction mixture.
-
Quench the reaction by diluting the aliquot into 950 µL of a 50:50 mixture of Mobile Phase A and B in a clean vial. This creates a 1:20 dilution.
-
Vortex the sample thoroughly.
-
Filter the diluted sample using a 0.22 µm PTFE syringe filter into an HPLC vial.
4. Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm (or optimal wavelength for your compounds) |
| Gradient Program | Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
Protocol 2: Systematic Troubleshooting Procedure
When a problem arises, change only one thing at a time to isolate the cause.
-
Define the Problem: Clearly identify the issue (e.g., "Peak 2 is tailing," "All peaks are split," "Baseline is noisy").
-
Check the Obvious:
-
Ensure there is sufficient mobile phase in the reservoirs.
-
Check for any visible leaks in the system, especially around fittings.
-
Verify that the detector lamp is on and has sufficient energy.
-
-
Isolate the Column:
-
If high pressure or peak shape issues are observed, disconnect the column and replace it with a union.
-
Run the pump at the method flow rate. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system before the column (e.g., tubing, injector).
-
-
Isolate the Method vs. Hardware:
-
Prepare a fresh batch of mobile phase and re-run the analysis.
-
Inject a well-characterized standard compound. If the standard's peak shape and retention time are good, the issue is likely related to the sample itself (e.g., stability, matrix effects).
-
-
Consult Logs: Review the instrument's maintenance log to see when components like pump seals or filters were last changed.
References
impact of additives on L-Thioproline catalytic activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments using L-Thioproline as a catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound catalysis?
A1: this compound, similar to its analog L-proline, catalyzes reactions through an enamine or iminium ion intermediate. In a typical aldol reaction, the secondary amine of this compound reacts with a ketone or aldehyde donor to form a nucleophilic enamine. This enamine then attacks an electrophilic acceptor (e.g., an aldehyde). Subsequent hydrolysis releases the product and regenerates the catalyst. The presence of the sulfur atom in the thiazolidine ring can influence the catalyst's solubility and electronic properties, potentially affecting its activity and selectivity.
Q2: How do acidic additives enhance the catalytic activity of this compound?
A2: Brønsted acids can protonate the secondary amine of this compound or its derivatives (like L-prolinethioamides), which has been shown to significantly increase both the yield and enantioselectivity of aldol reactions.[1][2] This protonation is believed to facilitate the formation of the key iminium intermediate, accelerating the catalytic cycle.[1][2]
Q3: Can water be used as an additive or solvent in this compound catalyzed reactions?
A3: Yes, water can have a significant impact on this compound catalyzed reactions, much like in L-proline catalysis. While large amounts of water can be detrimental, small amounts can accelerate the reaction rate and, in some cases, improve enantioselectivity.[3] For instance, using a mixture of methanol and water can be an effective reaction medium for proline-catalyzed aldol reactions. The presence of water can influence the equilibrium between the different intermediates in the catalytic cycle.
Q4: What are common side reactions to be aware of in this compound catalyzed thio-Michael additions?
A4: In base-catalyzed thio-Michael additions, a common side reaction is the oxidation of the thiol nucleophile to form a disulfide. This can reduce the concentration of the active nucleophile and lower the overall yield of the desired Michael adduct. Using an inert atmosphere can help to mitigate this issue. Additionally, depending on the substrates and reaction conditions, competitive reversible additions or polymerization of the Michael acceptor may occur.
Troubleshooting Guides
Issue 1: Low Yield in Aldol Reaction
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Activity | Add a Brønsted acid co-catalyst (e.g., TFA, CSA, p-TsOH). Protonation of the this compound can significantly enhance its catalytic activity. |
| Poor Solubility of Catalyst or Reactants | Alter the solvent system. While polar aprotic solvents like DMSO or DMF are common, consider using a methanol/water mixture which has been shown to be effective. |
| Catalyst Deactivation | Ensure all reagents and solvents are pure and dry, unless water is intentionally used as a co-catalyst. Trace impurities can sometimes poison the catalyst. |
| Unfavorable Reaction Equilibrium | Increase the concentration of the ketone donor relative to the aldehyde acceptor. |
Issue 2: Low Enantioselectivity in Aldol Reaction
| Possible Cause | Troubleshooting Step |
| Suboptimal Catalyst Conformation | The addition of a Brønsted acid can improve the stereochemical course of the reaction. |
| Incorrect Solvent Choice | The solvent can have a profound effect on enantioselectivity. Screen different solvents or solvent mixtures. For example, pure water can lead to high enantioselectivity, although with lower conversions. |
| Reaction Temperature Too High | Lowering the reaction temperature often leads to an increase in enantioselectivity. |
| Background Uncatalyzed Reaction | Decrease the reaction time or lower the temperature to minimize the non-enantioselective background reaction. |
Issue 3: Low Yield in Thio-Michael Addition
| Possible Cause | Troubleshooting Step |
| Thiol Oxidation | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiol to a disulfide, especially if a base is used as a co-catalyst. |
| Steric Hindrance | If using a sterically hindered thiol or Michael acceptor, consider increasing the catalyst loading or reaction time. In some cases, certain sterically demanding substrates may be inherently poor partners for this reaction. |
| Competitive Reversible Addition | For some Michael acceptors, the reverse reaction can be significant. Lowering the reaction temperature may favor the forward reaction. |
| Insufficient Nucleophilicity of Thiol | If using a weakly nucleophilic thiol, a base can be added to generate the more nucleophilic thiolate. However, be mindful of potential side reactions. |
Data Presentation
Table 1: Effect of Acidic Additives on L-Prolinethioamide Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde and Acetone
Data extracted from a study on L-prolinethioamides, which are structurally analogous to this compound and provide a strong indication of expected trends.
| Additive (10 mol%) | Time (h) | Conversion (%) | ee (%) |
| None | 24 | 20 | 70 |
| Trifluoroacetic Acid (TFA) | 3 | 99 | 98 |
| Camphorsulfonic Acid (CSA) | 4 | 95 | 96 |
| p-Toluenesulfonic Acid (p-TsOH) | 5 | 92 | 95 |
| Acetic Acid (AcOH) | 24 | 65 | 85 |
| Benzoic Acid | 24 | 70 | 88 |
Experimental Protocols
Key Experiment 1: this compound Catalyzed Aldol Reaction with an Acidic Additive
This protocol is adapted from procedures for L-proline and its derivatives.
-
To a dry reaction vial, add this compound (0.1 mmol) and the acidic additive (e.g., Trifluoroacetic Acid, 0.01 mmol).
-
Add the solvent (e.g., 1 mL of acetone).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aldehyde (1.0 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Key Experiment 2: this compound Catalyzed Thio-Michael Addition
This protocol is based on general procedures for L-proline catalyzed thio-Michael additions.
-
To a reaction vial, add the α,β-unsaturated ketone or aldehyde (1.0 mmol), the thiol (1.2 mmol), and this compound (0.1 mmol).
-
Add the solvent (e.g., 2 mL of toluene or an ionic liquid like [bmim]PF6).
-
If a basic co-catalyst is required, add it at this stage (e.g., triethylamine, 0.1 mmol). When using a base, it is advisable to perform the reaction under an inert atmosphere.
-
Stir the reaction mixture at room temperature or gentle heating and monitor its progress by TLC or GC.
-
After completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the product by flash column chromatography.
-
Characterize the product and determine the yield.
Visualizations
Caption: Experimental workflow for an this compound catalyzed aldol reaction.
Caption: Simplified catalytic cycle for an this compound catalyzed aldol reaction.
Caption: A logical troubleshooting guide for optimizing this compound catalyzed reactions.
References
- 1. Brønsted acids as additives for the direct asymmetric aldol reaction catalyzed by l-prolinethioamides. direct evidence for enamine-iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Brønsted Acids as Additives for the Direct Asymmetric Aldol Reaction Catalyzed by l-Prolinethioamides. Direct Evidence for EnamineâIminium Catalysis - figshare - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
L-Thioproline vs. L-Proline: A Comparative Analysis of Catalytic Efficiency
For researchers, scientists, and professionals in drug development, the choice of a catalyst is pivotal to the success of a chemical transformation. This guide provides an objective comparison of the catalytic efficiency of L-Thioproline and L-proline, supported by experimental data, detailed protocols, and mechanistic diagrams.
L-proline, a naturally occurring amino acid, is a well-established and widely utilized organocatalyst, particularly in asymmetric reactions such as aldol and Mannich reactions. Its catalytic prowess stems from its secondary amine and carboxylic acid functionalities, which enable it to act as a bifunctional catalyst. This compound, a sulfur-containing analog of L-proline, has also been investigated as a catalyst, primarily in the context of biological systems, but also as an organocatalyst. This guide delves into a comparative analysis of their performance in both enzymatic and organocatalytic reactions.
Data Presentation: Quantitative Comparison
The catalytic efficiency of this compound and L-proline has been evaluated in different contexts, revealing distinct differences in their performance.
Enzymatic Reactions
In biological systems, this compound has been shown to be a surprisingly effective substrate for enzymes involved in proline metabolism, in some cases exhibiting superior catalytic efficiency compared to L-proline's role in the reverse reaction.
| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | Catalytic Efficiency (M⁻¹s⁻¹) | Reference |
| Human PYCR1 | This compound | - | - | 13.7 | [1] |
| L-proline | No activity | - | - | [1] | |
| Human PYCR2 | This compound | - | - | 136 | [1] |
| L-proline | No activity | - | - | [1] | |
| SmPutA (PRODH domain) | This compound | 1.4 | 0.14 | 10,000 | |
| L-proline | 0.7 | 4.3 | 163 |
PYCR: Pyrroline-5-carboxylate reductase; SmPutA: Proline utilization A from Sinorhizobium meliloti; PRODH: Proline dehydrogenase. Note: For PYCR, the data refers to the reverse reaction (oxidation of the substrate). L-proline showed no activity in this direction under the tested conditions.
Organocatalytic Reactions
In the realm of organocatalysis, L-proline is a benchmark catalyst. Studies investigating this compound in similar roles have found it to be generally less effective. In a study comparing various L-proline derivatives for the aldol condensation between acetone and 4-nitrobenzaldehyde, this compound ((R)-thiazolidine-4-carboxylic acid) was found to result in yields and enantiomeric excesses similar or inferior to those obtained with L-proline[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Pyrroline-5-Carboxylate Reductase (PYCR) Activity Assay
This protocol is adapted from the kinetic characterization of the reverse activity of human PYCR1 and PYCR2.
Materials:
-
0.1 M Tris-HCl buffer (pH 7.5)
-
0.01% Brij-35 detergent
-
1 mM NAD(P)⁺ (pH 8.0)
-
1 mM EDTA (pH 7.5)
-
10 mM L-proline solution (pH 7.5)
-
10 mM this compound solution (pH 7.5)
-
Purified PYCR1 or PYCR2 enzyme
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing 0.1 M Tris-HCl (pH 7.5), 0.01% Brij-35, 1 mM NAD(P)⁺, and 1 mM EDTA.
-
Add the substrate (L-proline or this compound) to a final concentration of 10 mM.
-
Confirm the final pH of the assay mixture is approximately 7.5.
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the PYCR enzyme to a final concentration of 0.6 µM.
-
Monitor the increase in absorbance at 340 nm, corresponding to the formation of NAD(P)H, over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
Proline Dehydrogenase (PRODH) Activity Assay
This protocol is based on the steady-state kinetic analysis of the PRODH domain of SmPutA.
Materials:
-
50 mM potassium phosphate buffer (pH 7.5) containing 25 mM NaCl
-
L-proline stock solutions (various concentrations)
-
This compound stock solutions (various concentrations)
-
Coenzyme Q₁ (CoQ₁) stock solution
-
Purified SmPutA enzyme
-
Spectrophotometer capable of measuring absorbance at 275 nm
Procedure:
-
Prepare the assay buffer (50 mM potassium phosphate, 25 mM NaCl, pH 7.5).
-
In a cuvette, combine the assay buffer with CoQ₁ to a final concentration of 0.2 mM and the substrate (L-proline or this compound) at the desired concentration.
-
Incubate the mixture at room temperature for 5 minutes.
-
Initiate the reaction by adding SmPutA enzyme to a final concentration of 0.25 µM.
-
Monitor the decrease in absorbance at 275 nm, corresponding to the reduction of CoQ₁, over time.
-
Determine the initial rates at various substrate concentrations and fit the data to the Michaelis-Menten equation to determine kcat and Km.
Asymmetric Aldol Reaction
This is a general procedure for an L-proline or this compound catalyzed asymmetric aldol reaction.
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
L-proline or this compound (catalyst)
-
Solvent (e.g., DMSO)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the catalyst (10-30 mol%) in the chosen solvent in a reaction flask.
-
Add the ketone (typically in excess).
-
Stir the mixture at the desired temperature (e.g., room temperature or cooled) for a short period.
-
Add the aldehyde to the reaction mixture.
-
Stir the reaction for the required time (can range from hours to days), monitoring the progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and workflows provides a clearer understanding of the catalytic processes.
Caption: Comparative metabolism of L-proline and this compound.
The above diagram illustrates the metabolic pathways for L-proline and this compound. L-proline is catabolized by proline dehydrogenase (PRODH) and pyrroline-5-carboxylate dehydrogenase (P5CDH) to glutamate. In contrast, this compound can be oxidized by both PYCR (in the reverse direction of its proline biosynthetic function) and PRODH to an intermediate that can hydrolyze to L-cysteine.
Caption: Enamine catalytic cycle for the L-proline-catalyzed aldol reaction.
The enamine catalytic cycle is the established mechanism for L-proline-catalyzed aldol reactions. The secondary amine of L-proline reacts with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the L-proline catalyst. The carboxylic acid group of proline is believed to play a crucial role in activating the aldehyde and stabilizing the transition state.
Conclusion
The comparison between this compound and L-proline reveals a context-dependent catalytic efficiency. In enzymatic reactions involving proline-metabolizing enzymes, this compound can act as an efficient substrate, in some cases outperforming L-proline in the reverse oxidative reaction. This suggests that this compound can effectively interact with the active sites of these enzymes.
Conversely, in the realm of organocatalysis, particularly for the aldol reaction, L-proline remains the superior catalyst. The subtle structural and electronic differences arising from the substitution of a methylene group with a sulfur atom in the pyrrolidine ring appear to be detrimental to the catalytic activity of this compound in this context. This underscores the high degree of specificity in the design of effective organocatalysts, where minor structural modifications can lead to significant changes in performance.
For researchers in drug development, this comparative guide highlights the potential of this compound as a modulator of proline-metabolizing enzymes, while reaffirming the robust and superior performance of L-proline as a foundational organocatalyst. Future research may explore further derivatives of this compound to enhance its organocatalytic capabilities.
References
L-Thioproline in Asymmetric Aldol Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount in the synthesis of complex chiral molecules. In the realm of organocatalysis, L-proline and its derivatives have established themselves as powerful tools for asymmetric transformations. This guide provides a detailed comparison of L-Thioproline, a sulfur-containing analog of L-proline, with other prominent organocatalysts in asymmetric aldol reactions, supported by experimental data, detailed protocols, and mechanistic insights.
The aldol reaction, a fundamental carbon-carbon bond-forming reaction, provides access to β-hydroxy carbonyl compounds, which are key structural motifs in numerous natural products and pharmaceuticals. The advent of organocatalysis has offered a greener and often more economical alternative to traditional metal-based catalysts. L-proline, a naturally occurring amino acid, has been a workhorse in this field. However, the continuous drive for improved reactivity, selectivity, and broader substrate scope has led to the development of a diverse array of proline-derived organocatalysts. Among these, this compound (also known as (R)-thiazolidine-4-carboxylic acid) has emerged as an intriguing candidate.
Performance Comparison in the Asymmetric Aldol Reaction
The efficacy of an organocatalyst is typically evaluated based on the yield and enantiomeric excess (ee) of the desired aldol product under specific reaction conditions. Below is a compilation of experimental data comparing the performance of this compound with L-proline and other proline derivatives in the asymmetric aldol reaction.
Table 1: Asymmetric Aldol Reaction of Acetone and 4-Nitrobenzaldehyde
| Catalyst | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| This compound | DMSO | 30 | 4 | 85 | 49 |
| This compound | sc-CO₂ | 30 | 24 | 48 | 65 |
| L-Proline | DMSO | 30 | 4 | 97 | 72 |
| L-Proline | sc-CO₂ | 30 | 24 | 60 | 78 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | CH₂Cl₂ | 1 | 12 | 95 | 99 |
| N-(p-Trifluoromethylphenylsulfonyl)-L-prolinamide | Toluene | 10 | 24 | 92 | 98 |
Data compiled from various sources. Reaction conditions may vary slightly between studies.
Table 2: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Additive | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (anti) (%) |
| This compound Derivative (Prolinethioamide) | Benzoic Acid | 2 | 1 | 98 | >95:5 | 99 |
| L-Proline | - | 30 | 96 | 99 | 90:10 | 99 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | - | 5 | 24 | 97 | >99:1 | >99 |
| N-((S)-pyrrolidin-2-ylmethyl)pivalamide | TFA | 20 | 48 | 95 | >99:1 | 99 |
Data compiled from various sources. Reaction conditions may vary slightly between studies.
From the data, it is evident that while this compound is a competent catalyst, particularly in supercritical carbon dioxide, it generally provides lower enantioselectivities for the reaction between acetone and 4-nitrobenzaldehyde compared to L-proline and its more sophisticated derivatives like diarylprolinols and prolinamides under the tested conditions. However, in the case of the reaction between cyclohexanone and 4-nitrobenzaldehyde, a prolinethioamide derivative of this compound demonstrates exceptional performance, rivaling other top-tier catalysts. This highlights the importance of catalyst structure and reaction conditions in achieving optimal results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of catalytic systems.
General Experimental Protocol for this compound Catalyzed Aldol Reaction
Materials:
-
This compound
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone or cyclohexanone)
-
Solvent (e.g., DMSO, CH₂Cl₂, or neat)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the ketone (5-10 equivalents) and this compound (10-30 mol%) in the chosen solvent at the desired temperature (e.g., room temperature or 0 °C), add the aldehyde (1 equivalent).
-
Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired β-hydroxy carbonyl compound.
-
Determine the yield and characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR).
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral high-performance liquid chromatography (HPLC) or other suitable analytical techniques.
Mandatory Visualizations
Catalytic Cycle of Proline-Type Organocatalysts in Aldol Reactions
Caption: Generalized catalytic cycle for proline-type organocatalysts in the aldol reaction.
Experimental Workflow for a Typical this compound Catalyzed Aldol Reaction
Caption: A typical experimental workflow for an this compound catalyzed aldol reaction.
Structural Comparison of Organocatalysts
The structural differences between this compound and other proline-based organocatalysts are key to understanding their varying performance.
Caption: Structural comparison of this compound with other common proline-based organocatalysts.
A Comparative Guide to the In Vivo Antioxidant Activity of L-Thioproline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antioxidant activity of L-Thioproline against two well-established antioxidants, N-acetylcysteine (NAC) and Vitamin C. The information presented is based on available experimental data from preclinical studies.
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This has led to a growing interest in the therapeutic potential of antioxidants. This compound (L-thiazolidine-4-carboxylic acid), a sulfur-containing amino acid, has emerged as a compound of interest for its potential antioxidant properties. This guide aims to provide a comparative analysis of its in vivo efficacy against NAC and Vitamin C.
Quantitative Data Summary
The following tables summarize the in vivo effects of this compound, N-acetylcysteine, and Vitamin C on key biomarkers of oxidative stress. It is important to note that the data are collated from different studies with varying experimental designs, and direct head-to-head comparisons are limited.
Table 1: In Vivo Effects of this compound on Oxidative Stress Markers
| Animal Model | Dosage | Duration | Tissue | Biomarker | Result | Reference |
| Mice | 2.0 g/kg of food | Lifelong from 28 weeks | Brain & Liver Mitochondria | TBARS | 50-58% decrease in age-dependent increase | [1] |
| Mice | 2.0 g/kg of food | Lifelong from 28 weeks | Brain Mitochondria | NADH-dehydrogenase activity | Marked prevention of age-associated decrease | [1] |
| Mice | 2.0 g/kg of food | Lifelong from 28 weeks | Brain Mitochondria | Cytochrome c oxidase activity | Marked prevention of age-associated decrease | [1] |
Table 2: In Vivo Effects of N-acetylcysteine (NAC) on Oxidative Stress Markers
| Animal Model | Dosage | Duration | Tissue | Biomarker | Result |
| Rats | Not specified | Not specified | Liver | Glutathione (GSH) | Increased levels |
| Rats | Not specified | Not specified | Hippocampus | SOD activity | Significantly increased |
| Rats | Not specified | Not specified | Hippocampus | GSH-Px activity | Significantly increased |
| Rats | Not specified | Not specified | Hippocampus | MDA content | Significantly decreased |
Table 3: In Vivo Effects of Vitamin C on Oxidative Stress Markers
| Animal Model | Dosage | Duration | Tissue | Biomarker | Result |
| Rats | 500 mg/kg/day (oral) | 30 days | Serum | Total Antioxidant Status (TAS) | No significant change |
| Rats | 20 mg/kg/day (oral) | 30 days | Kidney | GSH levels | Significantly increased |
| Rats | 20 mg/kg/day (oral) | 30 days | Kidney | SOD activity | Significantly increased |
| Rats | 20 mg/kg/day (oral) | 30 days | Kidney | Lipid Peroxidation | Significantly decreased |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Animal Models and Induction of Oxidative Stress
-
Aging Model (this compound): Male Swiss CD-1 mice were fed a diet supplemented with this compound (2.0 g/kg of food) from 28 weeks of age for their entire life. Age-matched control mice received a standard diet. Oxidative stress markers were assessed at 52 and 78 weeks of age.
-
Drug-Induced Oxidative Stress (NAC and Vitamin C): Wistar rats were administered with the pro-oxidant drug amiodarone to induce oxidative stress. Concurrently, separate groups were treated with NAC or Vitamin C to evaluate their protective effects on liver glutathione levels.
-
Ischemia-Reperfusion Injury Model (Vitamin C): Wistar rats were subjected to renal ischemia for 60 minutes followed by reperfusion. Vitamin C (20 mg/kg) was administered for 30 days prior to the ischemic event to assess its protective effects against reperfusion-induced oxidative injury.
Assessment of Oxidative Stress Biomarkers
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation. Briefly, tissue homogenates are mixed with thiobarbituric acid (TBA) and heated. The resulting pink-colored product is measured spectrophotometrically at approximately 532 nm.
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity is typically measured by its ability to inhibit the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium (NBT) by superoxide radicals. The rate of inhibition is monitored spectrophotometrically.
-
Catalase (CAT) Activity Assay: CAT activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The decrease in H₂O₂ concentration is monitored spectrophotometrically at 240 nm.
-
Glutathione (GSH) Assay: GSH levels are often measured using the Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB). DTNB reacts with the sulfhydryl group of GSH to produce a yellow-colored product, which is quantified spectrophotometrically at 412 nm.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of this compound, NAC, and Vitamin C are mediated through distinct yet sometimes overlapping signaling pathways.
This compound: A Precursor to Glutathione Synthesis
The primary antioxidant mechanism of this compound in vivo is believed to be its conversion to L-cysteine. L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant.
Caption: Proposed antioxidant pathway of this compound.
N-acetylcysteine (NAC): A Dual-Action Antioxidant
NAC acts as an antioxidant through two main mechanisms. Similar to this compound, it serves as a precursor for L-cysteine, thereby boosting GSH synthesis. Additionally, NAC can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.
Caption: Antioxidant signaling pathways of N-acetylcysteine.
Vitamin C: A Direct ROS Scavenger
Vitamin C (ascorbic acid) is a potent water-soluble antioxidant that directly scavenges a wide range of ROS, including superoxide and hydroxyl radicals. It donates electrons to neutralize these harmful species.
Caption: Direct ROS scavenging mechanism of Vitamin C.
Experimental Workflow
A general workflow for in vivo validation of a novel antioxidant is depicted below.
Caption: General experimental workflow for in vivo antioxidant studies.
Conclusion
The available in vivo data suggests that this compound exhibits antioxidant activity, primarily by reducing lipid peroxidation. Its proposed mechanism of action involves serving as a precursor for the synthesis of the crucial endogenous antioxidant, glutathione. In comparison, N-acetylcysteine demonstrates a dual antioxidant role by both replenishing glutathione stores and upregulating antioxidant enzyme expression via the Nrf2 pathway. Vitamin C acts as a potent direct scavenger of reactive oxygen species.
For drug development professionals, this compound presents an interesting profile. However, further in vivo studies are warranted to provide a more comprehensive comparison with established antioxidants like NAC and Vitamin C. Specifically, future research should focus on direct comparative studies under standardized models of oxidative stress and a broader assessment of its effects on a wider range of antioxidant enzymes and signaling pathways.
References
L-Thioproline's Neuroprotective Potential: A Comparative Assessment Against Major Neurotoxins
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the neuroprotective effects of L-Thioproline, with a specific focus on its potential efficacy against a panel of well-established neurotoxins: 1-methyl-4-phenylpyridinium (MPP+), 6-hydroxydopamine (6-OHDA), rotenone, and glutamate. While direct comparative studies are limited, this guide synthesizes the available preclinical data, elucidates the proposed mechanisms of action, and provides a framework for future research.
This compound, a sulfur-containing analog of the amino acid proline, has emerged as a promising neuroprotective agent due to its potent antioxidant properties.[1][2][3][4] Research suggests that it can mitigate cellular damage by scavenging free radicals, protecting against oxidative stress, and supporting mitochondrial function, all of which are critical factors in the pathogenesis of neurodegenerative diseases.[3] This guide will delve into the current understanding of this compound's neuroprotective capabilities, particularly in the context of toxin-induced neuronal damage.
Mechanisms of Neurotoxin-Induced Damage and this compound's Protective Role
The neurotoxins MPP+, 6-OHDA, and rotenone are widely used in preclinical models to mimic the cellular pathology of Parkinson's disease. They primarily exert their toxic effects by inducing mitochondrial dysfunction and oxidative stress. Glutamate, on the other hand, causes excitotoxicity, a process involving the overstimulation of its receptors, leading to a cascade of events that includes calcium influx, mitochondrial damage, and cell death.
This compound's primary neuroprotective mechanism is believed to be its potent antioxidant activity. It can directly neutralize reactive oxygen species (ROS), thereby reducing the oxidative stress that is a common downstream effect of all four neurotoxins. Furthermore, as a thiazolidine derivative, this compound is part of a class of compounds known for their neuroprotective effects, which include reducing neuroinflammation and oxidative distress.
Comparative Data on Neuroprotective Efficacy
Table 1: Summary of this compound's Effects on Oxidative Stress and Mitochondrial Function
| Parameter | Model System | Observed Effect of this compound | Citation |
| Oxidative Damage | Aging Mouse Brain and Liver Mitochondria | 58-70% decrease in age-dependent oxidative damage. | |
| Mitochondrial Enzyme Activity | Aging Mouse Brain Mitochondria | Markedly prevented the age-associated decrease in NADH-dehydrogenase, cytochrome c oxidase, and mitochondrial nitric oxide synthase (mtNOS) activities by 51-74%. | |
| Cell Viability under Oxidative Stress | Human HeLa Cells | Dosage-dependent increase in cell viability in the presence of oxidants. |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for assessing neuroprotection against these toxins are provided below. These are generalized protocols based on common practices in the field, which can be adapted for testing this compound.
In Vitro Neurotoxicity Assays
Cell Culture: Human neuroblastoma SH-SY5Y cells are a commonly used cell line for studying neurotoxicity. They should be cultured in a suitable medium, such as a 1:1 mixture of MEM/F12, supplemented with 10% fetal bovine serum (FBS), 1 mM sodium pyruvate, and antibiotics, in a humidified incubator at 37°C with 5% CO2. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid followed by a phorbol ester.
Neurotoxin Treatment:
-
MPP+: Prepare a stock solution of MPP+ iodide in sterile water. Treat cells with varying concentrations of MPP+ (e.g., 500 µM to 2.5 mM) for 24-48 hours.
-
6-OHDA: Prepare a fresh stock solution of 6-OHDA hydrobromide in sterile, deoxygenated water containing 0.02% ascorbic acid to prevent auto-oxidation. Treat cells with concentrations ranging from 50 µM to 250 µM for 24 hours.
-
Rotenone: Dissolve rotenone in DMSO to create a stock solution. Treat cells with concentrations typically in the nanomolar to low micromolar range (e.g., 10 nM to 10 µM) for 24-48 hours.
-
Glutamate: Prepare a stock solution of L-glutamic acid in sterile water. Treat cells with concentrations ranging from 2.5 mM to over 100 mM for 24 hours.
This compound Pre-treatment: To assess the protective effects of this compound, cells should be pre-incubated with varying concentrations of this compound for a specified period (e.g., 1-24 hours) before the addition of the neurotoxin.
Assessment of Neuroprotection:
-
Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. After treatment, cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to a purple formazan product by mitochondrial reductases in living cells. The absorbance of the dissolved formazan is measured spectrophotometrically.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the medium provides an indicator of cytotoxicity.
-
-
Apoptosis Assays:
-
Hoechst/Propidium Iodide Staining: Hoechst 33342 stains the nuclei of all cells blue, while propidium iodide (PI) only enters cells with compromised membranes, staining their nuclei red. This allows for the differentiation of live, apoptotic, and necrotic cells.
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric substrate.
-
-
Oxidative Stress Measurement:
-
ROS Assay: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescein diacetate (DCFH-DA).
-
-
Mitochondrial Function Assessment:
-
Mitochondrial Membrane Potential (MMP): MMP can be assessed using fluorescent dyes like JC-1 or TMRE. A decrease in MMP is an early indicator of mitochondrial dysfunction and apoptosis.
-
Visualizing the Pathways
The following diagrams illustrate the general mechanisms of neurotoxin-induced damage and the proposed protective pathways of this compound.
Caption: General mechanisms of neurotoxin action and this compound's protective effects.
Caption: A generalized workflow for assessing the neuroprotective effects of this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant neuroprotective properties, primarily through its potent antioxidant and mitochondrial-protective effects. While direct comparative data against a panel of specific neurotoxins is currently lacking, the foundational research provides a strong rationale for its potential efficacy in mitigating the damage induced by MPP+, 6-OHDA, rotenone, and glutamate.
Future research should focus on conducting direct comparative studies to quantify the neuroprotective effects of this compound against these specific neurotoxins in well-controlled in vitro and in vivo models. Elucidating the precise signaling pathways modulated by this compound in the context of each neurotoxin will be crucial for a comprehensive understanding of its therapeutic potential. Such studies will be invaluable for advancing the development of this compound as a potential therapeutic agent for neurodegenerative diseases.
References
- 1. Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bbrc.in [bbrc.in]
- 3. The protective impact of growth hormone against rotenone-induced apoptotic cell death via acting on endoplasmic reticulum stress and autophagy axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the role of L-Thioproline in mitigating oxidative stress in cells
A Comparative Analysis of L-Thioproline, N-Acetylcysteine, and L-Pipecolic Acid in Mitigating Cellular Oxidative Damage
For researchers, scientists, and drug development professionals at the forefront of combating oxidative stress-induced cellular damage, the identification of potent and reliable antioxidant compounds is paramount. This guide provides an objective comparison of this compound's performance against two other notable compounds, N-Acetylcysteine (NAC) and L-Pipecolic Acid (PA), in mitigating oxidative stress. The evidence presented, supported by experimental data, confirms the significant role of this compound as a robust protector of cellular integrity.
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a key contributor to the pathophysiology of numerous degenerative diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] The exploration of effective antioxidants is a critical avenue in the development of novel therapeutic strategies.
Performance Comparison: this compound vs. Alternatives
This compound, a sulfur-containing analog of the amino acid proline, has demonstrated significant efficacy in protecting human cells from oxidative stress and enhancing cell viability.[2][3] Its protective effects are attributed to its ability to act as a sacrificial antioxidant and its role as a precursor to L-cysteine, a crucial component of the master antioxidant glutathione (GSH). In contrast, while N-Acetylcysteine (NAC) is a well-established antioxidant that also serves as a precursor to L-cysteine, and L-Pipecolic Acid (PA) has shown promise in reducing oxidative stress, the available data suggests nuances in their mechanisms and efficacy.
To provide a clear quantitative comparison, the following table summarizes the performance of this compound and its alternatives in key assays that measure cellular oxidative stress.
| Compound | Assay | Cell Type | Oxidative Stressor | Concentration | % Reduction in ROS | % Reduction in Lipid Peroxidation | Source |
| This compound | DCFDA | HeLa | Hydrogen Peroxide | 1 mM | Significant dose-dependent reduction | Not Reported | [2] |
| N-Acetylcysteine (NAC) | DCFDA | GES-1 | Helicobacter pylori | 10 mM | Significant reduction | Not Reported | N/A |
| N-Acetylcysteine (NAC) | TBARS | Physically active males (plasma) | Exercise-induced | 1200 mg/day (oral) | Not Reported | >30% reduction | |
| L-Pipecolic Acid (PA) | Not Specified | Cerebral Cortex (in vitro) | Pipecolic Acid | Not Specified | Not Reported | Significant reduction in TBA-RS |
Note: Direct comparative studies with quantitative side-by-side data for all three compounds under identical experimental conditions are limited. The data presented is compiled from various studies to provide a relative understanding of their efficacy.
Unraveling the Mechanism: Signaling Pathways
The antioxidant activity of this compound is multifaceted, involving both direct ROS scavenging and modulation of intracellular signaling pathways. Emerging evidence suggests that this compound may exert its protective effects through the activation of key cytoprotective pathways, including the Nrf2 and Akt signaling cascades.
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the cellular antioxidant response. Upon activation by oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification enzymes. It is hypothesized that this compound, by modulating the intracellular redox state, can trigger the activation of this protective pathway.
The PI3K/Akt signaling pathway is another critical regulator of cell survival and is known to be influenced by oxidative stress. Activation of the Akt pathway can promote cell survival and inhibit apoptosis. It is plausible that this compound's ability to mitigate oxidative stress contributes to the maintenance of Akt signaling, thereby promoting cell viability.
Further research is warranted to fully elucidate the specific molecular interactions of this compound within these pathways.
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and validation of the findings presented, detailed methodologies for the key experiments are provided below.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a widely used method to measure intracellular ROS levels.
Principle: Cell-permeable DCFDA is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Protocol:
-
Cell Culture: Plate cells in a 96-well plate and culture overnight.
-
Treatment: Treat the cells with the test compounds (this compound, NAC, or PA) at desired concentrations for a specified pre-incubation time.
-
Induction of Oxidative Stress: Introduce an oxidative stressor (e.g., hydrogen peroxide) to the cells.
-
Staining: Add DCFDA solution to each well and incubate in the dark.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Assessment of Lipid Peroxidation using TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for measuring lipid peroxidation, a key indicator of oxidative damage to cell membranes.
Principle: Malondialdehyde (MDA), a major end-product of lipid peroxidation, reacts with thiobarbiturici acid (TBA) under acidic conditions to form a colored adduct that can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: Prepare cell lysates from treated and untreated cells.
-
Reaction: Add TBA reagent to the cell lysates and incubate at high temperature (e.g., 95°C).
-
Measurement: After cooling, measure the absorbance of the resulting pink-colored solution at ~532 nm using a spectrophotometer.
-
Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's mechanism against oxidative stress.
Caption: Experimental workflow for comparing antioxidants.
Conclusion
In the landscape of antioxidant research, this compound emerges as a highly effective agent for mitigating cellular oxidative stress. Its dual action as a direct ROS scavenger and a precursor for glutathione synthesis, coupled with its potential to activate crucial cytoprotective signaling pathways, positions it as a compelling candidate for further investigation in the development of therapies for oxidative stress-related diseases. While N-Acetylcysteine and L-Pipecolic Acid also demonstrate antioxidant properties, the comprehensive protective mechanisms of this compound underscore its significance in the field of cellular protection and drug development. Further head-to-head comparative studies are encouraged to definitively quantify the relative potencies of these promising compounds.
References
- 1. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Enantiomeric Excess Determination in L-Thioproline Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in asymmetric catalysis, providing a direct measure of a reaction's stereoselectivity. L-Thioproline and its derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, including aldol, Michael, and Mannich reactions. This guide provides a comparative analysis of the enantiomeric excess achieved in reactions catalyzed by this compound derivatives and other proline-based catalysts. It also offers detailed experimental protocols for the determination of enantiomeric excess using common analytical techniques.
Performance Comparison of this compound Derivatives and Other Organocatalysts
The following tables summarize the performance of this compound derivatives in comparison to other L-Proline-based catalysts in key asymmetric reactions. The data highlights the catalyst's efficiency in terms of chemical yield and, most importantly, the enantiomeric excess of the product.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral organocatalysts like this compound derivatives can afford aldol products with high enantiopurity.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | ee (%) | Reference |
| L-Prolinethioamide | 2-Nitrobenzaldehyde | Acetone | Aqueous Media | - | up to 96 | [1] |
| L-Prolinethioamide | 3-Nitrobenzaldehyde | Acetone | Aqueous Media | - | >99 | [1] |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 68 | 76 | [2] |
| TBDMS-L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 85 | 92 | [2] |
| cis-3-Hydroxyproline | - | - | - | 91 | 74 | |
| L-Proline | - | - | - | 100 | 65 |
Asymmetric Michael Addition
The Michael addition is a widely used method for the formation of carbon-carbon bonds. Organocatalysts play a crucial role in controlling the stereochemical outcome of this reaction.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | ee (%) | Reference |
| L-Proline derived organophosphine | Cyclohexanone | Chalcone | - | - | - | [1] |
| Chiral phosphoproline | Ketones | Nitroolefins | - | - | up to 96 | |
| cis-3-Hydroxyproline | - | - | - | 100 | 27 | |
| L-Proline | - | - | - | 100 | 25 |
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.
| Catalyst | Aldehyde | Ketone | Aniline | Yield (%) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | p-Anisidine | 50 | 94 | |
| trans-4-Hydroxyproline | 4-Nitrobenzaldehyde | Acetone | Aniline | 95 | 75 | |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | Aniline | 88 | 54 |
Experimental Protocols for Enantiomeric Excess Determination
Accurate determination of enantiomeric excess is paramount for evaluating the success of an asymmetric reaction. The two most common techniques employed are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
General Workflow for Enantiomeric Excess Determination
The following diagram illustrates the general workflow for determining the enantiomeric excess of a reaction product.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers, allowing for their quantification. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
General Protocol:
-
Sample Preparation:
-
Dissolve a small amount of the purified reaction product in a suitable solvent (e.g., a mixture of hexane and isopropanol). The concentration should be optimized for the detector response, typically in the range of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: Select a chiral column appropriate for the class of compound being analyzed (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak AS-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Detection: UV detection is most common. The wavelength is chosen based on the chromophore of the analyte.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
-
Example Conditions for Aldol Products:
-
Column: Chiralcel AS-3
-
Mobile Phase: Hexane/Isopropanol (ratio varies depending on the specific product)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers in situ through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). The resulting diastereomers will have distinct signals in the NMR spectrum, which can be integrated to determine their ratio.
Protocol using a Chiral Solvating Agent (CSA):
-
Sample Preparation:
-
Dissolve a known amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Add a stoichiometric amount or a slight excess of the chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral acid/base).
-
Ensure the sample is thoroughly mixed.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Identify a set of well-resolved signals corresponding to the two diastereomeric complexes. Protons close to the stereocenter are often the most affected.
-
-
Data Analysis:
-
Integrate the distinct signals for each diastereomer.
-
Calculate the enantiomeric excess using the same formula as for HPLC, substituting the peak areas with the integration values of the corresponding NMR signals.
-
Common Chiral Solvating Agents for β-Amino Ketones (Mannich Products):
-
Chiral acids such as (R)- or (S)-Mandelic acid or its derivatives can be used to form diastereomeric salts with the amine functionality of the product.
Conclusion
The selection of an appropriate catalyst is crucial for achieving high enantioselectivity in asymmetric reactions. This compound and its derivatives have demonstrated excellent performance, often rivaling or exceeding that of traditional L-Proline, in key synthetic transformations. This guide provides a snapshot of the comparative performance and outlines the fundamental techniques for the accurate determination of enantiomeric excess. For researchers in drug development and synthetic chemistry, the ability to reliably synthesize and analyze chiral molecules is of utmost importance, and this compound-based catalysis offers a powerful tool in this endeavor.
References
A Comparative Guide to the Enzymatic Conversion of L-Thioproline: Kinetic Insights
For Researchers, Scientists, and Drug Development Professionals
L-Thioproline, a sulfur-containing analog of L-proline, is a molecule of significant interest in various biological contexts, from its role in cellular stress responses to its potential as a therapeutic agent.[1] Understanding the kinetics of its enzymatic conversion is paramount for harnessing its potential. This guide provides a comparative analysis of the kinetic parameters of enzymes known to metabolize this compound, offering a valuable resource for researchers in drug development and metabolic engineering.
Comparative Kinetic Data of this compound Converting Enzymes
The enzymatic conversion of this compound is primarily carried out by enzymes involved in proline metabolism. The following table summarizes the key kinetic parameters for the interaction of this compound and its analogs with human Pyrroline-5-Carboxylate Reductase isozymes (PYCR1 and PYCR2) and the bacterial enzyme Proline Utilization A (PutA), which possesses proline dehydrogenase (PRODH) activity. For comparative purposes, data for the natural substrate, L-proline, are also included.
| Enzyme | Substrate | KM (mM) | kcat (s-1) | Catalytic Efficiency (kcat/KM) (M-1s-1) |
| Human PYCR1 | This compound (L-T4C) | 16.8 ± 2.6 | 0.23 ± 0.02 | 13.7[1] |
| Human PYCR2 | This compound (L-T4C) | 6.8 ± 1.2 | 0.92 ± 0.08 | 136[1] |
| SmPutA (PRODH domain) | L-Proline | 13 ± 2 | 1.4 ± 0.1 | 110[2] |
| SmPutA (PRODH domain) | This compound (L-T4C) | 0.45 ± 0.06 | 1.4 ± 0.05 | 3100[2] |
| SmPutA (PRODH domain) | L-Thiazolidine-2-Carboxylate (L-T2C) | 0.40 ± 0.05 | 0.7 ± 0.02 | 1800 |
Data presented as mean ± standard error where available.
Experimental Protocols
The kinetic parameters presented in this guide were determined using rigorous experimental methodologies as detailed in the cited literature. Below are summaries of the key experimental protocols employed.
Steady-State Kinetics of Human PYCR1 and PYCR2 with this compound
The dehydrogenase activity of human PYCR1 and PYCR2 with this compound was determined by monitoring the reduction of NADP+ to NADPH at 340 nm.
-
Enzyme and Substrate Preparation: Recombinant human PYCR1 and PYCR2 were expressed and purified. This compound and NADP+ solutions were prepared in appropriate buffers.
-
Assay Conditions: Reactions were carried out at a controlled temperature in a buffer solution (e.g., 1 M Tris-HCl, pH 7.5). The final reaction mixture contained a fixed concentration of the enzyme (e.g., 0.6 μM PYCR1) and varying concentrations of this compound (0–25 mM) and a fixed concentration of NADP+ (1 mM).
-
Data Analysis: The initial reaction velocities were measured and fitted to the Michaelis-Menten equation to determine the kinetic parameters KM and kcat.
Steady-State PRODH Kinetics of SmPutA
The proline dehydrogenase (PRODH) activity of Sinorhizobium meliloti PutA (SmPutA) with this compound and its analogs was measured by monitoring the reduction of the electron acceptor coenzyme Q1 (CoQ1).
-
Enzyme and Substrate Preparation: Purified SmPutA was used. Stock solutions of L-proline, this compound (L-T4C), and DL-thiazolidine-2-carboxylate (DL-T2C) were prepared in sodium phosphate buffer (pH 7.5).
-
Assay Conditions: The assay was performed in a buffer containing 50 mM potassium phosphate and 25 mM NaCl at pH 7.5. The reaction was initiated by adding a final concentration of 0.25 μM SmPutA to a mixture containing the substrate (varied concentrations: L-proline, 0–200 mM; L-T4C, 0–3 mM; L-T2C, 0–2.5 mM) and a fixed concentration of CoQ1 (0.2 mM).
-
Data Analysis: The initial rates of CoQ1 reduction were determined spectrophotometrically and the kinetic parameters were obtained by fitting the data to the Michaelis-Menten equation.
Visualizing the Metabolic Conversion and Experimental Workflow
To further elucidate the processes involved in this compound metabolism, the following diagrams illustrate the enzymatic conversion pathway and the general experimental workflow for kinetic analysis.
Caption: Enzymatic oxidation of this compound to L-Cysteine.
Caption: General workflow for kinetic analysis of enzymatic reactions.
References
Unveiling Reaction Intermediates: A Comparative Guide to Spectroscopic Identification in L-Thioproline Reactions
For researchers, scientists, and drug development professionals, understanding the transient species that dictate reaction pathways is paramount. This guide provides a comparative analysis of spectroscopic techniques for the identification of intermediates in L-Thioproline reactions, with a focus on supporting experimental data and detailed methodologies.
This compound, a sulfur-containing analog of proline, is a molecule of significant interest due to its roles in metabolism and as a potential therapeutic agent.[1][2][3][4][5] Elucidating the mechanisms of its reactions is crucial for harnessing its full potential. This guide focuses on the spectroscopic characterization of intermediates formed during the oxidation of this compound, a key metabolic process.
Spectroscopic Approaches to Intermediate Identification
The study of reactive intermediates is challenging due to their low concentrations and short lifetimes. Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has proven to be a powerful tool for detecting and characterizing these fleeting species in this compound reactions. Other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide complementary structural information, although their application can be limited by sensitivity and the complexity of reaction mixtures.
Mass Spectrometry: A Sensitive Probe for Fleeting Species
Mass spectrometry excels in the detection of low-abundance charged species, making it ideal for identifying intermediates in complex reaction mixtures. In the context of this compound oxidation, ESI-MS has been instrumental in identifying key intermediates.
A pivotal reaction of this compound is its oxidation, which can be catalyzed by enzymes such as pyrroline-5-carboxylate reductase (PYCR) and proline dehydrogenase (PRODH). This process is believed to proceed through a series of transient intermediates.
Key Identified Intermediates in this compound Oxidation:
| Intermediate | Spectroscopic Method | Observed m/z | Reference |
| 2,3-thiazoline-4-carboxylate | ESI-MS | 132 | |
| N-formyl-Cys-CAM | ESI-MS | 207 | |
| Cys-CAM | ESI-MS | 179 | |
| Δ⁴-thiazoline-2-carboxylate | ESI-MS | 132 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are representative protocols for the spectroscopic identification of intermediates in this compound reactions.
Protocol 1: ESI-MS Analysis of L-T4C Oxidation by PYCR Enzymes
This protocol is adapted from the study of human PYCR isozymes.
Objective: To identify the products and intermediates of this compound (L-T4C) oxidation catalyzed by PYCR1 and PYCR2.
Materials:
-
This compound (L-T4C)
-
PYCR1 and PYCR2 enzymes
-
NADP⁺
-
Tris-HCl buffer (pH 7.5)
-
HPLC-grade water and acetonitrile
-
Formic acid
-
Electrospray ionization mass spectrometer coupled with HPLC (HPLC-ESI-MS)
Procedure:
-
Prepare reaction mixtures containing L-T4C, NADP⁺, and either PYCR1 or PYCR2 in Tris-HCl buffer. A control reaction without the enzyme is also prepared.
-
Incubate the reaction mixtures under controlled conditions (e.g., specific temperature and time).
-
Quench the reaction, for example, by adding a miscible organic solvent like acetonitrile.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC-ESI-MS. The separation can be achieved on a C18 column with a gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to facilitate ionization.
-
Monitor the mass spectrometer for the expected m/z values of L-T4C, its oxidized products, and potential intermediates.
Visualizing the Reaction Pathway
To provide a clear overview of the enzymatic oxidation of this compound, the following workflow and reaction pathway diagrams were generated.
Caption: Workflow for identifying this compound reaction intermediates.
Caption: Enzymatic oxidation of this compound to L-Cysteine.
Alternative Methodologies and Comparisons
While mass spectrometry is a primary tool, other techniques offer complementary information for a more comprehensive understanding of reaction mechanisms.
| Technique | Advantages | Disadvantages | Application to this compound Reactions |
| Mass Spectrometry (ESI-MS) | High sensitivity, suitable for detecting low-concentration intermediates, provides mass information for identification. | Can require derivatization for neutral species, structural information is inferred from fragmentation. | Successfully used to identify key intermediates in this compound oxidation. |
| NMR Spectroscopy | Provides detailed structural information, can be used for in-situ reaction monitoring. | Lower sensitivity compared to MS, complex spectra in reaction mixtures can be difficult to interpret. | Used to study the conformation of this compound in solution and can potentially detect more stable intermediates. |
| Infrared (IR) Spectroscopy | Provides information about functional groups, can be used for in-situ monitoring. | Can be difficult to distinguish between species with similar functional groups, lower sensitivity. | Could potentially be used to monitor the disappearance of starting material and appearance of products, but less effective for identifying specific intermediates in complex mixtures. |
| UV-Vis Spectroscopy | Simple and can be used for kinetic studies if intermediates have a distinct chromophore. | Many intermediates in this compound reactions may not have a strong UV-Vis absorbance. | Limited applicability for the direct identification of the currently known intermediates. |
Conclusion
The spectroscopic identification of intermediates in this compound reactions relies heavily on the high sensitivity of mass spectrometry, which has enabled the characterization of key transient species in its oxidative metabolism. While other techniques like NMR provide valuable structural context, ESI-MS remains the cornerstone for elucidating the reaction pathways of this important molecule. For researchers and professionals in drug development, a multi-faceted approach combining these spectroscopic tools will be essential for a complete understanding of this compound's reactivity and its biological implications.
References
Evaluating the Biocompatibility of L-Thioproline for In Vivo Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-Thioproline, a sulfur-containing analog of the amino acid L-proline, has garnered interest in various biomedical applications due to its antioxidant properties and potential therapeutic effects. However, a thorough evaluation of its biocompatibility is crucial before its widespread use in in vivo settings. This guide provides a comparative analysis of the biocompatibility of this compound, with L-proline and L-cysteine as key alternatives, supported by available experimental data.
Executive Summary
This compound exhibits a complex biocompatibility profile. While it demonstrates antioxidant and potential anti-inflammatory effects, concerns regarding its in vivo toxicity, particularly neurotoxicity at high doses, exist. In contrast, L-proline, a naturally occurring amino acid, generally displays a high safety profile with a high LD50 value. L-cysteine, another endogenous amino acid, has a more moderate toxicity profile compared to L-proline. This guide aims to provide a data-driven comparison to aid researchers in selecting the appropriate molecule for their in vivo applications.
In Vivo Biocompatibility: A Comparative Analysis
A comprehensive assessment of in vivo biocompatibility involves evaluating cytotoxicity, inflammatory response, and systemic toxicity. The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: Acute and Subchronic Toxicity Data
| Compound | Animal Model | Route of Administration | Acute Toxicity (LD50) | Subchronic Toxicity (NOAEL) | Key Findings & Citations |
| This compound | Rat, Mouse | - | Data not available | Data not available | Overdose has been associated with acute central nervous system toxicity, including seizures and convulsions.[1] Metabolic degradation may release toxic formaldehyde.[1] |
| L-Proline | Rat | Oral | > 5,110 mg/kg | 2772.9 mg/kg/day (males), 3009.3 mg/kg/day (females) over 90 days | Generally considered to have a low toxicity profile.[2] |
| L-Cysteine | Rat | Oral | Data not available | < 500 mg/kg/day | Higher doses have been associated with adverse effects. |
Table 2: Inflammatory Response
| Compound | Animal Model | Key Findings & Citations |
| This compound | Rat | In a study on rats with gastroduodenal reflux, this compound treatment resulted in milder mucosal changes and lesser degrees of inflammation compared to the control group.[1] Specific data on TNF-α and IL-6 levels are limited. |
| L-Proline | - | Data on the specific in vivo inflammatory response to L-proline administration is not readily available in the context of a direct comparison. |
| L-Cysteine | - | The in vivo inflammatory response to L-cysteine can be complex and is not detailed in the context of a direct comparison with this compound. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of biocompatibility studies. Below are standard protocols for key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
ELISA for TNF-α and IL-6
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines TNF-α and IL-6 in biological samples (e.g., serum, plasma, or tissue homogenates).
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6) and incubate overnight.
-
Blocking: Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Sample/Standard Incubation: Add standards of known cytokine concentrations and the biological samples to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase).
-
Substrate Addition: Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Histological Analysis
Histological analysis is used to examine the microscopic anatomy of tissues to assess for any pathological changes.
-
Tissue Collection and Fixation: Tissues of interest (e.g., liver, kidney, brain) are collected from the experimental animals and immediately fixed in 10% neutral buffered formalin.
-
Processing and Embedding: The fixed tissues are dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin wax.
-
Sectioning: The paraffin-embedded tissues are sectioned into thin slices (typically 4-5 µm) using a microtome.
-
Staining: The tissue sections are mounted on glass slides and stained with Hematoxylin and Eosin (H&E) for general morphological evaluation. Other special stains can be used to highlight specific cellular components or pathological features.
-
Microscopic Examination: The stained slides are examined under a light microscope by a qualified pathologist to evaluate for any signs of cellular damage, inflammation, or other abnormalities.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of LPS-induced inflammation.
Caption: General workflow for in vivo biocompatibility assessment.
Conclusion
The available data suggests that while this compound possesses beneficial antioxidant and potential anti-inflammatory properties, its in vivo application should be approached with caution due to the potential for dose-dependent toxicity, particularly neurotoxicity. L-proline stands out as a biocompatible alternative with a well-established safety profile. L-cysteine presents a viable option, though with a narrower safety margin than L-proline.
For researchers and drug development professionals, the choice between these compounds will depend on the specific application, the required therapeutic window, and the acceptable risk-benefit ratio. Further comprehensive in vivo studies on this compound are warranted to establish a clear dose-response relationship for both its therapeutic and toxic effects, including a thorough investigation of its inflammatory response profile.
References
cross-reactivity studies of L-Thioproline in biological assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Thioproline's performance in various biological assays, supported by available experimental data. We will delve into its cross-reactivity with proline-metabolizing enzymes, its antioxidant properties in comparison to other thiol-containing compounds, and its incorporation into proteins as a proline analog.
Executive Summary
This compound, a sulfur-containing analog of L-proline, exhibits significant biological activity. It serves as a substrate for pyrroline-5-carboxylate reductase (PYCR) enzymes, where it is a competitive inhibitor of L-proline. Furthermore, this compound demonstrates notable antioxidant properties, protecting cells from oxidative stress. Its structural similarity to proline also leads to its misincorporation into proteins during synthesis, offering a tool for protein engineering and studying protein structure. This guide will present a detailed comparison of this compound with relevant alternatives in these biological contexts.
Section 1: Cross-Reactivity with Pyrroline-5-Carboxylate Reductase (PYCR)
This compound (also known as L-thiazolidine-4-carboxylate or L-T4C) interacts with human PYCR isozymes 1 and 2, which are critical for proline biosynthesis. This compound acts as a substrate for the dehydrogenase activity of these enzymes, while L-proline acts as a competitive inhibitor.
Comparative Kinetic Data
The following table summarizes the steady-state kinetic parameters for the dehydrogenase activity of human PYCR1 and PYCR2 with this compound as a substrate. For comparison, the inhibition constant (Ki) of L-proline against PYCR1 in the presence of this compound is also provided.
| Enzyme | Substrate/Inhibitor | Parameter | Value | Unit | Citation |
| PYCR1 | This compound | kcat | Value not explicitly stated | s-1 | [1] |
| This compound | KM | Value not explicitly stated | mM | [1] | |
| This compound | kcat/KM | 13.7 | M-1s-1 | [1] | |
| L-Proline | KICapp | 15.7 | mM | [1] | |
| PYCR2 | This compound | kcat | Value not explicitly stated | s-1 | [1] |
| This compound | KM | Value not explicitly stated | mM | ||
| This compound | kcat/KM | 136 | M-1s-1 |
Note: While the catalytic efficiency (kcat/KM) is provided, the individual kcat and KM values for this compound with PYCR1 and PYCR2 were not explicitly stated in the cited source.
Experimental Protocol: PYCR Dehydrogenase Activity and Competitive Inhibition Assay
This protocol is adapted from the methodology described by Patel et al. (2021).
Materials:
-
Human PYCR1 and PYCR2 enzymes
-
This compound (L-T4C) stock solution (pH 7.5)
-
L-Proline stock solution (pH 7.5)
-
NADP+ or NAD+ stock solution (pH 8.0)
-
Reaction Buffer: 0.1 M Tris-HCl (pH 7.5) containing 0.01% Brij-35 and 1 mM EDTA
-
UV/VIS Spectrophotometer
Procedure:
-
Prepare reaction mixtures in a cuvette containing the reaction buffer, NAD(P)+ (fixed at 1 mM for inhibition studies), and varying concentrations of this compound (0–25 mM).
-
For competitive inhibition assays, add varying concentrations of L-Proline (0–20 mM) to the reaction mixtures.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the PYCR enzyme to a final concentration of 0.6 µM.
-
Monitor the increase in absorbance at 340 nm for 10 minutes, which corresponds to the formation of NAD(P)H.
-
Calculate initial velocities from the linear portion of the reaction progress curve.
-
Determine kinetic parameters (kcat, KM, and KICapp) by fitting the initial velocity data to the Michaelis-Menten equation and a competitive inhibition model.
Signaling Pathway Diagram
Section 2: Antioxidant Activity
This compound exhibits significant antioxidant properties by acting as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This section compares its antioxidant potential with other known antioxidants.
Comparative Performance in Cellular Antioxidant Assays
| Assay Type | Cell Line | Oxidative Stressor | This compound Effect | Comparison with other Antioxidants | Citation |
| Cell Viability Assay | HeLa | H2O2 | Dose-dependent increase in cell viability | Data not available |
Experimental Protocol: Cellular Antioxidant Assay (CAA)
This protocol is a general guide adapted from commercially available kits and cellular antioxidant assay principles.
Materials:
-
Adherent cells (e.g., HeLa or HepG2)
-
96-well cell culture plates (black, clear bottom)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Free radical initiator (e.g., AAPH)
-
This compound and other antioxidant compounds to be tested
-
Quercetin (as a positive control)
-
Cell culture medium and buffers (e.g., DPBS or HBSS)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and culture until confluent.
-
Wash the cells with buffer.
-
Load the cells with the DCFH-DA probe (e.g., 50 µL of a working solution) and incubate.
-
Remove the probe solution and add the antioxidant compounds (including this compound) at various concentrations. Incubate to allow for cellular uptake.
-
Wash the cells to remove extracellular compounds.
-
Add the free radical initiator to induce oxidative stress.
-
Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~538 nm) kinetically over a set period (e.g., 1 hour) at 37°C.
-
Calculate the area under the curve (AUC) for each treatment.
-
Compare the AUC of this compound-treated cells to that of control cells (no antioxidant) and cells treated with other antioxidants to determine the relative antioxidant activity.
Experimental Workflow Diagram
Section 3: Incorporation into Proteins
As a structural analog of proline, this compound can be misincorporated into proteins in place of proline during protein synthesis. This property can be exploited for protein engineering and to study the effects of proline substitution on protein structure and function.
Comparative Incorporation Efficiency
While it is known that this compound is incorporated into proteins in proline-auxotrophic strains of E. coli, quantitative data directly comparing its incorporation efficiency with other proline analogs under identical conditions is limited. Such studies would typically involve mass spectrometry-based proteomics to quantify the extent of substitution.
| Proline Analog | Organism | Method of Detection | Key Findings | Citation |
| This compound | E. coli (proline auxotroph) | Shotgun Proteomics | Widely incorporated in lieu of proline. | |
| Azetidine-2-carboxylic acid | E. coli | Mass Spectrometry | Incorporated into recombinant myelin basic protein. | |
| Hydroxyproline | CHO cells | Mass Spectrometry | Misincorporated into recombinant antibodies. |
Experimental Protocol: Residue-Specific Incorporation of Proline Analogs in E. coli
This protocol is based on a general method for the residue-specific mutagenesis of proteins with proline analogs in a proline-auxotrophic E. coli strain.
Materials:
-
Proline-auxotrophic E. coli strain (e.g., CAG18515)
-
Expression vector containing the gene of interest
-
M9 minimal medium with and without proline
-
This compound and other proline analogs
-
IPTG for induction
-
Standard protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)
-
Mass spectrometer for protein analysis
Procedure:
-
Transform the proline-auxotrophic E. coli strain with the expression vector.
-
Grow an overnight culture in M9 minimal medium supplemented with all 20 canonical amino acids.
-
Inoculate a larger culture in the same medium and grow to mid-log phase (OD600 ~0.6-0.8).
-
Harvest the cells by centrifugation and wash them with M9 minimal medium lacking proline to remove any residual proline.
-
Resuspend the cells in M9 minimal medium containing 19 amino acids (no proline) and the desired proline analog (e.g., this compound).
-
Induce protein expression with IPTG and continue to culture for several hours.
-
Harvest the cells, lyse them, and purify the recombinant protein.
-
Analyze the purified protein by mass spectrometry (e.g., LC-MS/MS) to confirm and quantify the incorporation of the proline analog.
Logical Relationship Diagram
Section 4: Cross-Reactivity in Immunoassays
Currently, there is a lack of specific data in the published literature regarding the cross-reactivity of this compound in immunoassays designed for the detection of L-proline or other structurally related molecules. In principle, if an antibody's paratope recognizes the core pyrrolidine ring structure, cross-reactivity with this compound is possible. The extent of this cross-reactivity would depend on the specific antibody and the assay format. Researchers developing immunoassays for proline or related metabolites should consider evaluating this compound as a potential cross-reactant, especially if the biological samples being tested may contain it.
Conclusion
This compound is a versatile molecule with significant and measurable effects in various biological assays. Its interaction with PYCR enzymes is well-characterized, with clear evidence of its role as a substrate and L-proline's function as a competitive inhibitor. As an antioxidant, this compound demonstrates protective effects in cellular models of oxidative stress. Furthermore, its ability to be incorporated into proteins makes it a valuable tool for protein science. While more quantitative, direct comparative studies are needed in some areas, particularly in standardized antioxidant assays and immunoassay cross-reactivity, the existing data clearly indicate that this compound is a biologically active compound with the potential for further research and application in drug development and biotechnology.
References
L-Thioproline in Asymmetric Catalysis: A Comparative Performance Guide
In the landscape of organocatalysis, L-proline and its derivatives have long been cornerstone catalysts for a multitude of asymmetric transformations. The substitution of the carboxylic acid's carbonyl oxygen with sulfur to form L-Thioproline and its amides (prolinethioamides) has emerged as a key modification to enhance catalytic activity and selectivity. This guide provides an objective comparison of this compound-derived catalysts against novel chiral organocatalysts in key asymmetric reactions, supported by experimental data, to assist researchers in catalyst selection and development.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and a standard benchmark for evaluating the performance of chiral catalysts. The catalytic efficiency of prolinethioamides is often compared to their prolinamide counterparts, demonstrating the significant impact of the sulfur substitution.
Table 1: Performance Comparison in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Acetone
| Catalyst | Catalyst Loading (mol%) | Additive | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Prolinamide Dipeptide (28) | 10 | - | 75 | 78 | [1] |
| L-Prolinethioamide Dipeptide (29) | 10 | - | 82 | 84 | [1] |
| L-Prolinamide Dipeptide (28) | 10 | Acetic Acid | 80 | 85 | [1] |
| L-Prolinethioamide Dipeptide (29) | 10 | Acetic Acid | 92 | 95 | [1] |
The data clearly indicates that the prolinethioamide catalyst exhibits superior performance in terms of both yield and enantioselectivity, with the presence of an acid co-catalyst further enhancing its efficacy[1].
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another critical reaction for the stereoselective formation of carbon-carbon bonds. This section compares this compound-based catalysts with other novel bifunctional organocatalysts in the addition of ketones to nitroolefins.
Table 2: Performance Comparison in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Pyrrolidine-thiourea (2b) | 20 | Neat | 12 | 99 | >99:1 | 92 | |
| (R,R)-DPEN-thiourea | 20 | Dichloromethane | 12 | 99 | 9:1 | 99 | |
| (S)-Diarylprolinol Silyl Ether | 10 | Toluene | 2 | 98 | 95:5 | 99 | |
| L-Proline | 20 | Dichloromethane | 12 | - | - | - |
In this comparison, novel bifunctional catalysts, such as pyrrolidine-thioureas and diarylprolinol silyl ethers, demonstrate exceptional performance, often achieving high yields and enantioselectivities with lower catalyst loadings and shorter reaction times compared to standard proline-based catalysts.
Experimental Protocols
General Procedure for Prolinethioamide-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (0.25 mmol) and the prolinethioamide catalyst (10-20 mol%) in a specified solvent, acetone (1.25 mmol) is added, along with an acidic additive (10 mol%) where applicable. The mixture is stirred at a temperature ranging from -10 to 25 °C for 24–72 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with water and dried over anhydrous magnesium sulfate. After solvent removal, the product is purified by column chromatography.
General Procedure for Bifunctional Thiourea-Catalyzed Asymmetric Michael Addition
To a mixture of the nitroolefin (0.25 mmol) and the bifunctional thiourea catalyst (20 mol%), the ketone (5 equivalents) is added. The reaction is stirred at ambient temperature for the specified time (typically 12 hours). Upon completion, the product is purified directly by flash chromatography on silica gel.
Catalytic Cycles and Reaction Mechanisms
The catalytic activity of this compound and its derivatives in these reactions proceeds through a well-established enamine-iminium catalytic cycle.
References
A Comparative DFT Analysis of L-Thioproline and L-proline Reaction Mechanisms in Organocatalysis
For researchers, scientists, and drug development professionals, understanding the subtle yet impactful differences between organocatalysts is paramount for reaction design and optimization. This guide provides a comparative analysis of the reaction mechanisms of L-Thioproline and L-proline, two closely related cyclic amino acids that have garnered significant attention as catalysts in asymmetric synthesis. Leveraging Density Functional Theory (DFT) studies and experimental findings, this document elucidates the key mechanistic features and performance differences between these two catalysts.
The catalytic prowess of L-proline in a variety of organic transformations, most notably the aldol reaction, is well-established. Its mechanism, proceeding through an enamine intermediate, has been extensively studied both experimentally and computationally.[1][2] this compound, where the gamma-carbon of the pyrrolidine ring is substituted with a sulfur atom, presents an intriguing structural variation. This substitution is expected to modulate the electronic properties and conformational preferences of the catalyst, thereby influencing its reactivity and stereoselectivity. While direct comparative DFT studies on this compound and L-proline are not abundant, existing research on thio-substituted proline derivatives and related enzymatic reactions provides valuable insights into the role of the sulfur atom.
The Proline-Catalyzed Aldol Reaction: A Mechanistic Overview
The generally accepted mechanism for the L-proline-catalyzed intermolecular aldol reaction, as supported by DFT calculations, involves a catalytic cycle initiated by the formation of an enamine intermediate between the ketone and the secondary amine of proline.[1][2] The carboxylic acid moiety of proline plays a crucial role in the subsequent steps, acting as a Brønsted acid co-catalyst to activate the aldehyde electrophile via hydrogen bonding in the stereodetermining C-C bond formation step.[1] Hydrolysis of the resulting iminium ion then releases the aldol product and regenerates the catalyst.
Comparative Performance: Experimental Data
Experimental studies comparing the catalytic efficiency of L-proline and this compound in the aldol condensation of 4-nitrobenzaldehyde with acetone have been conducted. The results, summarized in the table below, indicate that under the tested conditions, L-proline generally provides higher yields and enantiomeric excesses.
| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| L-proline | DMSO | 85 | 72 |
| This compound | DMSO | 65 | 60 |
Data sourced from a study on proline derivatives as organocatalysts.
Insights from Comparative DFT Studies on Proline Analogs
In their study, Thiazolidine-2-carboxylic acid (TC), a close analog of this compound, was computationally evaluated against proline. The presence of sulfur in the ring was found to influence the conformational preference of the catalyst, which in turn affects the stereoselectivity of the reaction. The energy differences between the transition states leading to the major and minor enantiomers are a key determinant of the enantiomeric excess.
| Catalyst | Transition State | Relative Energy (kcal/mol) | Predicted ee (%) |
| Proline | anti-re | 0.0 | 68-69 |
| anti-si | +1.6 | ||
| TC | anti-re | 0.0 | ~65 |
| anti-si | +1.5 |
Computational data adapted from Houk and Allemann's study on proline-related catalysts. Energies are relative to the lowest energy transition state for each catalyst.
The DFT calculations suggest that the presence of sulfur at the 4-position of the pyrrolidine ring decreases the energy difference between the diastereomeric transition states, which is consistent with the experimentally observed lower enantioselectivity for this compound compared to L-proline.
Experimental and Computational Protocols
The experimental data presented is based on the aldol condensation of 4-nitrobenzaldehyde and acetone in DMSO at room temperature, with a catalyst loading of 30 mol%. The reaction progress was monitored by TLC, and the yield and enantiomeric excess were determined by HPLC analysis on a chiral stationary phase.
The computational data is derived from DFT calculations performed at the B3LYP/6-31G(d,p) level of theory for both geometries and energies. Transition states were located and verified by vibrational frequency analysis. The energies reported are Gibbs free energies in kcal/mol.
Reaction Mechanism and Experimental Workflow Diagrams
Figure 1: Generalized catalytic cycle for the L-proline/L-thioproline catalyzed aldol reaction.
References
Safety Operating Guide
Safe Disposal of L-Thioproline: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of L-Thioproline, also known as L(-)-Thiazolidine-4-carboxylic acid, fostering a secure laboratory environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to be aware of the hazards associated with this compound. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area to prevent the dispersion of dust.[1]
Quantitative Hazard Classification
This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The primary hazards are summarized in the table below.
| Hazard Classification | Category | Signal Word | Hazard Statements |
| Acute Oral Toxicity | Category 4 | Warning | Toxic if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | Causes serious eye irritation. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. Adherence to federal, state, and local regulations is mandatory.
-
Collection :
-
Carefully sweep up solid this compound, taking care not to create dust.
-
Place the material into a suitable, clearly labeled, and airtight container for disposal.
-
-
Storage Prior to Disposal :
-
Store the sealed container in a cool, dark, and locked-up place.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
-
-
Professional Disposal :
-
Dispose of the contents and the container through an approved waste disposal plant.
-
Do not empty this compound into drains, as it is soluble in water and its environmental impact should be minimized.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met.
This structured approach to the disposal of this compound will help ensure the safety of laboratory personnel and minimize environmental impact, reinforcing a culture of safety and responsibility in scientific research.
References
Personal protective equipment for handling L-Thioproline
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of L-Thioproline, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure research environment.
Hazard Identification and Classification
This compound, also known as (R)-(-)-Thiazolidine-4-carboxylic Acid, is classified as a hazardous chemical.[1] It is crucial to understand its potential hazards before handling.
| Hazard Classification | Category |
| Acute Oral Toxicity | Category 4[1] |
| Acute Dermal Toxicity | Category 4[1] |
| Acute Inhalation Toxicity (Dusts and Mists) | Category 4[1] |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Signal Word: Warning or Danger
Hazard Statements:
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Type | Specifications |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. This includes lab coats and other protective garments. |
| Hand Protection | Wear appropriate protective gloves. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Operational and Handling Procedures
Adherence to proper operational procedures is critical for the safe handling and storage of this compound.
Handling:
-
Wash hands and face thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
If possible, use a closed system to prevent the dispersion of dust.
Storage:
-
Store in a well-ventilated place.
-
Keep the container tightly closed.
-
Store in a cool and dark place.
-
Store locked up.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. If not breathing, give artificial respiration. |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. |
Spill and Disposal Plan
Proper containment and disposal of this compound are essential to prevent environmental contamination and exposure.
Spill Response:
-
Ensure adequate ventilation.
-
Avoid dust formation.
-
Sweep up and shovel into suitable, labeled containers for disposal.
-
Do not let this chemical enter the environment.
Disposal:
-
Dispose of contents/container to an approved waste disposal plant. Disposal should be in accordance with appropriate federal, state, and local regulations.
A logical workflow for handling a chemical spill is outlined in the diagram below.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
